molecular formula C12H10N2O3 B1354824 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile CAS No. 331662-65-8

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Cat. No.: B1354824
CAS No.: 331662-65-8
M. Wt: 230.22 g/mol
InChI Key: VULJFGGTQMATOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)12(15)7(5-13)6-14-9/h3-4,6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULJFGGTQMATOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444761
Record name 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331662-65-8
Record name 1,4-Dihydro-5,7-dimethoxy-4-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331662-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This guide provides an in-depth, scientifically-grounded protocol for the synthesis of a highly functionalized derivative, 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile. We dissect a robust and adaptable synthetic pathway, focusing on the Gould-Jacobs reaction. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanism, the causality behind experimental choices, a detailed step-by-step protocol, and methods for characterization. By integrating established principles with practical insights, this guide serves as a self-validating resource for the laboratory synthesis of this and related quinoline compounds.

Introduction: The Significance of the Quinoline Core

Quinolines are a prominent class of nitrogen-containing heterocyclic aromatic compounds, first isolated from coal tar in 1834.[1] Their derivatives, both natural and synthetic, exhibit a remarkable breadth of biological and pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The quinoline framework is a privileged scaffold in drug discovery, with its rigid structure providing a reliable anchor for pharmacophoric groups.

The target molecule, this compound, is of particular interest due to its unique combination of functional groups:

  • 4-Hydroxy (or 4-Oxo) Group: This group is critical for the activity of many quinolone antibiotics and can act as a key hydrogen bonding motif or a metal-chelating site.[4]

  • 3-Carbonitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a handle for further molecular diversification.

  • 5,7-Dimethoxy Substitution: Electron-donating groups on the benzene ring, such as methoxy groups, can significantly modulate the electronic properties and metabolic stability of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

While several named reactions exist for quinoline synthesis—such as the Skraup, Friedländer, and Combes syntheses—the Gould-Jacobs reaction is exceptionally well-suited for preparing 4-hydroxyquinoline derivatives.[1][5] This method reliably builds the desired 4-hydroxy substitution pattern directly into the quinoline core, making it the strategic choice for this synthesis.[2]

The Chosen Pathway: A Mechanistic Dissection of the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, proceeds in two primary stages: an initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[3][5] This approach provides a direct and efficient route to the 4-hydroxyquinoline core.

Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization node_aniline 3,5-Dimethoxyaniline (Nucleophile) node_attack Nucleophilic attack by aniline nitrogen node_aniline->node_attack node_acrylate Ethyl 2-cyano-3-ethoxyacrylate (Electrophile) node_acrylate->node_attack node_elimination1 Elimination of Ethanol (-EtOH) node_attack->node_elimination1 node_intermediate Formation of stable anilinoacrylate intermediate node_elimination1->node_intermediate node_heat High Temperature (e.g., 250°C in Diphenyl Ether) node_intermediate->node_heat Intermediate proceeds to cyclization node_cyclization 6-Electron Electrocyclization node_heat->node_cyclization node_elimination2 Elimination of Ethanol (-EtOH) node_cyclization->node_elimination2 node_product_keto Initial Quinolin-4-one product node_elimination2->node_product_keto node_tautomerization Keto-Enol Tautomerization node_product_keto->node_tautomerization node_product_final Final Aromatic Product: This compound node_tautomerization->node_product_final

Sources

An In-depth Technical Guide to 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer predictive insights into its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Molecular Overview and Physicochemical Properties

This compound belongs to the quinoline class of compounds, a scaffold known for its broad range of biological activities.[1] The presence of a hydroxyl group at the 4-position, two methoxy groups at the 5- and 7-positions, and a nitrile group at the 3-position suggests a unique electronic and steric profile that could be exploited in drug design.

Chemical Structure and Identifiers

The fundamental structure of the molecule is depicted below.

Caption: Key identifiers for this compound.

Predicted Physicochemical Data

While experimental data for the target compound is scarce[2], we can predict its properties based on data from structurally similar compounds, such as 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile.[3][4][5] These predictions are valuable for anticipating its behavior in various experimental settings.

PropertyPredicted ValueBasis for Prediction
Melting Point (°C) >200 (with decomposition)The related compound 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile has a melting point of >72°C with decomposition.[4] The presence of the 4-hydroxy group suggests strong intermolecular hydrogen bonding, likely leading to a higher melting point.
Boiling Point (°C) >400 (at 760 mmHg)Predicted for 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile is 439.0±40.0 °C.[4] The target compound is expected to have a similarly high boiling point due to its polarity and molecular weight.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and hot methanol.The quinoline core imparts some lipophilicity, while the hydroxyl and nitrile groups increase polarity. Solubility is likely to be favored in polar aprotic solvents, a common characteristic for such heterocyclic systems.[4]
pKa ~7.5 - 8.5The 4-hydroxy group on the quinoline ring is acidic. The predicted pKa for 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile is 7.41±0.40.[4] The electron-donating methoxy groups in the target molecule may slightly increase the pKa.
LogP ~2.0 - 2.5The XLogP3 for the related 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is 2.2.[5] The replacement of a chloro group with a hydroxyl group and the different positioning of methoxy groups will influence this value.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be designed based on the well-established Gould-Jacobs reaction or similar cyclization strategies used for related quinoline derivatives.[6][7] The proposed pathway starts from the commercially available 3,5-dimethoxyaniline.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Condensation Condensation 3,5-Dimethoxyaniline->Condensation Diethyl (ethoxymethylene)cyanoacetate Diethyl (ethoxymethylene)cyanoacetate Diethyl (ethoxymethylene)cyanoacetate->Condensation Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate Condensation->Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate Step 1 Thermal Cyclization Thermal Cyclization This compound This compound Thermal Cyclization->this compound High Temp. Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate->Thermal Cyclization Step 2

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxyaniline (1 equivalent) in a suitable solvent such as ethanol.

  • Add diethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the desired enamine intermediate.

Step 2: Thermal Cyclization to this compound

  • Place the dried intermediate, Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate, in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260°C) with vigorous stirring.[6]

  • Maintain this temperature for 30-60 minutes. The cyclization reaction results in the formation of the quinoline ring system.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like DMF or by column chromatography.

Potential Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The specific combination of substituents in this compound suggests several promising avenues for research and development.

Anticancer Potential

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase.[1]

  • Tyrosine Kinase Inhibition: The core structure is related to intermediates used in the synthesis of potent tyrosine kinase inhibitors like cabozantinib.[6][7] The 4-hydroxyquinoline moiety can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

  • Topoisomerase Inhibition: Certain quinoline derivatives are known to inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[1] The planar quinoline ring system is capable of intercalating with DNA.

  • Cytotoxicity: Substituted 4-hydroxyquinolines have demonstrated selective toxicity towards cancer cell lines.[8][9] The antiproliferative activity of related quinoline-3-carbonitrile derivatives has also been reported.[10]

Other Therapeutic Areas

The versatility of the quinoline scaffold extends beyond oncology.

  • Antibacterial Agents: The discovery of fluoroquinolone antibiotics, which were derived from a 3-carboxy-4-hydroxyquinoline intermediate, highlights the potential of this class of compounds in combating bacterial infections.[8]

  • PI3K/mTOR Inhibition: The pyrimidine-5-carbonitrile scaffold, structurally related to the quinoline-3-carbonitrile, has been explored for the development of PI3K/mTOR inhibitors, which are key targets in cancer and inflammatory diseases.[11]

Conclusion

This compound is a promising, albeit under-characterized, molecule. Based on the extensive research into related quinoline compounds, it holds significant potential as a building block for the development of novel therapeutics, particularly in the field of oncology. The synthetic pathway proposed herein offers a viable method for its preparation, enabling further investigation into its biological activities. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and a thorough evaluation of its efficacy in relevant biological assays.

References

  • ChemSynthesis. (2024). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. Available at: [Link]

  • Sipos, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. Available at: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105193. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dimethoxy-4'-hydroxyflavanone. Available at: [Link]

  • Mohamed, H. M., et al. (2014). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E214-E222. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(15), 10143-10156. Available at: [Link]

  • Palma Educa. (n.d.). 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(28), 17871-17887. Available at: [Link]

Sources

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide focuses on a specific derivative, this compound, a molecule of significant interest for its potential pharmacological activities. While direct experimental data on this compound is nascent, its structural features, when compared to well-characterized analogs, allow for the formulation of several plausible mechanisms of action. This document provides a comprehensive overview of these putative mechanisms, grounded in the established bioactivities of related quinoline and quinolone compounds. Furthermore, it outlines a series of robust experimental protocols designed to systematically investigate and validate these hypotheses. The insights presented herein are intended to serve as a foundational resource for researchers embarking on the study of this promising molecule.

Introduction: The Quinoline Moiety in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug development, renowned for its broad spectrum of biological activities. Derivatives of quinoline have been successfully developed into drugs for treating malaria (chloroquine), cancer (camptothecin), and bacterial infections (ciprofloxacin). The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The subject of this guide, this compound, incorporates several key functional groups—a hydroxyl, two methoxy groups, and a nitrile group—that are known to influence the biological activity of related compounds. Based on the established literature for structurally similar molecules, the primary therapeutic potential of this compound is anticipated to be in the realm of oncology.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C12H10N2O3[1]
Molecular Weight 230.223 g/mol [1]
SMILES COC1=CC(=C2C(=C(C=NC2=C1)C#N)O)OC[1]
InChIKey VULJFGGTQMATOG-YAQRNVERCF[1]

Note: Experimental data such as melting point, boiling point, and density are not currently available in public databases.[1]

Postulated Mechanisms of Action

Drawing from the established activities of analogous quinoline and quinolone structures, we can hypothesize several primary mechanisms through which this compound may exert its biological effects.

Kinase Inhibition

A significant number of quinoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[2] The 4-anilinoquinoline-3-carbonitrile scaffold, which is structurally related to the compound of interest, is a known potent inhibitor of Src kinase.[3] Furthermore, other quinoline derivatives have been shown to inhibit anaplastic lymphoma kinase and cyclin-dependent kinase 2.[4]

Proposed Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, ALK) Growth_Factor->Receptor_Tyrosine_Kinase Src_Kinase Src Kinase Receptor_Tyrosine_Kinase->Src_Kinase PI3K PI3K Src_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes CDK2 Cyclin-Dependent Kinase 2 (CDK2) CDK2->Cell_Cycle_Progression Drives Target_Compound 4-Hydroxy-5,7-dimethoxy quinoline-3-carbonitrile Target_Compound->Receptor_Tyrosine_Kinase Potentially Inhibits Target_Compound->Src_Kinase Inhibits Target_Compound->CDK2 Potentially Inhibits

Caption: Proposed kinase inhibition pathway of the target compound.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair. Topoisomerase I (TOP1) is a validated target for cancer chemotherapy.[5] Certain quinoline and naphthyridine derivatives have been identified as potent TOP1 inhibitors.[5] These inhibitors function by stabilizing the TOP1-DNA cleavage complex, which ultimately leads to double-strand breaks and cell death.[5] The planar aromatic structure of this compound suggests it could intercalate into DNA and interact with the TOP1 enzyme.

Mechanism of TOP1 Inhibition:

G DNA Supercoiled DNA Cleavage_Complex TOP1-DNA Cleavage Complex (Transient) DNA->Cleavage_Complex TOP1 binds and cleaves one strand TOP1 Topoisomerase I Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex (TOP1-DNA-Compound) Cleavage_Complex->Stabilized_Complex Stabilization by Compound Target_Compound 4-Hydroxy-5,7-dimethoxy quinoline-3-carbonitrile Target_Compound->Cleavage_Complex DSB Double-Strand Breaks Stabilized_Complex->DSB Replication fork collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and halting the cell cycle. Flavonoid derivatives with similar substitution patterns (hydroxyl and methoxy groups) have been shown to cause G0/G1 cell cycle arrest and reduce cell viability in cancer cell lines.[6] It is plausible that this compound could trigger apoptosis through intrinsic or extrinsic pathways and interfere with the machinery that governs cell cycle progression.

Experimental Protocols for Mechanism Validation

To empirically test the aforementioned hypotheses, a structured experimental approach is necessary.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of specific kinases.

Protocol:

  • Enzyme and Substrate Preparation: Obtain recombinant human Src kinase, CDK2, and a panel of other relevant kinases. Prepare a suitable peptide substrate for each kinase.

  • Assay Setup: In a 96-well plate, combine the kinase, its substrate, and varying concentrations of the test compound (typically from 1 nM to 100 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow:

G Start Start Prepare_Reagents Prepare Kinase, Substrate, and Compound Dilutions Start->Prepare_Reagents Assay_Plate Dispense Reagents into 96-well Plate Prepare_Reagents->Assay_Plate Initiate_Reaction Add ATP and Incubate Assay_Plate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Quantify Quantify Phosphorylation Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro kinase inhibition assay.

Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of the compound to inhibit the catalytic activity of TOP1.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human TOP1 enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of TOP1 activity will result in a higher proportion of supercoiled DNA compared to the control.

Cell-Based Assays

Objective: To evaluate the effect of the compound on cancer cell viability, apoptosis, and cell cycle distribution.

Cell Lines: A panel of human cancer cell lines should be used, for example, HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast), as these have been used for testing similar compounds.[4]

Protocols:

  • Cell Viability (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound at its GI50 concentration for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (PI Staining):

    • Treat cells as in the apoptosis assay.

    • Fix the cells in cold 70% ethanol.

    • Stain the cellular DNA with PI in the presence of RNase A.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Synthesis Outline

The synthesis of this compound can be approached through established quinoline synthesis methodologies. A plausible route could involve the cyclization of an appropriately substituted aniline with a suitable three-carbon synthon. A method analogous to the preparation of 4-chloro-6,7-dimethoxyquinoline could be adapted, starting from 3,5-dimethoxyaniline.[7]

Conclusion

This compound represents a molecule with considerable therapeutic potential, likely acting through the inhibition of key cellular processes such as kinase signaling and DNA topoisomerase activity, culminating in cell cycle arrest and apoptosis. The experimental framework detailed in this guide provides a clear path for the systematic elucidation of its precise mechanism of action. The insights gained from such studies will be invaluable for the future development of this and related quinoline derivatives as novel therapeutic agents.

References

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. (2024). PubMed. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile - C12H10N2O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

  • Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. (2022). PubMed. [Link]

  • Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. (2020). Frontiers. [Link]

  • Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019). PubMed. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. (2005). PubMed. [Link]

  • (PDF) 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. (n.d.). ResearchGate. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

  • (PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5': 6,5] pyrano[3,2-h]quinoline 10a,b and 14H-pyrimido[4',5':6,5]pyrano[3,2-h][1][4][6] triazolo[1,5-c]quinoline 11a-c derivatives were obtained by treatment of (E) 2-(4-chlorostyryl)-8-hydroxyquinoline 1, (E) 2- amino-4-(4-chlorophenyl)-9-(4-chlorostyryl)-4H-pyrano[3,2-h]quinoline-3-carbonitr-ile 3 or (E) 9-amino-7-(4-chlorophenyl)-2-(4-chlorostyryl)-8-imino-8,9-dihydro-7H-pyrimido-[4',5':6,5]pyrano [3,2-h]quinoline 10b with different electrophiles followed by nucleophilic reagents. (n.d.). ResearchGate. [Link]

  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. (n.d.). PubChem. [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds. (n.d.).
  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

Sources

The Pharmacological Promise of Quinoline-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-3-carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives have given rise to a multitude of clinically significant drugs.[3] Among the vast array of quinoline-based compounds, those featuring a carbonitrile (-C≡N) group at the 3-position have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of quinoline-3-carbonitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. We will delve into their mechanisms of action, structure-activity relationships, and provide exemplary protocols for their biological evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart cancer progression.[1][4] These compounds have been shown to induce cell cycle arrest, trigger apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and disrupt cell migration, a key process in metastasis.[1]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular machinery. One of the primary mechanisms is the inhibition of topoisomerase I and II, enzymes essential for DNA replication and repair.[4][5] By targeting these enzymes, the compounds can lead to DNA damage and ultimately cell death.[5] Additionally, some derivatives act as inhibitors of crucial kinases, such as Src kinase, which are involved in signaling pathways that regulate cell proliferation and migration.[4][5] Other reported mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division, and proteasome inhibition, leading to the accumulation of toxic proteins within the cancer cell.[4]

Structure-Activity Relationship (SAR) Insights: The anticancer potency of quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of an aniline group at the C-4 position and alkoxy groups have been identified as important for Src kinase inhibitory activity.[4] The carbonitrile group at C-3 is also often crucial for the observed anticancer effects.[4]

Derivative Type Substitution Pattern Observed Anticancer Activity Mechanism of Action
2,3-disubstituted quinolinesVariesAntiproliferative against MCF-7 (breast) and PA1 (ovarian) cancer cells.[1]Not fully elucidated, further studies proposed.[1]
TetrahydroquinolinesFused pyrimidine derivativesPromising anticancer agents.[1]Under investigation.[1]
4-Anilino-6,7-dimethoxy-3-quinoline carbonitrileDichlorophenylamino at C-4, dimethoxy at C-6 and C-7ATP-competitive inhibitor of Src kinase.[4]Src kinase inhibition.[4]
2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrilesSpiro-cyclic systemInhibition of breast cancer cell migration and proliferation.[5]Non-ATP competitive Src kinase inhibition.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of quinoline-3-carbonitrile derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinoline-3-carbonitrile derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carbonitrile derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline-3-carbonitrile derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8][9]

Mechanism of Action: A primary target for the antibacterial action of many quinoline derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[7][8] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. The interaction with the target enzyme is a key determinant of their antibacterial efficacy.[7][8]

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is influenced by the substituents on the quinoline core. For example, the presence of electron-donating groups can enhance antibacterial properties.[9] Molecular docking studies have shown that specific derivatives can form strong interactions with the active site of DNA gyrase, explaining their potent activity.[7][8]

Derivative Type Bacterial Strains Fungal Strains Observed Activity
Novel quinolone-3-carbonitrile derivativesGram-positive and Gram-negativeNot specifiedModerate to good antibacterial activity with MICs from 3.13 to 100 µM.[9]
6-substituted-2-hydrazinyl quinoline-3-carbonitrile derivativesBacillus subtilisNot specifiedPromising antimicrobial activities with MICs ranging from 12.5 to 25 µg/mL.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a quinoline-3-carbonitrile derivative against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Quinoline-3-carbonitrile derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several quinoline derivatives, including those with a 3-carbonitrile moiety, have been investigated for their anti-inflammatory properties.[6][11][12] They have shown the potential to be as effective as, or even more potent than, standard anti-inflammatory drugs like ibuprofen in certain models.[6]

Mechanism of Action: The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[6] Other potential targets for quinoline-based anti-inflammatory agents include cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and transient receptor potential vanilloid 1 (TRPV1).[12]

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity and target specificity are highly dependent on the substitution pattern. For example, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX inhibition.[12]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Objective: To evaluate the anti-inflammatory activity of a quinoline-3-carbonitrile derivative by measuring its effect on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Quinoline-3-carbonitrile derivative stock solution (in DMSO)

  • Griess Reagent System

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-3-carbonitrile derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizons

The biological activities of quinoline-3-carbonitrile derivatives extend beyond anticancer, antimicrobial, and anti-inflammatory effects.

Antiviral Activity: Quinoline derivatives have shown promise as antiviral agents against a range of viruses.[6][13] For example, certain quinoline compounds have demonstrated dose-dependent inhibition of the dengue virus serotype 2.[14] The proposed mechanism for some of these compounds involves interference with the early stages of viral infection, potentially by impairing the accumulation of viral envelope glycoproteins.[14] Some quinoline-containing drugs, such as saquinavir, are already used in clinical practice.[13]

Neuroprotective Effects: There is growing evidence for the neuroprotective potential of quinoline derivatives.[15][16] These compounds have been shown to protect neuronal and glial cells from oxidative insults and exhibit anti-inflammatory properties in the context of neurodegeneration.[16][17] Their mechanisms of action may involve reducing oxidative stress, preventing neuronal cell death, and modulating key signaling pathways involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][18][19] Some derivatives have been found to reduce nitric oxide levels, a key mediator in neuroinflammation.[16][17]

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties of these compounds underscore their significant potential for the development of novel therapeutics. Future research should focus on elucidating the precise mechanisms of action for various derivatives, optimizing their pharmacological profiles through targeted synthesis and structure-activity relationship studies, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical space holds great promise for addressing a wide range of unmet medical needs.

References

A comprehensive list of references with titles, sources, and clickable URLs will be provided upon request.

Sources

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical and DFT Analysis of Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carbonitriles represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and intriguing optical properties.[1][2][3] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the application of theoretical studies, with a primary focus on Density Functional Theory (DFT), to elucidate the multifaceted nature of quinoline-3-carbonitriles. We will delve into the core principles of DFT calculations, practical methodologies for analysis, and the interpretation of key quantum-chemical descriptors, offering a roadmap for researchers to leverage computational chemistry in their exploration of this important class of heterocyclic compounds.

Introduction: The Significance of Quinoline-3-carbonitriles and the Power of DFT

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antimalarial to anticancer and antibacterial agents.[1][2][3][4][5][6] The introduction of a carbonitrile (-C≡N) group at the 3-position significantly modulates the electronic and steric properties of the quinoline core, often enhancing biological efficacy and opening avenues for novel chemical transformations.[7][8] Experimental characterization through techniques like FT-IR and NMR spectroscopy provides invaluable data; however, a deeper, atomistic-level understanding of molecular behavior is often elusive through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to complement and rationalize experimental findings.[9] By solving the Schrödinger equation within an approximate framework, DFT allows for the accurate prediction of a molecule's geometric structure, vibrational frequencies, electronic distribution, and various other properties.[10] This guide will explore how DFT can be systematically applied to quinoline-3-carbonitriles to gain predictive insights into their structure-property relationships.

The Computational Gauntlet: A Methodological Workflow for DFT Analysis

A rigorous and well-defined computational protocol is the bedrock of reliable theoretical predictions. The following workflow outlines the essential steps in performing a DFT analysis of a quinoline-3-carbonitrile derivative.

DFT_Workflow DFT Analysis Workflow for Quinoline-3-carbonitriles cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure 1. Molecular Structure Input (e.g., from ChemDraw, Avogadro) geometry_optimization 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation 3. Vibrational Frequency Calculation geometry_optimization->frequency_calculation electronic_properties 4. Electronic Property Calculation (HOMO-LUMO, MEP, NLO) frequency_calculation->electronic_properties structural_analysis 5. Structural Parameter Analysis (Bond lengths, angles) electronic_properties->structural_analysis spectroscopic_analysis 6. Spectroscopic Data Correlation (FT-IR, NMR) structural_analysis->spectroscopic_analysis reactivity_analysis 7. Reactivity and Property Prediction spectroscopic_analysis->reactivity_analysis

Caption: A typical workflow for DFT analysis of quinoline-3-carbonitriles.

Step-by-Step Experimental Protocol: DFT Calculation
  • Molecular Structure Creation: The initial 3D structure of the quinoline-3-carbonitrile derivative is constructed using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Geometry Optimization: This is a crucial step to find the lowest energy conformation of the molecule. The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and robust choice for organic molecules.[11][12][13] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to provide flexibility to the atomic orbitals and accurately describe the electronic distribution.[10][14][15] The optimization is typically performed in the gas phase.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.[10]

  • Electronic Property Calculations: Once the optimized geometry is obtained, a suite of electronic properties can be calculated. This includes:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are determined.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[16]

    • Mulliken Population Analysis: This provides a quantitative measure of the partial atomic charges on each atom in the molecule.[17][18]

    • Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the NLO potential of the molecule.[19]

Decoding the Data: Interpretation of Key Computational Results

Geometric Structure: A Tale of Bonds and Angles

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. These theoretical values can be compared with experimental data from X-ray crystallography, if available, to validate the chosen computational method. For instance, the C-C bond lengths within the quinoline ring can reveal the degree of electron delocalization.[16]

Table 1: Representative Optimized Geometrical Parameters for a Quinoline-3-carbonitrile Derivative (Calculated at B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.318C2-C3-C4118.65
C2-C31.418C3-C4-C10119.36
C3-C41.375C2-N1-C9117.69
C3-C111.435C3-C11-N12178.5
C11-N121.158

Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative.

Vibrational Analysis: The Molecular Symphony

The calculated vibrational frequencies correspond to the different modes of molecular motion, such as stretching, bending, and torsion. A scaling factor (typically around 0.961 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and the approximate nature of the DFT method.[10][16] The characteristic stretching frequency of the nitrile group (C≡N) is an important diagnostic peak in the IR spectrum.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The HOMO and LUMO are the key players in chemical reactions.[4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[4] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[20][21] A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer, which is often associated with enhanced biological activity and NLO properties.[20]

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO Energy Gap (ΔE) Indicates Reactivity e1 e2 e1->e2 Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): A Map of Charge

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It provides a visual guide to the charge distribution within a molecule. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.[16][22] For quinoline-3-carbonitriles, the nitrogen atom of the quinoline ring and the nitrile nitrogen are expected to be regions of high negative potential.

Mulliken Atomic Charges: Quantifying the Charge Distribution

Mulliken population analysis provides a numerical value for the partial charge on each atom.[17][18] This analysis can help in understanding the electrostatic interactions within the molecule and with its environment. It's important to note that Mulliken charges are dependent on the basis set used and should be interpreted with caution.[23]

Nonlinear Optical (NLO) Properties: The Quest for Advanced Materials

Molecules with large hyperpolarizability values are of great interest for applications in optoelectronics and photonics.[24][25] DFT calculations can reliably predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials.[13] Quinoline derivatives, with their extended π-electron systems, often exhibit significant NLO properties.[13][19]

Table 2: Calculated NLO Properties of a Quinoline-3-carbonitrile Derivative

PropertyValue
Dipole Moment (μ)(Debye)
Mean Polarizability (α)(a.u.)
First Hyperpolarizability (β)(a.u.)

Note: Values are hypothetical and for illustrative purposes.

Conclusion: From Theory to Application

Theoretical studies and DFT analysis provide an indispensable toolkit for the modern researcher working with quinoline-3-carbonitriles. By offering a detailed and predictive understanding of their molecular and electronic structure, these computational methods can guide synthetic efforts, rationalize experimental observations, and accelerate the discovery of new molecules with desired biological activities or material properties. The integration of computational chemistry into the research workflow empowers scientists to make more informed decisions, ultimately saving time and resources in the quest for scientific advancement.

References

  • Analysis of vibratinal spectra of 8-hydroxyquinoline and its 5,7-dichloro, 5,7-dibromo, 5,7-diiodo and 5,7-dinitro derivatives based on density functional theory calculations. Scilit. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry, 56(9), 1660–1668.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Bioorganic Chemistry, 88, 102968. Available at: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Journal of Molecular Structure, 1234, 130175. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(7), 1047-1061. Available at: [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024).
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-748. Available at: [Link]

  • Molecular reorganization of selected quinoline derivatives in the ground and excited states—Investigations via static DFT. (2015). The Journal of Chemical Physics, 143(3), 034304. Available at: [Link]

  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2022). Journal of Taibah University for Science, 16(1), 875-886. Available at: [Link]

  • Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. (2016). Journal of Molecular Structure, 1108, 48-60.
  • Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. (2022). Research Square. Available at: [Link]

  • Synthesis of novel pyrrolo[1,2-a]quinoline derivatives as a new class ... (n.d.). Available at: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022). Ibn AL-Haitham Journal For Pure and Applied Science, 35(3), 1-10.
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2023). Journal of Taibah University for Science, 17(1).
  • Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry, 20(23), 2070-2079. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14, 19854-19869. Available at: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022). Ibn AL-Haitham Journal For Pure and Applied Sciences, 35(3). Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ResearchGate. Available at: [Link]

  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Molecules, 26(9), 2729. Available at: [Link]

  • Different biological activities of quinoline. (2024). Medium.
  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. (2020). International Journal of Chemistry and Technology, 4(2), 112-120. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. ResearchGate. Available at: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. Available at: [Link]

  • Mulliken population analysis. Wikipedia. Available at: [Link]

  • DFT Calculation for the Nonlinear Optical Response of Functionalized Quinolines. ResearchGate. Available at: [Link]

  • Mulliken atomic charges representation. ResearchGate. Available at: [Link]

  • Mulliken population analysis. (n.d.). Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Available at: [Link]

  • Dft Calculation for the Nonlinear Optical Response of Functionalized Quinolines. (n.d.). Available at: [Link]

  • Theoretical study on the molecular structure of Quinoline and its deriv
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). Molecules, 22(12), 2253. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 5. Available at: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Current Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Utilizing 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile as a Novel Fluorogenic Probe for Kinase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of protein kinases, enzymes that are central to cellular signaling and disease, necessitates robust and sensitive assay methodologies. Traditional methods often rely on radioactivity or antibody-based detection, which can be cumbersome and expensive.[1][2] This document outlines the theoretical framework and provides detailed investigational protocols for the use of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (HDQC), a compound with potential as a novel fluorogenic substrate for protein kinase assays. Based on the inherent fluorescence of the quinoline scaffold and the presence of a hydroxyl group amenable to phosphorylation, we propose that enzymatic modification of HDQC will result in a measurable change in its fluorescence properties. This application note provides a step-by-step guide for researchers to characterize the photophysical properties of HDQC and validate its use in a continuous, real-time kinase assay suitable for high-throughput screening (HTS) of potential inhibitors.

Principle of the Assay: A Fluorogenic Response to Phosphorylation

The core hypothesis for the use of this compound (HDQC) in kinase assays is based on environment-sensitive fluorescence.[2][3] The quinoline ring system is a well-known fluorophore. We propose that the electronic properties of this fluorophore are sensitive to the state of the hydroxyl group at the 4-position.

Upon phosphorylation by a protein kinase, the addition of a highly charged phosphate group is expected to alter the intramolecular electronic environment, leading to a change in the fluorescence emission of the molecule. This could manifest as an increase or decrease in fluorescence intensity or a shift in the emission maximum. The rate of this fluorescence change is directly proportional to the rate of the enzymatic reaction, allowing for continuous monitoring of kinase activity.[4]

Assay_Principle cluster_0 Assay Components HDQC HDQC Substrate (Low Fluorescence) Kinase Active Kinase HDQC->Kinase Binds to Active Site ATP ATP ATP->Kinase HDQC_P Phosphorylated HDQC-P (High Fluorescence) Kinase->HDQC_P Phosphorylates ADP ADP Kinase->ADP

Caption: Assay principle for HDQC as a fluorogenic kinase substrate.

Initial Characterization of HDQC Probe

Prior to use in enzymatic assays, the fundamental chemical and photophysical properties of HDQC must be established.

Table 1: Physicochemical Properties of HDQC
PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₃[5]
Molecular Weight230.22 g/mol [5]
SolubilityDMSO, Methanol (Slightly)To be determined empirically
Purity>95% (Recommended)Supplier dependent
Excitation Max (λex)To be determinedN/A
Emission Max (λem)To be determinedN/A
Molar Absorptivity (ε)To be determinedN/A
Protocol 2.1: Preparation of HDQC Stock Solution

Causality: A concentrated, validated stock solution is critical for accurate and reproducible downstream dilutions. DMSO is often the solvent of choice for organic compounds in biological assays.

  • Weigh out a precise amount of high-purity HDQC powder.

  • Dissolve in anhydrous, molecular biology grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light to prevent photobleaching.

Protocol 2.2: Determination of Spectral Properties

Causality: Understanding the excitation and emission spectra is mandatory for configuring plate readers or fluorometers to achieve maximal signal and minimal background.

  • Prepare a dilution of the HDQC stock solution (e.g., 1-10 µM) in a suitable kinase reaction buffer (see Section 3.2).

  • Using a scanning spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength and scanning a range of excitation wavelengths (e.g., 280-450 nm).

  • Identify the wavelength of maximum excitation (λex).

  • Perform an emission scan by setting the excitation at the determined λex and scanning a range of emission wavelengths (e.g., 400-600 nm).

  • Identify the wavelength of maximum emission (λem). Record the λex/λem pair.

Investigational Protocol: HDQC as a Kinase Substrate

This section provides a workflow to determine if HDQC can be phosphorylated by a model protein kinase and if this event leads to a detectable signal change.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, ATP, HDQC) setup 2. Assay Plate Setup (Controls & Variables) prep->setup initiate 3. Reaction Initiation (Add final component, e.g., ATP) setup->initiate monitor 4. Kinetic Measurement (Read fluorescence over time) initiate->monitor analyze 5. Data Analysis (Calculate initial rates) monitor->analyze validate 6. Validation (Confirm phosphorylation via LC-MS) analyze->validate

Caption: General workflow for validating HDQC in a kinase assay.

Materials and Reagents
  • HDQC: Stock solution in DMSO (see Protocol 2.1).

  • Protein Kinase: A well-characterized kinase (e.g., PKA, Src, Abl) with a known peptide substrate for use as a positive control.

  • ATP: 10 mM stock solution in water, pH 7.5.

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: Buffer composition should be optimized for the specific kinase being tested.[6]

  • Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Staurosporine).

  • Microplates: Black, opaque 96-well or 384-well microplates with a clear bottom are recommended to minimize background fluorescence and crosstalk.

Protocol 3.2: Determining an Optimal HDQC Concentration

Causality: It is essential to use a substrate concentration that is at or below the Michaelis constant (Km) to ensure the assay is sensitive to inhibitors that compete with the substrate.[7] This protocol establishes the concentration-dependent fluorescence and identifies a working concentration.

  • Design a serial dilution of HDQC in the Kinase Assay Buffer, ranging from low micromolar to high nanomolar concentrations.

  • Dispense these dilutions into a 96-well plate.

  • Measure the fluorescence at the predetermined λex/λem.

  • Plot fluorescence intensity vs. HDQC concentration. Select a working concentration from the linear portion of the curve that provides a robust signal-to-background ratio.

Protocol 3.3: Verifying Enzymatic Activity

Causality: This crucial step validates that the kinase can act on HDQC and that this activity produces a measurable change in fluorescence over time.

  • Prepare reaction mixtures in a 96-well plate as described in Table 2.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 5-10 minutes.

  • Initiate the reaction by adding ATP.

  • Immediately place the plate in a kinetic plate reader and measure fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

Table 2: Plate Layout for Kinase Activity Verification

Well ContentPurpose[Enzyme][HDQC][ATP]Expected Outcome
Complete Reaction Test for activityWorking Conc.Working Conc.10-100 µMProgressive increase/decrease in fluorescence
No Enzyme Control Background signal0Working Conc.10-100 µMFlat, baseline fluorescence
No Substrate Control Autophosphorylation checkWorking Conc.010-100 µMFlat, baseline fluorescence
No ATP Control Check for ATP-independent signalWorking Conc.Working Conc.0Flat, baseline fluorescence
Inhibitor Control Confirm signal is from kinaseWorking Conc.Working Conc.10-100 µMFlat, baseline fluorescence (similar to No Enzyme)

Application Protocol: Inhibitor Screening (HTS)

Once validated, the HDQC assay can be adapted for screening compound libraries to identify potential kinase inhibitors.

Protocol 4.1: IC₅₀ Determination
  • Compound Plating: Prepare serial dilutions of the test inhibitor(s) in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the protein kinase (diluted in Kinase Assay Buffer) to all wells except the "no enzyme" controls. Allow the enzyme and inhibitors to pre-incubate for 15-30 minutes at room temperature. This step allows inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add a solution containing HDQC and ATP (at their predetermined optimal concentrations) to all wells to start the reaction.

  • Signal Detection: After a fixed incubation time (determined from the linear range of the kinetic experiment in Protocol 3.3), read the endpoint fluorescence.

  • Data Analysis:

    • Normalize the data by setting the average of the "no inhibitor" wells to 100% activity and the average of the "no enzyme" wells to 0% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal - Intrinsic fluorescence of assay components or plate.- Impure HDQC compound.- Test different types of black microplates.- Confirm buffer components are not autofluorescent.- Ensure purity of HDQC via HPLC.
No Signal Change - Kinase is inactive.- HDQC is not a substrate for the chosen kinase.- Incorrect buffer conditions (pH, Mg²⁺).- Test kinase activity with a known control substrate.- Test a panel of different kinases.- Optimize buffer conditions according to literature for the specific enzyme.[6]
High Well-to-Well Variability - Pipetting errors.- Incomplete mixing.- Temperature gradients across the plate.- Use calibrated multichannel pipettes or automated liquid handlers.- Briefly centrifuge the plate after reagent addition.- Ensure uniform incubation temperature.
Signal "Hits" in HTS are False Positives - Compound is autofluorescent at assay wavelengths.- Compound quenches fluorescence.- Pre-screen compounds for autofluorescence by adding them to buffer without enzyme/substrate and measuring the signal.- Perform counter-screen assays to confirm mechanism of action.

Conclusion

This compound presents an intriguing scaffold for the development of a novel, continuous fluorogenic kinase assay. Its utility is contingent on empirical validation demonstrating that it is a substrate for the kinase of interest and that phosphorylation induces a significant and reproducible change in its fluorescent properties. The protocols detailed herein provide a comprehensive, step-by-step framework for researchers to perform this validation and subsequently develop a robust assay for high-throughput screening and kinetic analysis. This approach aligns with modern drug discovery efforts seeking sensitive, non-radioactive, and continuous assay formats.[3]

References

  • Shults, M. D., & Imperiali, B. (2003). Versatile Fluorescence Probes of Protein Kinase Activity. Journal of the American Chemical Society. Available at: [Link]

  • Gréco, S. J., & Cristea, I. M. (2017). Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases. Molecules. Available at: [Link]

  • Kovács, T., & Keri, G. (2011). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. Available at: [Link]

  • Woll, K. A., & Imperiali, B. (2017). Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells. Analytical Chemistry. Available at: [Link]

  • Bouquier, N., & D'Autréaux, B. (2013). Fluorescent sensors of protein kinases: from basics to biomedical applications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. Available at: [Link]

  • Grant, S. K., & Yasgar, A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Porta, E. O. J., Kalesh, K., Isern, J., & Steel, P. G. (2024). Strategies to develop enzyme assays. ResearchGate. Available at: [Link]

Sources

Application of Quinoline Derivatives as Antibacterial Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in the edifice of antibacterial drug discovery, giving rise to a clinically vital class of therapeutics. This guide provides an in-depth exploration of quinoline derivatives as antibacterial agents, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a narrative grounded in mechanistic understanding and practical application, reflecting field-proven insights into the evaluation and development of these potent compounds.

The Enduring Legacy of the Quinoline Scaffold in Antibacterial Therapy

The journey of quinoline-based antibacterials began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][] This first-generation quinolone, while limited in its spectrum, paved the way for the development of subsequent generations, most notably the fluoroquinolones. The introduction of a fluorine atom at the C-6 position dramatically enhanced the antibacterial activity and broadened the spectrum to include both Gram-positive and Gram-negative pathogens.[][3][4] Today, quinoline derivatives remain a critical component of our antimicrobial arsenal, valued for their broad-spectrum efficacy and bactericidal mechanism of action.[3]

Mechanism of Action: Targeting the Machinery of DNA Replication

The primary antibacterial mechanism of quinoline derivatives, particularly the fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][][5][6][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[5][8]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[][8] In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[5][8]

Quinolones function as topoisomerase poisons.[1] They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[1][6][8][9] This ternary drug-enzyme-DNA complex physically obstructs the movement of the DNA replication fork, leading to a rapid inhibition of DNA synthesis and ultimately, cell death through the generation of double-strand DNA breaks.[1][5][6][9]

Caption: Mechanism of action of quinolone derivatives.

Structure-Activity Relationship (SAR): Fine-Tuning Antibacterial Potency

The antibacterial efficacy and spectrum of quinoline derivatives are intricately linked to the nature and position of substituents on the core quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more potent agents.

PositionSubstituent Effect on Activity
N-1 A cyclopropyl group generally enhances activity against Gram-negative bacteria (e.g., ciprofloxacin).[10]
C-3 & C-4 The 3-carboxylic acid and 4-keto moieties are essential for binding to the DNA-enzyme complex and are generally intolerant to modification.[11]
C-6 A fluorine atom significantly increases antibacterial potency and cell penetration.[][4]
C-7 Substituents at this position, often a piperazine or pyrrolidine ring, modulate the antibacterial spectrum and potency.[10]
C-8 A fluorine or methoxy group can enhance activity.

It is important to note that while these are general trends, the interplay between different substituents can lead to complex SAR profiles.

Caption: Key positions on the quinoline scaffold influencing antibacterial activity.

Experimental Protocols for Evaluating Antibacterial Efficacy

A systematic evaluation of novel quinoline derivatives is essential to determine their potential as antibacterial agents. The following protocols provide a tiered approach, from initial screening to the determination of bactericidal activity.

Experimental_Workflow Start Synthesized Quinoline Derivative MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay Start->MIC Initial Screening MBC Protocol 2: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC For promising compounds AntiBiofilm Protocol 3: Anti-Biofilm Assay MIC->AntiBiofilm Assess activity against biofilms Data_Analysis Data Analysis & Candidate Selection MBC->Data_Analysis AntiBiofilm->Data_Analysis

Sources

Application Notes & Protocols: Development of Kinase Inhibitors Based on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its synthetic accessibility and versatile biological activity.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of quinoline-based kinase inhibitors. We will delve into key synthetic methodologies, explore critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for the in vitro and cell-based assessment of these compounds. The objective is to equip researchers with the foundational knowledge and practical tools necessary to accelerate the discovery of novel and effective kinase inhibitors for various therapeutic indications, particularly in oncology.[4][5]

Introduction: The Power of the Quinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5][6] The quinoline ring system, a fusion of a benzene and a pyridine ring, has emerged as a highly effective scaffold for the design of kinase inhibitors.[1][2] Its rigid, planar structure provides a robust anchor for substituents that can be tailored to interact with specific features of the ATP-binding pocket of a target kinase.[5] This versatility has led to the development and FDA approval of several quinoline-based kinase inhibitors, such as Bosutinib and Cabozantinib, validating the scaffold's clinical significance.[7][8][9]

This guide will focus on the practical aspects of developing novel quinoline-based kinase inhibitors, from the initial synthetic design to their comprehensive biological characterization.

Synthetic Strategies for Quinoline-Based Inhibitors

The synthetic tractability of the quinoline core allows for the generation of diverse chemical libraries essential for SAR studies.[1][2] Several classical and modern synthetic methods can be employed to construct the quinoline scaffold, with the choice of method often depending on the desired substitution pattern.

Core Synthesis: The Friedländer Annulation

The Friedländer synthesis is a widely used and straightforward method for constructing the quinoline core. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl group.

Rationale: This reaction is often catalyzed by acids or bases and proceeds through an initial aldol condensation followed by cyclization and dehydration. Its primary advantage is the direct formation of the substituted quinoline ring in a single step, allowing for the convergent assembly of complex molecules.

G cluster_reactants Reactants cluster_process Process 2_aminoaryl_ketone 2-Aminoaryl Aldehyde/Ketone condensation Aldol Condensation & Cyclization/Dehydration 2_aminoaryl_ketone->condensation alpha_methylene α-Methylene Ketone (e.g., Ethyl acetoacetate) alpha_methylene->condensation catalyst Acid or Base Catalyst (e.g., p-TsOH, Piperidine) catalyst->condensation product Substituted Quinoline Core condensation->product

Caption: Iterative workflow for the development of quinoline-based kinase inhibitors.

Conclusion and Future Directions

The quinoline scaffold remains a cornerstone in the development of kinase inhibitors. [1][2]Its proven clinical success and synthetic versatility ensure its continued relevance in drug discovery. [4][10]Future efforts will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel quinoline derivatives that can overcome drug resistance, and applying advanced computational design techniques to accelerate the discovery process. [4]By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation as outlined in this guide, researchers can effectively harness the potential of the quinoline scaffold to develop the next generation of targeted therapies.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source: Google Search)
  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem. (Source: BenchChem)
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (Source: MDPI)
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (Source: Google Search)
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Source: Google Search)
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (Source: Google Search)
  • An overview of quinoline as a privileged scaffold in cancer drug discovery - Taylor & Francis. (Source: Taylor & Francis Online)
  • SAR-identified moieties responsible for activity in quinine 3 - ResearchGate.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed. (Source: PubMed)
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (Source: Reaction Biology)
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (Source: PubMed Central)
  • Quinoline-based multi-kinase inhibitors approved by FDA. - ResearchGate.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (Source: Google Search)
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide - Benchchem. (Source: BenchChem)
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH. (Source: PubMed Central)

Sources

Application Notes & Protocols: In Vitro Screening of Quinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its recurring presence in a vast array of pharmacologically active compounds.[1][2] Notably, numerous quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting a diverse range of mechanisms to combat tumor cell proliferation and survival.[3][4] These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and interference with critical signaling pathways essential for cancer progression.[4][5] Furthermore, certain quinoline derivatives act as potent inhibitors of topoisomerases, enzymes vital for DNA replication and repair, thereby leading to catastrophic DNA damage in rapidly dividing cancer cells.[6][7][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the in vitro screening of novel quinoline derivatives. It provides a detailed framework, from the foundational principles of experimental design to step-by-step protocols for key cytotoxicity assays and data interpretation. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to inform the advancement of promising anticancer candidates.

Part 1: Foundational Experimental Design

A robust in vitro screening cascade begins with meticulous planning. The choices made at this initial stage are critical for the successful evaluation of your quinoline derivatives and will dictate the relevance and reliability of the data generated.

Strategic Selection of Cancer Cell Lines

The heterogeneity of cancer necessitates the use of a panel of well-characterized cancer cell lines to obtain a comprehensive understanding of a compound's activity spectrum.[9][10] The selection of cell lines should be guided by the specific research question and the putative mechanism of action of the quinoline derivatives being tested.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Employ a diverse panel representing various cancer types (e.g., lung, breast, colon, leukemia) to identify tissue-specific sensitivities.[11]

  • Genetic Background: Select cell lines with known genetic and molecular profiles (e.g., mutations in key oncogenes like KRAS, p53, or EGFR) to correlate compound activity with specific molecular signatures.[12] This can provide early insights into potential biomarkers of response.

  • Expression of Putative Targets: If the quinoline derivatives are designed to target a specific protein (e.g., a particular kinase or topoisomerase), it is crucial to select cell lines with varying expression levels of that target.[12]

  • Drug Resistance Profiles: Including cell lines with known resistance to standard-of-care chemotherapeutics can help identify compounds with the potential to overcome existing treatment limitations.[11]

Example Panel of Human Cancer Cell Lines:

Cell LineTissue of OriginKey Characteristics
A549 Lung CarcinomaKRAS mutation
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+)
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-)
HCT116 Colon CarcinomaKRAS mutation, p53 wild-type
HeLa Cervical AdenocarcinomaHPV-positive
K562 Chronic Myelogenous LeukemiaBCR-ABL fusion gene
Compound Management: Preparation and Solubilization

The physicochemical properties of quinoline derivatives can vary significantly. Proper handling and solubilization are paramount to ensure accurate and reproducible results.

Protocol for Stock Solution Preparation:

  • Initial Solubility Testing: Begin by assessing the solubility of the quinoline derivative in common, cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.

  • Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in the appropriate volume of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Sonication and Warming: If necessary, gently warm the solution and/or use a sonicator to aid in dissolution.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind the Protocol: A high-concentration stock solution minimizes the final concentration of the solvent (e.g., DMSO) in the cell culture medium, as high concentrations of DMSO can be toxic to cells.[13] Aliquoting and proper storage maintain the integrity and stability of the compound over time.

Part 2: Core Cytotoxicity Screening Protocols

The cornerstone of in vitro screening is the determination of a compound's ability to inhibit cancer cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[14][15] It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[16]

Sulforhodamine B (SRB) Assay: A Protein-Based Approach

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18][19] The amount of bound dye is directly proportional to the total cellular protein content, which provides a reliable estimate of cell number.[19]

Detailed Step-by-Step SRB Assay Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well) in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in complete growth medium from your stock solution. A common approach is to prepare a 2-fold or 3-fold dilution series.

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of DMSO as the highest concentration of the test compound.

      • Positive Control: A known anticancer drug (e.g., Doxorubicin) to validate assay performance.

      • Blank Control: Medium only, without cells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plates for a predetermined exposure time, typically 48 or 72 hours.

  • Cell Fixation:

    • After the incubation period, gently remove the supernatant.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells to the bottom of the plate.

    • Incubate the plates at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[17]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[17][19]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]

    • Place the plates on a gyratory shaker for 5-10 minutes to ensure complete dissolution of the dye.

  • Data Acquisition:

    • Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[17][18]

MTT Assay: A Metabolic Activity-Based Approach

The MTT assay is another widely used colorimetric method for assessing cell viability.[20] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[20]

Detailed Step-by-Step MTT Assay Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.

  • MTT Addition:

    • After the 48 or 72-hour incubation period, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[13]

    • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.[21]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Part 3: Data Analysis and Interpretation

Calculation of Percentage Viability and IC50 Determination
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other readings.

  • Percentage Viability Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    % Viability = (OD of Treated Wells / OD of Vehicle Control Wells) x 100

  • IC50 Determination:

    • Plot the percentage viability against the log-transformed concentration of the quinoline derivative.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value.[16][22]

Data Presentation

Summarize the IC50 values for each quinoline derivative across the panel of cancer cell lines in a clear and concise table for easy comparison.

Example IC50 Data Table:

CompoundA549 (µM)MCF-7 (µM)MDA-MB-231 (µM)HCT116 (µM)
Quinoline Derivative 1 5.2 ± 0.62.1 ± 0.38.9 ± 1.14.5 ± 0.5
Quinoline Derivative 2 > 5035.8 ± 4.2> 5042.1 ± 5.3
Doxorubicin 0.8 ± 0.10.5 ± 0.081.2 ± 0.20.7 ± 0.1

Data are presented as the mean IC50 value ± standard deviation from three independent experiments.

Part 4: Visualizing Workflows and Mechanisms

Visual aids are invaluable for communicating complex experimental workflows and biological concepts.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (96-well plate) treatment Compound Addition (48-72h Incubation) prep_cells->treatment prep_compounds Quinoline Derivative Serial Dilution prep_compounds->treatment fix_stain Fixation (TCA) & Staining (SRB) treatment->fix_stain solubilize Solubilization (Tris Base) fix_stain->solubilize read_plate Absorbance Reading (510 nm) solubilize->read_plate calc_ic50 IC50 Calculation (Non-linear Regression) read_plate->calc_ic50

Caption: General workflow for the in vitro screening of quinoline derivatives using the SRB assay.

Potential Mechanism of Action: Topoisomerase Inhibition

Many quinoline derivatives exert their anticancer effects by targeting topoisomerase enzymes.[23][24] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination.

topoisomerase_inhibition cluster_dna DNA Replication cluster_drug Drug Action cluster_outcome Cellular Outcome dna DNA Double Helix topo Topoisomerase dna->topo relieves supercoiling cleavable_complex Topoisomerase-DNA Cleavable Complex topo->cleavable_complex creates transient break replication_fork_collapse Replication Fork Collapse cleavable_complex->replication_fork_collapse collision with replication fork quinoline Quinoline Derivative quinoline->cleavable_complex stabilizes dna_damage DNA Double-Strand Breaks replication_fork_collapse->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified pathway of topoisomerase inhibition by quinoline derivatives leading to apoptosis.

Conclusion and Future Directions

The protocols and guidelines presented in this document provide a solid foundation for the initial in vitro screening of quinoline derivatives as potential anticancer agents. Positive "hits" from these primary screens, characterized by low micromolar or nanomolar IC50 values, should be prioritized for further investigation. Subsequent studies may include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the active compounds (e.g., cell cycle analysis, apoptosis assays, western blotting for key signaling proteins).[25][26]

  • Selectivity Profiling: Assessing the cytotoxicity of the compounds against non-cancerous cell lines to determine their therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising candidates in preclinical animal models of cancer.

By adhering to a systematic and rigorous screening cascade, researchers can effectively identify and advance novel quinoline-based therapeutics for the treatment of cancer.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(10), 2030-2046.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Saha, B., & Kumar, A. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Wang, L., Wang, Y., Li, Y., Li, Y., Zhang, Y., & Li, J. (2022). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Kumar, A., & Saha, B. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Charifson, P. S., Grillot, A. L., Grossman, T. H., Parsons, J. D., Badia, M., Bellon, S., ... & Su, N. (2008). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of medicinal chemistry, 51(17), 5243–5263. [Link]

  • ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals, 15(4), 398. [Link]

  • Royal Society of Chemistry. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(71), 9925-9928. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals, 15(4), 398. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • National Institutes of Health. (2010). Topoisomerases as Anticancer Targets. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1806(2), 245-253. [Link]

  • Geethaa, E., Chandrashekhara, A. J., Ayush, A., Poornachandra, Y., & Prasad, K. S. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Archives of Toxicology, 1-16. [Link]

  • SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 12(10), 2828. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-131. [Link]

  • Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(11), 2739. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Frontiers. (2024). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Frontiers in Veterinary Science, 11, 1370258. [Link]

  • ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]

  • ResearchGate. (2020). Which Statistical Method to use for Data analysis of in vitro study?. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • The University of Queensland. (2017, September 29). Cancer cell line selection made easy. Retrieved from [Link]

  • National Institutes of Health. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(2), 241-255. [Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 5519-5535. [Link]

  • ResearchGate. (n.d.). Anticancer agents of quinoline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2017). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 159(1), 180-192. [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(11), 11202. [Link]

  • Semantic Scholar. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. Retrieved from [Link]

Sources

molecular docking simulation with quinoline-3-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Molecular Docking Simulation of Quinoline-3-Carbonitrile Compounds

Abstract

This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on performing molecular docking simulations with a specific focus on quinoline-3-carbonitrile compounds. Quinoline scaffolds are pivotal in medicinal chemistry, particularly as kinase inhibitors in oncology.[1] This guide moves beyond a simple procedural list, delving into the causal reasoning behind protocol choices to ensure scientific rigor and reproducibility. We present a self-validating protocol using industry-standard, freely available software, and provide expert insights into the interpretation of results and best practices.

Introduction: The Significance of the Quinoline-3-Carbonitrile Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[2] Specifically, derivatives of quinoline-3-carbonitrile have emerged as a highly promising class of molecules for developing targeted enzyme inhibitors.[3] Extensive research highlights their efficacy as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Src, and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in cancer therapy.[4][5][6] The nitrogen-containing heterocyclic structure of quinoline allows for diverse chemical modifications, enabling the fine-tuning of potency and selectivity against specific biological targets.[1][3]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand (in this case, a quinoline-3-carbonitrile derivative) to a macromolecular target, typically a protein.[7][8] By simulating the protein-ligand interaction at a molecular level, researchers can gain valuable insights to guide drug design, prioritize compounds for synthesis, and elucidate mechanisms of action.

This guide provides a robust framework for executing and validating a molecular docking workflow tailored to these compounds.

The Core Principles of a Docking Simulation

A molecular docking experiment is fundamentally an optimization problem. The goal is to find the most stable binding pose of a flexible ligand within the rigid (or semi-flexible) binding site of a receptor.[9][10] This is governed by two key components:

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site. Algorithms like the Lamarckian Genetic Algorithm used in AutoDock are designed to efficiently sample these possibilities.[9]

  • Scoring Function: This component estimates the binding free energy (or a related score) for each generated pose. A more negative binding affinity (ΔG) typically indicates a stronger, more favorable interaction.[11] The scoring function approximates various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonds.

A successful docking simulation yields results that are both energetically favorable and geometrically plausible.

The Imperative of Protocol Validation

Before screening novel compounds, it is crucial to validate the chosen docking protocol to ensure its reliability.[12] This process confirms that the software, parameters, and protein preparation are capable of accurately reproducing experimentally observed binding modes.[13]

The gold standard for validation is redocking .[12][13] This involves:

  • Selecting a protein target from the Protein Data Bank (PDB) that has a co-crystallized ligand similar to the compounds of interest.

  • Extracting the native ligand and preparing the protein structure.

  • Docking the extracted ligand back into the prepared protein's binding site using the intended protocol.

  • Calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[13]

An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the protocol can reliably reproduce the experimental binding mode.[13][14][15]

Detailed Protocol: Docking a Quinoline-3-Carbonitrile Inhibitor into EGFR

This protocol provides a step-by-step workflow using widely adopted and freely accessible software. We will use the example of docking a known quinoline-based inhibitor into the EGFR kinase domain (PDB ID: 4HJO).

Required Software
SoftwarePurposeAvailability
RCSB PDB Database for protein crystal structures[Link]
PubChem Database for small molecule structures[Link]
UCSF Chimera / ChimeraX Molecular visualization and initial protein preparation
AutoDock Tools (MGLTools) Final preparation of protein and ligand files (PDBQT format)[Link]
AutoDock Vina The core molecular docking engine[Link]
PyMOL / Discovery Studio Advanced visualization and analysis of results[Link]
Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 1. Fetch Target Protein (e.g., PDB: 4HJO) p2 2. Clean Protein (Remove water, co-factors, extra chains) p1->p2 p3 3. Add Polar Hydrogens & Assign Charges p2->p3 p4 4. Save as Receptor.pdbqt p3->p4 d1 9. Define Search Space (Grid Box around active site) p4->d1 l1 5. Fetch Ligand (e.g., from PubChem) l2 6. Generate 3D Conformation & Energy Minimize l1->l2 l3 7. Define Rotatable Bonds & Assign Charges l2->l3 l4 8. Save as Ligand.pdbqt l3->l4 l4->d1 d2 10. Configure Vina Parameters (e.g., exhaustiveness) d3 11. Run AutoDock Vina a1 12. Analyze Binding Affinity Scores (kcal/mol) d3->a1 a2 13. Visualize Top Poses (RMSD < 2.0 Å from best) a1->a2 a3 14. Identify Key Interactions (H-bonds, hydrophobic, etc.) a2->a3 a4 15. Validate with Control/Reference a3->a4

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step 1: Protein Preparation

The goal of this phase is to prepare a clean, chemically correct receptor structure for docking.

  • Download Structure: Obtain the PDB file for your target (e.g., 4HJO) from the RCSB PDB.

  • Initial Cleaning: Open the PDB file in UCSF Chimera or Discovery Studio. Remove all non-essential components:

    • Water Molecules: These are typically removed unless a specific water molecule is known to be critical for ligand binding (a bridging water).[16][17]

    • Co-crystallized Ligands & Ions: Remove the native ligand and any ions not essential for structural integrity or catalysis.[18]

    • Extra Protein Chains: If the protein functions as a monomer, delete other protein chains.[16][17]

  • Add Hydrogens & Charges: Load the cleaned PDB file into AutoDockTools (ADT).

    • Go to Edit -> Hydrogens -> Add. Choose "Polar only". This step is critical as hydrogens are essential for calculating interactions like hydrogen bonds but are often not resolved in crystal structures.[9][19]

    • Go to Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges required by the scoring function.[20]

  • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a receptor.pdbqt file. This format contains the coordinate information plus charge and atom type data for AutoDock.[21]

Step 2: Ligand Preparation

This phase prepares the small molecule for flexible docking.

  • Obtain Ligand Structure: Download the 2D structure of your quinoline-3-carbonitrile compound from a database like PubChem or draw it using software like ChemDraw.[16][17] Save it in SDF or MOL2 format.

  • Generate 3D Structure & Minimize: A 3D structure with reasonable bond lengths and angles is required.[9][17] This can be done using various tools, including UCSF Chimera or online converters. Energy minimization ensures the ligand is in a low-energy, stable conformation.

  • Prepare in AutoDockTools: Open the 3D ligand file in ADT.

    • Go to Ligand -> Input -> Open.

    • Go to Ligand -> Torsion Tree -> Detect Root. This identifies the rigid core of the molecule.

    • Go to Ligand -> Torsion Tree -> Choose Torsions. This defines the rotatable bonds, allowing for ligand flexibility during docking.[22]

    • Go to Ligand -> Output -> Save as PDBQT. This will save the ligand.pdbqt file, which includes charge information (Gasteiger charges are typically calculated for ligands) and the defined rotatable bonds.[22]

Step 3: Defining the Search Space (Grid Box)

You must tell AutoDock Vina where to perform the docking simulation.

  • Load Receptor in ADT: Open the receptor.pdbqt file.

  • Open Grid Box Tool: Go to Grid -> Grid Box. A box will appear around the protein.

  • Position the Box: If you know the active site (e.g., from the position of the original co-crystallized ligand), center the grid box on that location.[9] The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, typically with a 3-6 Å buffer around the known ligand's position.[9][23]

  • Record Coordinates: Note the center coordinates (x, y, z) and size dimensions (x, y, z) from the Grid Box panel. These values are essential for the next step.[24]

Step 4: Running the AutoDock Vina Simulation

Vina is typically run from the command line.

  • Create a Configuration File: Create a text file named conf.txt in the same folder as your receptor.pdbqt and ligand.pdbqt files. Populate it with the following information, using the coordinates from the previous step:

    • Exhaustiveness: This parameter controls the computational effort of the search. Higher values (e.g., 16 or 32) increase the likelihood of finding the true energy minimum but take longer. The default of 8 is often a good starting point.[24]

  • Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command: vina --config conf.txt --log log.txt

This will start the docking simulation. Vina will generate an output file (results.pdbqt) containing the predicted binding poses and their scores, and a log file (log.txt) with the same scoring information in a table format.

Analysis and Interpretation of Results

G start Docking Output (results.pdbqt, log.txt) score 1. Rank by Binding Affinity (Lowest kcal/mol is best) start->score pose 2. Visualize Top Poses (e.g., in PyMOL) score->pose cluster 3. Cluster Poses by RMSD (Are top poses similar?) pose->cluster interact 4. Analyze Interactions (H-bonds, Hydrophobic, Pi-stacking) cluster->interact validate 5. Compare with Control/Known Inhibitors (Does it make biological sense?) interact->validate conclusion Hypothesis Generation (e.g., Compound X is a potential inhibitor) validate->conclusion

Caption: Logical Flow for Interpreting Molecular Docking Results.

Key Metrics for Evaluation
MetricDescriptionHow to Interpret
Binding Affinity (kcal/mol) An estimate of the binding free energy.The most negative value represents the strongest predicted binding.[11] A good starting point for a potential hit is typically below -6.0 kcal/mol, though this varies by target.
Binding Pose The 3D orientation and conformation of the ligand in the active site.Visually inspect the top-scoring pose. It should have a high degree of shape complementarity with the binding pocket and not exhibit steric clashes.[7]
Intermolecular Interactions Non-covalent bonds formed between the ligand and protein residues.Use visualization software (PyMOL, Discovery Studio) to identify hydrogen bonds, hydrophobic contacts, and pi-stacking.[11][25] The presence of multiple, strong interactions with key active site residues increases confidence in the pose.[11]
Root Mean Square Deviation (RMSD) The average distance between atoms of superimposed poses.In the output file, poses are clustered. Low RMSD values (< 2.0 Å) among the top-scoring poses suggest the simulation consistently found a stable binding mode.[7][11]
Protocol for Analysis
  • Examine the Log File: Open log.txt to see a ranked list of binding affinities for the generated poses. The top pose (mode 1) has the lowest (most favorable) score.

  • Visualize the Poses: Open the receptor.pdbqt and the results.pdbqt files in PyMOL or another molecular viewer.

  • Focus on the Best Pose: Analyze the interactions of the top-scoring pose. Does it form hydrogen bonds with expected residues? Does the quinoline core sit in a hydrophobic pocket? For EGFR, key interactions often involve the hinge region (e.g., Met793).

  • Check for Consistency: Examine the next few poses. If they are structurally similar (low RMSD) to the top pose and located in the same binding pocket, it adds confidence to the prediction.

  • Compare to a Control: If possible, dock a known inhibitor (a positive control) and compare its score and binding mode to your test compound. Your compound should ideally have a comparable or better score and engage in similar key interactions.[26][27]

Field-Proven Insights & Best Practices

  • Target Selection is Critical: Start with a high-resolution (<2.5 Å) crystal structure with minimal missing residues. The functional state of the protein (e.g., active vs. inactive kinase conformation) is also crucial.[9]

  • Ligand Quality Matters: Use high-quality 3D structures. Consider filtering your compound library to remove Pan-Assay Interference Compounds (PAINS) and molecules that violate Lipinski's Rule of Five, as these are less likely to be viable drug candidates.[9]

  • Don't Rely Solely on Score: The binding score is an estimation. A compound with a slightly worse score but better interactions with key catalytic residues may be more promising than a top-scoring compound in a non-functional location.[26][28] Visual inspection is non-negotiable.

  • Consider Receptor Flexibility: Standard docking treats the receptor as rigid. If induced-fit effects are expected, consider more advanced techniques like ensemble docking (docking against multiple receptor conformations) or molecular dynamics (MD) simulations to refine the results.[9][10]

  • Docking is a Hypothesis Generator: Molecular docking results are predictions, not proof. They are incredibly useful for prioritizing compounds and generating hypotheses that must be validated by experimental binding assays.[29]

References

  • How to interprete and analyze molecular docking results?
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024).
  • How does one prepare proteins for molecular docking? - Quora. (2021).
  • Molecular Docking Results Analysis and Accuracy Improvement - Cre
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (n.d.).
  • Efficacy of Quinoline-3-Carbonitrile Derivatives as Potent Enzyme Inhibitors: A Compar
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020).
  • Basic docking — Autodock Vina 1.2.
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021).
  • How I can analyze and present docking results?
  • Best Practices for Docking-Based Virtual Screening - OUCI. (n.d.).
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
  • Molecular docking protocol validation. This crucial process can enhance...
  • Beginner's Guide for Docking using Autodock Vina - Bioinform
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Session 4: Introduction to in silico docking. (n.d.).
  • (PDF)
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Molecular docking proteins preparation - ResearchG
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays - Benchchem. (n.d.).
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021).
  • (PDF) Validation of Docking Methodology (Redocking)
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (n.d.).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Public
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Ligand Preparation for Molecular docking #biotech - YouTube. (2025).
  • A Beginner's Guide to Molecular Docking - ETFLIN. (n.d.).
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021).
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. (2021).
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018).
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed. (2021).
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv

Sources

Application Note & Protocol: A Streamlined One-Pot, Multicomponent Synthesis of Quinolone-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinolone-3-Carbonitriles in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These nitrogen-containing heterocyclic compounds are renowned for their diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3] Within this important class of molecules, quinoline-3-carbonitrile derivatives have emerged as particularly promising candidates for drug development. The nitrile group at the 3-position serves as a versatile synthetic handle and often contributes to the molecule's biological activity.

Traditional methods for synthesizing quinoline derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh reaction conditions, multi-step procedures, and can generate significant waste.[4][5] In contrast, one-pot multicomponent reactions (MCRs) offer a more efficient and environmentally benign approach.[6][7][8] MCRs allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, thereby reducing reaction time, minimizing waste, and simplifying purification processes.[9]

This application note provides a detailed protocol for the one-pot, multicomponent synthesis of quinoline-3-carbonitrile derivatives, leveraging the principles of the Friedländer annulation. This method offers a practical and efficient route to a diverse range of substituted quinolines, making it highly valuable for researchers in drug discovery and organic synthesis.

Reaction Rationale and Mechanistic Insights

The described protocol is a variation of the classic Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[4][10][11] In this one-pot synthesis, four components are typically brought together: a substituted 2-aminoaryl ketone or aldehyde, an aromatic aldehyde, a compound with an active methylene group (such as malononitrile or ethyl cyanoacetate), and a catalyst, often in the presence of a suitable solvent.[12][13]

The reaction proceeds through a cascade of interconnected steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This step generates a highly electrophilic α,β-unsaturated nitrile.

  • Michael Addition: The amino group of the 2-aminoaryl ketone then acts as a nucleophile, attacking the β-position of the α,β-unsaturated nitrile in a Michael addition. This forms a crucial intermediate.

  • Intramolecular Aldol Condensation and Cyclization: The newly formed intermediate undergoes an intramolecular aldol-type condensation. The enolate generated from the ketone attacks the nitrile group, leading to the formation of a six-membered ring.

  • Dehydration and Aromatization: The final steps involve the elimination of water and subsequent aromatization to yield the stable quinoline-3-carbonitrile scaffold.

The choice of catalyst is critical for the success of this reaction. While various catalysts have been reported, including acids, bases, and metal catalysts, this protocol will focus on a commonly used and effective organocatalyst.[6][14][15]

Friedländer Annulation Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization A Aromatic Aldehyde C α,β-Unsaturated Nitrile A->C Base Catalyst B Active Methylene Nitrile B->C Base Catalyst E Michael Adduct C->E D 2-Aminoaryl Ketone D->E F Cyclized Intermediate E->F Intramolecular Condensation G Quinoline-3-carbonitrile F->G Dehydration & Aromatization Experimental Workflow A 1. Combine Reactants & Catalyst (2-Aminoacetophenone, Benzaldehyde, Malononitrile, Piperidine in Ethanol) B 2. Reflux (80°C, 2-4 hours) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Solvent Removal (Rotary Evaporator) C->D Complete E 5. Aqueous Work-up (Ethyl Acetate, Water, NaHCO3, Brine) D->E F 6. Drying and Concentration (Na2SO4, Rotary Evaporator) E->F G 7. Purification (Silica Gel Column Chromatography) F->G H Pure Quinoline-3-carbonitrile G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile. Quinolines are foundational scaffolds in medicinal chemistry, and achieving high yields of polysubstituted derivatives is often a significant challenge.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Section 1: Understanding the Core Synthesis and Its Challenges

The synthesis of 4-hydroxyquinoline-3-carbonitriles typically proceeds via a condensation reaction followed by a high-temperature thermal cyclization, a variant of the Gould-Jacobs reaction. The general pathway involves the reaction of an appropriately substituted aniline (in this case, 3,5-dimethoxyaniline) with a malonic acid derivative, followed by ring closure to form the quinoline core.

The primary challenge in this sequence is the thermal cyclization step. This reaction often requires extremely high temperatures (around 250°C) to proceed efficiently, which can lead to the degradation of starting materials and products, resulting in the formation of tarry byproducts and consequently, low yields.[2] The choice of a high-boiling point solvent is therefore critical to achieving the necessary temperature while maintaining a homogeneous reaction mixture.[2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 3,5-Dimethoxyaniline C Enamine Intermediate A->C Nucleophilic attack B Diethyl 2-cyano-3-ethoxyacrylate (or similar malonate derivative) B->C D 4-Hydroxy-5,7-dimethoxyquinoline- 3-carbonitrile C->D High Temp. (e.g., ~250°C) Dowtherm A

Caption: General synthetic pathway for 4-hydroxyquinoline-3-carbonitriles.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low (<30%). What are the primary causes and how can I fix them?

A1: Low yield is the most frequent challenge and typically points to issues in the critical thermal cyclization step. Several factors can be at play:

  • Cause 1: Insufficient Cyclization Temperature: The ring-closing reaction has a high activation energy and requires a specific temperature, often around 250°C, to proceed efficiently.[2] If the temperature of your reaction medium is too low, the reaction will be sluggish or incomplete.[3]

    • Solution: Ensure your heating mantle and thermometer are calibrated. Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to achieve and maintain a stable high temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at the target temperature.[4]

  • Cause 2: Thermal Degradation: While high temperatures are necessary, excessive heat or prolonged reaction times can cause the starting materials, intermediate, or the final product to decompose, leading to the formation of insoluble, tarry substances.[3]

    • Solution: Do not overshoot the target temperature. The optimal window can be narrow. Perform small-scale experiments to find the ideal balance between reaction time and temperature for your specific setup. Once the reaction is complete (as monitored by TLC), cool the mixture promptly to prevent over-baking.[4]

  • Cause 3: Impure Starting Materials: The purity of the starting 3,5-dimethoxyaniline and the malonate derivative is crucial. Impurities can introduce side reactions or inhibit the primary reaction pathway. The presence of water can also be detrimental in some acid-catalyzed syntheses by affecting equilibrium.[3]

    • Solution: Use freshly purified starting materials. Confirm purity via NMR or melting point analysis. Ensure all reagents and solvents are anhydrous, especially if using any catalysts that are sensitive to moisture.

  • Cause 4: Inefficient Condensation (Step 1): If the initial formation of the enamine intermediate is inefficient, there will be less substrate available for the subsequent cyclization, capping the maximum possible yield.

    • Solution: Ensure equimolar or a slight excess of the malonate derivative is used. The initial condensation is often performed at a lower temperature (e.g., refluxing in ethanol) before the solvent is removed and the high-boiling solvent is added for cyclization.[5] Monitor this first step by TLC to ensure full consumption of the aniline before proceeding.

Q2: The reaction mixture turns dark black and forms a lot of solid residue, making workup and purification impossible. Why is this happening?

A2: This is a classic sign of thermal decomposition, often referred to as "charring" or "tarring." It is particularly common in high-temperature Gould-Jacobs cyclizations.[6]

  • Primary Cause: The reaction temperature is too high, or the reaction was heated for too long. The complex organic molecules are breaking down under the harsh conditions.[3]

    • Solution 1 (Optimization): Methodically lower the reaction temperature in 5-10°C increments while extending the reaction time. Use TLC to track the formation of the product versus the appearance of baseline "char." The goal is to find the minimum temperature required for efficient cyclization.

    • Solution 2 (Alternative Chemistry): Modern methods can avoid these harsh thermal conditions. An intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile intermediate using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can form the quinoline ring under much milder conditions, thus preventing decomposition.[7] This approach may require synthesizing a different intermediate but can significantly improve yield and purity.

Q3: I've managed to get some product, but it's very difficult to purify from the crude mixture. What's the best purification strategy?

A3: The high-boiling solvent (like Dowtherm A) and tarry byproducts are the main purification challenges.

  • Workup Strategy: After cooling the reaction, the mixture is typically diluted with a large volume of a non-polar solvent like hexane or toluene. This causes the desired product to precipitate while the Dowtherm A remains in solution.

    • Step 1: Cool the reaction vessel to room temperature.

    • Step 2: Slowly add the crude mixture to a vigorously stirred flask containing 10-20 volumes of hexane.

    • Step 3: The solid product should precipitate. Collect this solid by filtration.

    • Step 4: Wash the collected solid thoroughly with more hexane to remove residual solvent.

  • Purification Strategy: The crude solid collected will still contain impurities.

    • Recrystallization: This is often the most effective method. Experiment with various solvents. A common choice for similar quinolones is a mixture of ethanol and ethyl acetate or recrystallization from methanol.[7]

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is an option. However, this can be difficult with highly colored or insoluble impurities. It is best used after an initial precipitation and washing step.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the synthesis? A: The two most critical parameters are the reaction temperature and reaction time during the cyclization step.[4] An optimal balance is required to ensure the reaction goes to completion without causing significant degradation of the product.[4]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward and effective method.[4][8] Spot the reaction mixture alongside your starting materials on a silica plate. This allows you to visually track the consumption of the enamine intermediate and the appearance of the product spot. This real-time monitoring is essential to avoid unnecessarily long reaction times that lead to decomposition.[9]

Q: Are there greener or safer alternatives to using Dowtherm A? A: Yes, the development of greener synthesis methods is an active area of research.[10] While high-boiling solvents are traditional, some modern approaches include:

  • Solvent-free reactions: Some quinoline syntheses can be performed under solvent-free conditions, often with microwave assistance, which provides rapid and uniform heating, reducing reaction times and the need for a solvent.[1][10]

  • Alternative Catalysis: Using more advanced catalysts can lower the activation energy of the cyclization, allowing the reaction to proceed at lower temperatures and negating the need for very high-boiling solvents.[4]

Q: What safety precautions should be taken for a high-temperature reaction (~250°C)? A: Working at these temperatures poses significant risks.

  • Equipment: Use a heating mantle with a reliable temperature controller. Ensure all glassware is free of cracks or defects. Conduct the reaction in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE (lab coat, safety glasses) as well as thermal gloves when handling the hot apparatus.

  • Procedure: Ensure the setup is securely clamped. Never heat a closed system. Allow the apparatus to cool completely before disassembly.

Section 4: Key Experimental Parameters and Data

The table below summarizes critical parameters for the thermal cyclization step, based on established protocols for similar quinoline syntheses.

ParameterRecommended Value/ReagentRationale & Citation
Reaction Solvent Dowtherm A (Diphenyl ether/biphenyl)Inert, high-boiling point (~257°C) allows for the required cyclization temperature to be reached and maintained.[2]
Cyclization Temperature 245-255 °CThis range is typically required to overcome the activation energy for the pericyclic ring-closing reaction.[2][5]
Reaction Time 1-4 hoursMust be optimized. Monitor by TLC to determine when the intermediate is consumed to avoid product degradation.[4]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidative side reactions at high temperatures, which can contribute to byproduct formation.
Workup Solvent Hexane or TolueneUsed to precipitate the polar product from the non-polar Dowtherm A solvent.
Purification Method Recrystallization (e.g., from EtOH/EtOAc)Often sufficient for removing residual solvent and many impurities after the initial precipitation.[7]

Section 5: Recommended Protocol: Two-Step Synthesis

This protocol integrates best practices for a robust synthesis.

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxyaniline (1.0 eq) in absolute ethanol.

  • Add diethyl 2-cyano-3-ethoxyacrylate (1.05 eq) to the solution.

  • Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the 3,5-dimethoxyaniline spot is no longer visible.

  • Once complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil or solid. Proceed directly to the next step.

Step 2: Thermal Cyclization and Work-Up

  • To the flask containing the crude intermediate, add Dowtherm A (approx. 10-15 mL per gram of starting aniline).

  • Place the flask in a heating mantle equipped with a calibrated thermometer or thermocouple, and begin heating with vigorous stirring under a nitrogen atmosphere.

  • Heat the mixture to 250°C. Maintain this temperature and monitor the reaction progress by TLC every 30 minutes.

  • Once the TLC indicates the reaction is complete (typically 1-3 hours), turn off the heat and allow the flask to cool to below 100°C.

  • Caution: The mixture is extremely hot. While still warm (60-80°C) to ensure it remains liquid, slowly pour the reaction mixture into a separate beaker containing vigorously stirred hexane (at least 15 volumes relative to the Dowtherm A).

  • A solid precipitate should form. Continue stirring for 30 minutes as the mixture cools to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with fresh hexane to remove all traces of Dowtherm A.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure this compound.

Section 6: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving yield-related issues.

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ChemSynthesis. (2025). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. [Link]

  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Google Patents. (n.d.).
  • HETEROCYCLES. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Navigating the Challenges in the Purification of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic aromatic compounds. Quinolines are foundational scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials, making their purity paramount to research and development success.[1][2]

The unique electronic properties and basicity of the quinoline ring system, while bestowing valuable biological activities, also introduce a set of distinct purification hurdles.[3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline derivatives in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

Answer: Decomposition on silica gel is a frequent problem when purifying quinoline derivatives. This is primarily due to the acidic nature of the silanol groups (Si-OH) on the silica surface, which can interact strongly with the basic nitrogen of the quinoline ring, leading to acid-catalyzed degradation.[3][4] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[3] You can either prepare a slurry of the silica gel with the amine-containing eluent before packing the column or flush the packed column with this basic solvent mixture prior to loading your sample.[4][5]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic or basic stationary phase.[5]

    • Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives for the purification of basic compounds like quinolines.[4]

    • Florisil® (Magnesium Silicate): This can be another option, though some sensitive compounds might still degrade.[4]

    • Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography can be a powerful method to avoid decomposition on acidic silica.[3]

  • Minimize Contact Time: The longer your compound resides on the column, the greater the chance of degradation. Use flash chromatography with applied pressure to expedite the separation.[4]

  • Work at Lower Temperatures: If your compound is thermally labile, running the column in a cold room can help reduce the rate of decomposition.[3]

Issue 2: My quinoline compound shows significant peak tailing in HPLC.

Question: I am analyzing my quinoline derivative by reversed-phase HPLC, and I'm observing significant peak tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like quinolines in reversed-phase HPLC is typically caused by strong, undesirable interactions between the protonated basic analyte and residual, deprotonated silanol groups on the silica-based stationary phase.[5] These interactions lead to a mixed-mode retention mechanism and result in broad, asymmetric peaks. Here’s how to address this:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[5]

    • Low pH (2.5-4): At a low pH, the quinoline nitrogen will be protonated (R₃NH⁺), and the acidic silanol groups will be protonated and thus less interactive. This is a common strategy to improve peak shape.[5]

    • High pH (above 8): At a higher pH, the quinoline will be in its neutral form, and the silanols will be deprotonated. This can also be effective, but it is crucial to use a column specifically designed for high pH stability.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can "mask" the active silanol sites and significantly improve peak shape.[5]

  • Employ a Highly Deactivated, End-Capped Column: Modern HPLC columns often feature advanced end-capping, where the residual silanol groups are chemically derivatized to minimize their interaction with basic analytes. Using such a column is highly recommended for quinoline analysis.[5]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar quinoline compounds, HILIC can be a valuable alternative. The unique retention mechanism in HILIC can sometimes provide better peak shapes for polar basic compounds.[5]

Issue 3: I am struggling to crystallize my quinoline derivative.

Question: I have prepared a solution of my quinoline derivative, but no crystals have formed after an extended period. What could be the issue?

Answer: The inability to form crystals is a common challenge in organic synthesis and can be attributed to several factors:[6]

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[6]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating out. Conversely, if the compound is too insoluble, it may "crash out" as an amorphous solid or oil.[6]

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[6] Tarry byproducts from the synthesis are particularly problematic.[7]

  • Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[6]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod below the solvent level. The microscopic imperfections created can serve as nucleation sites.[6]

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[6]

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cover the flask to allow for the slow evaporation of the solvent.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble.

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for quinoline derivatives include ethanol, methanol, and acetonitrile.[8]

Issue 4: Tarry byproducts are complicating the purification.

Question: The Skraup synthesis of my quinoline has produced a significant amount of tar. How can I minimize its formation and remove it from my product?

Answer: The Skraup synthesis is notorious for its vigorous and highly exothermic nature, which can lead to the formation of high molecular weight, tarry substances from the polymerization of intermediates like acrolein.[7]

Minimizing Tar Formation:

  • Controlled Temperature: Gradually heat the reaction mixture to maintain control over the reaction rate.[7] Once the reaction begins, the exothermic nature may sustain boiling; be prepared to cool the reaction if it becomes too vigorous.[9][10]

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) can make the reaction less violent and reduce tar formation.[7][10]

  • Alternative Oxidizing Agents: While nitrobenzene is common, other oxidizing agents like arsenic acid can sometimes result in a less vigorous reaction.[7]

Removing Tarry Byproducts:

  • Steam Distillation: For volatile quinolines, steam distillation can be an effective method to separate the product from non-volatile tar.[9]

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and perform an acid-base extraction. The basic quinoline will move into the aqueous acidic phase, leaving non-basic tarry materials in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: While challenging, column chromatography on alumina or deactivated silica can be used to separate the desired product from the tar.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of quinoline compounds?

The impurities encountered depend on the synthetic route. For instance, in the Skraup synthesis of 6-chloroquinoline, common impurities include:[7]

  • Unreacted Starting Materials: Residual 4-chloroaniline and glycerol.

  • Isomeric Impurities: Formation of regioisomers, such as 8-chloroquinoline.

  • Polymeric/Tarry Byproducts: High molecular weight tars.

  • Incomplete Reaction Intermediates: Intermediates that have not fully cyclized or oxidized.

  • Oxidizing Agent Residues: Residual nitrobenzene or its reduction byproducts.

Q2: How do I choose the most suitable purification method for my quinoline derivative?

The choice of purification method depends on the physical state of your compound, its stability, and the nature of the impurities.

  • Distillation: For liquid and thermally stable quinolines, vacuum distillation is a very effective method, especially for removing non-volatile impurities.[3][11]

  • Crystallization/Recrystallization: This is a powerful technique for solid compounds to remove small amounts of impurities and obtain a crystalline final product.[7][11]

  • Column Chromatography: Highly effective for separating complex mixtures, isomers, and colored byproducts.[7] The choice of stationary and mobile phases is critical.

  • Acid-Base Extraction: This is particularly useful for separating basic quinoline compounds from neutral or acidic impurities.

  • Purification via Salt Formation: Quinolines can be converted to their salts (e.g., hydrochloride or picrate), which can be purified by crystallization. The free base can then be regenerated.[11][12]

Q3: What are the best analytical techniques to assess the purity of my quinoline compound?

A combination of techniques is often best for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful as the integral of a signal is directly proportional to the number of protons, allowing for a quantitative determination of the major component and any impurities present.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile impurities in volatile and semi-volatile quinoline compounds.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a workhorse for purity analysis. A stability-indicating HPLC method can separate and quantify the parent compound from its degradation products.[13][14]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds. A broad melting range often suggests the presence of impurities.[7]

Q4: How can I improve the stability of my quinoline compound during purification and storage?

Quinoline compounds can be sensitive to light, air (oxidation), and pH.[2][13]

  • Protection from Light: Store quinoline compounds and their solutions in amber vials or protected from light, as they can be photodegradable, often leading to discoloration (yellowing or browning).[2][13]

  • Inert Atmosphere: For highly sensitive derivatives, performing purification steps like chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]

  • pH Control: For quinoline solutions, using buffers to maintain an optimal pH can enhance stability.[13]

  • Storage Conditions: Store pure compounds in a cool, dry, and dark place. For solutions, consider storing them at low temperatures (e.g., 4°C or -20°C), but always check for solubility issues at these temperatures. It is often best to prepare fresh solutions for sensitive experiments.[13]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Quinoline Derivatives
Stationary PhaseEluent System (Gradient)Application Notes
Silica GelHexanes/Ethyl AcetateGood starting point for moderately polar quinolines.
Silica GelDichloromethane/MethanolFor more polar quinoline derivatives.[4]
Deactivated Silica GelHexanes/Ethyl Acetate + 1% TriethylamineReduces tailing and decomposition of basic quinolines.[4][5]
Alumina (Neutral/Basic)Hexanes/Ethyl Acetate or Dichloromethane/MethanolExcellent alternative to silica gel for acid-sensitive quinolines.[4]
C18 Reversed-PhaseWater/Acetonitrile or Water/Methanol (with 0.1% TFA or Formic Acid)Suitable for a wide range of polarities. Low pH improves peak shape for basic quinolines.[5]
Table 2: Selection of Recrystallization Solvents for Quinoline Compounds
Solvent/Solvent SystemProperties and Applications
Ethanol/WaterA common and effective mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until turbidity appears.[7]
MethanolSuitable for many quinoline derivatives.[8]
AcetonitrileAnother good option for recrystallizing quinoline compounds.[8]
Hexanes/Ethyl AcetateA non-polar/polar mixture that can be effective for less polar quinolines.
TolueneCan be a good choice for some aromatic compounds.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes the neutralization of acidic sites on silica gel to prevent the decomposition of basic quinoline compounds.[4][5]

  • Prepare the Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Pack the Column: Dry pack the column with the required amount of silica gel.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column.

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Load the Sample: Load your crude quinoline compound onto the column using either wet or dry loading techniques.[4]

  • Elute: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: General Recrystallization of a Quinoline Derivative

This protocol provides a general workflow for the purification of a solid quinoline compound by recrystallization.[7]

  • Solvent Selection: Choose a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a suitable flask, dissolve the crude quinoline compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution, add a hot anti-solvent dropwise until the solution becomes slightly turbid. Add a few drops of the hot dissolving solvent to redissolve the precipitate and obtain a clear solution. Allow to cool slowly.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry Crystals: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This protocol is for separating a basic quinoline compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic quinoline will be protonated and move into the aqueous layer, leaving neutral and acidic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated quinoline.

  • Wash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The quinoline will precipitate out or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane) 2-3 times. The neutral quinoline will now be in the organic layer.

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline.

Visualizations

Diagram 1: Decision Tree for Purification Method Selection

purification_decision_tree start Crude Quinoline Product is_liquid Is the compound a liquid? start->is_liquid is_solid Is the compound a solid? is_liquid->is_solid No is_thermally_stable Is it thermally stable? is_liquid->is_thermally_stable Yes crystallization Recrystallization is_solid->crystallization Yes acid_base_extraction Consider Acid-Base Extraction as a pre-purification step is_solid->acid_base_extraction No (likely oil) distillation Vacuum Distillation is_thermally_stable->distillation Yes chromatography_liquid Column Chromatography is_thermally_stable->chromatography_liquid No high_purity_needed High purity needed or complex mixture? crystallization->high_purity_needed Impure after recrystallization chromatography_solid Column Chromatography high_purity_needed->chromatography_solid Yes acid_base_extraction->chromatography_liquid

Caption: A decision tree to guide the selection of an appropriate purification method for quinoline compounds.

Diagram 2: Troubleshooting Workflow for Column Chromatography

chromatography_troubleshooting start Column Chromatography of Quinoline problem Problem Observed start->problem decomposition Decomposition on Column problem->decomposition Decomposition tailing Peak Tailing / Streaking problem->tailing Tailing no_elution Compound Not Eluting problem->no_elution No Elution deactivate_silica Deactivate Silica (e.g., with NEt3) decomposition->deactivate_silica add_modifier Add Mobile Phase Modifier (e.g., NEt3, TFA) tailing->add_modifier increase_polarity Increase Eluent Polarity no_elution->increase_polarity change_stationary_phase Change Stationary Phase (Alumina, C18) deactivate_silica->change_stationary_phase reduce_time Reduce Contact Time (Flash Chromatography) change_stationary_phase->reduce_time check_solubility Check Sample Solubility in Eluent add_modifier->check_solubility deactivate_silica2 Deactivate Silica check_solubility->deactivate_silica2 check_loading Check Sample Loading (Dry vs. Wet) increase_polarity->check_loading change_stationary_phase2 Change Stationary Phase check_loading->change_stationary_phase2

Caption: A workflow for troubleshooting common issues in the column chromatography of quinoline compounds.

References

  • Purification of Quinoline - Chempedia - LookChem . [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH . [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI . [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit . [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI . [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated | ResearchGate . [Link]

  • US2474823A - Quinoline compounds and process of making same - Google P
  • Quinoline-impurities - Pharmaffiliates . [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed . [Link]

  • Making quinoline - the Skraup synthesis - YouTube . [Link]

  • CN103664892B - The crystallization of quinoline - Google P
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate . [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure . [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed . [Link]

  • Quinoline - Wikipedia . [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography . [Link]

  • 24 questions with answers in QUINOLINES | Science topic - ResearchGate . [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil . [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International . [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - MDPI . [Link]

  • 566 questions with answers in CRYSTALLIZATION | Scientific method - ResearchGate . [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline . [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica . [Link]

  • CN106366035A - Method for synthesizing quinoline derivative - Google P
  • Synthesis of quinolines - Organic Chemistry Portal . [Link]

  • Preparation and Properties of Quinoline . [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . [Link]

Sources

Technical Support Center: Optimizing the Gould-Jacobs Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of quinolines and their derivatives. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the Gould-Jacobs synthesis. We've structured this guide to help you diagnose the problem based on the observed outcome and provide actionable solutions.

Issue 1: Low or No Yield of the Desired 4-Hydroxyquinoline Product

A low or negligible yield is one of the most common frustrations in multi-step organic syntheses. In the Gould-Jacobs reaction, this can stem from issues in either the initial condensation step or the subsequent thermal cyclization.

Possible Cause 1a: Incomplete Condensation of Aniline and Malonate Ester

The initial reaction between the aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), is crucial for forming the anilidomethylenemalonate intermediate.

  • How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe a significant amount of unreacted aniline after the recommended reaction time, the condensation is likely incomplete.

  • Solutions:

    • Temperature and Time: Ensure the reaction is heated sufficiently, typically between 100-130 °C for 1-2 hours.[1]

    • Removal of Byproduct: The condensation reaction produces ethanol as a byproduct. Removing it under reduced pressure can help drive the equilibrium towards the product.[1]

    • Purity of Reagents: Ensure your aniline is free from impurities and that the malonate ester has not degraded.

Possible Cause 1b: Failure of the Thermal Cyclization Step

The high-temperature intramolecular cyclization is often the most challenging step.[2]

  • How to Diagnose: If the condensation to the intermediate is successful (confirmed by TLC/LC-MS), but the final product is not formed, the issue lies in the cyclization. You may observe the intermediate as the major component in your crude product mixture.

  • Solutions:

    • Insufficient Temperature: This is the most frequent reason for failure. The cyclization typically requires temperatures above 250 °C.[1][2][3]

    • Choice of High-Boiling Solvent: Using a high-boiling, inert solvent is critical to reach the required temperatures. Common choices include diphenyl ether, mineral oil, or Dowtherm A.[3][4] These solvents are expensive and can be difficult to remove, which is a known limitation of this method.[3]

    • Microwave Irradiation: Modern approaches using microwave synthesis can significantly improve yields and dramatically shorten reaction times by reaching high temperatures more efficiently.[5][6][7]

Issue 2: Formation of Tar and Dark-Colored Side Products

The high temperatures required for cyclization can also lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of insoluble, tarry materials.[2]

  • How to Diagnose: The reaction mixture becomes dark and viscous, and purification becomes difficult.

  • Solutions:

    • Optimize Temperature and Reaction Time: While high temperatures are necessary, prolonged heating can be detrimental. A thorough time-temperature examination is crucial to optimize the yield and minimize degradation.[5] For instance, one study found that increasing the temperature from 250 °C to 300 °C significantly improved the yield, but increasing the reaction time at 300 °C led to less product.[5]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition.[8]

Issue 3: Poor Regioselectivity with Substituted Anilines

When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, leading to a mixture of isomeric products.[3]

  • How to Diagnose: Analysis of the crude product by NMR or LC-MS shows the presence of more than one quinoline isomer.

  • Solutions:

    • Understanding Steric and Electronic Effects: The regioselectivity is governed by both steric and electronic factors of the substituents on the aniline ring.[3] Electron-donating groups at the meta-position are known to be effective for this reaction.[9][10]

    • Advanced Techniques for Control: In some cases, the choice of reaction conditions can influence the regioselectivity. For instance, studies have shown that gas-phase thermolysis (Flash Vacuum Pyrolysis) can favor the kinetic product, while solution-phase heating may lead to the thermodynamic product.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline derivatives.[5][9] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature, 6-electron electrocyclization to form the quinoline ring.[1][9][10] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.[9][10][14]

Q2: What are the typical starting materials for the Gould-Jacobs reaction?

A2: The reaction typically involves an aniline or a substituted aniline and a malonic acid derivative, most commonly diethyl ethoxymethylenemalonate (DEEM).[9][14]

Q3: Are there any alternatives to the high-boiling solvents traditionally used?

A3: Yes, modern methods have sought to address the issues with high-boiling solvents. Microwave-assisted synthesis can often be performed solvent-free or in a more benign solvent.[6][7] Additionally, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been used to catalyze the cyclization under milder conditions. Solvent-free reactions at very high temperatures for short durations have also been explored.

Q4: What is the scope and what are the limitations of the Gould-Jacobs reaction?

A4: The Gould-Jacobs reaction is quite versatile and is particularly effective for anilines with electron-donating groups at the meta-position.[9][10] It has been widely used in the synthesis of various pharmaceutical compounds, including antibiotics like rosoxacin and oxolinic acid.[15] The primary limitations are the harsh reaction conditions (high temperatures) which can lead to low yields and side reactions, and the potential for poor regioselectivity with unsymmetrical anilines.[3]

Experimental Protocols and Data

Protocol 1: Classical Thermal Synthesis of 4-Hydroxy-3-carboethoxyquinoline

This protocol is adapted from established methodologies utilizing a high-boiling inert solvent.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[1]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, 4-hydroxy-3-carboethoxyquinoline, should precipitate.

  • Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash with a low-boiling solvent to remove the high-boiling solvent.[1][4]

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-3-carboethoxyquinoline

This protocol leverages microwave irradiation for enhanced efficiency.

  • Add the aniline (1 eq) and diethyl ethoxymethylenemalonate (3 eq) to a microwave vial equipped with a magnetic stir bar.[5]

  • Seal the vial and place it in a microwave synthesis system.

  • Heat the mixture to the optimized temperature (e.g., 300 °C) for a short duration (e.g., 5 minutes).[5]

  • Cool the vial to room temperature. The product should precipitate.

  • Filter the precipitated product and wash with a cold solvent like acetonitrile.[5]

Data Summary: Effect of Microwave Conditions on Yield

The following table summarizes the impact of temperature and time on the yield of a microwave-assisted Gould-Jacobs reaction between aniline and DEEM.

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250201
23002037
3250601
43006028
5300547

Data adapted from a study on microwave-assisted Gould-Jacobs reactions.[1][5]

Analysis: The data clearly indicates that higher temperatures are essential for the intramolecular cyclization. At 250 °C, the yield is negligible. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged heating at this temperature can lead to product degradation, as seen by the decrease in yield from 20 to 60 minutes. The optimal condition in this study was found to be 300 °C for 5 minutes.[1][5]

Visualizing the Process

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4 (Optional) Aniline Aniline DEEM DEEM Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Intermediate->CyclizedProduct Heat (>250°C) 6π electrocyclization Intermediate->CyclizedProduct Saponified Quinoline-3-carboxylic acid CyclizedProduct->Saponified Saponification CyclizedProduct->Saponified FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Decarboxylation (Heat)

Caption: The multi-step pathway of the Gould-Jacobs synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckCondensation Check Condensation Step (TLC/LC-MS) Start->CheckCondensation CondensationOK Condensation Complete? CheckCondensation->CondensationOK OptimizeCondensation Optimize Condensation: - Increase Temp/Time - Remove EtOH byproduct CondensationOK->OptimizeCondensation No CheckCyclization Problem is in Cyclization Step CondensationOK->CheckCyclization Yes OptimizeCondensation->CheckCondensation SideReactions Check for Tar/Decomposition CheckCyclization->SideReactions OptimizeCyclization Optimize Cyclization: - Increase Temperature (>250°C) - Use High-Boiling Solvent - Consider Microwave Success Improved Yield OptimizeCyclization->Success SideReactions->OptimizeCyclization No OptimizeTimeTemp Optimize Time-Temperature Balance - Shorter time at high temp SideReactions->OptimizeTimeTemp Yes OptimizeTimeTemp->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis - ResearchGate. [Link]

  • Gould–Jacobs Reaction - ResearchGate. [Link]

  • Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of... - ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • A solvent-free Jacobs–Gould reaction - ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting High-Temperature Cyclization in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges specifically related to high-temperature cyclization steps in various quinoline synthesis methodologies. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate and resolve common issues in your experiments. Our focus is on explaining the "why" behind the "how," grounding our recommendations in established chemical principles to ensure you can adapt and overcome challenges in your specific synthetic routes.

Troubleshooting Guide: Common High-Temperature Cyclization Issues

High-temperature conditions, while often necessary for the cyclization step in many classical quinoline syntheses, can also be a significant source of experimental difficulties, leading to low yields, product degradation, and the formation of intractable side products. This section addresses the most common problems in a question-and-answer format.

Question 1: My reaction is producing a low yield of the desired quinoline, with significant tar or polymer formation. What are the primary causes and how can I mitigate this?

Answer:

This is one of the most frequent challenges in high-temperature quinoline synthesis, particularly in reactions like the Skraup and Doebner-von Miller syntheses.[1][2] The primary culprits are the harsh acidic conditions and high temperatures, which can promote polymerization of reactants and intermediates.[2]

Probable Causes & Solutions:

  • Excessive Reaction Temperature: Overheating can accelerate undesirable side reactions, including polymerization and thermal decomposition of the quinoline product itself.[2][3] It's crucial to find the lowest effective temperature for the cyclization to proceed at a reasonable rate.[2]

    • Solution: Carefully control and optimize the reaction temperature. Use a high-temperature thermometer and a suitable heating apparatus (e.g., a sand bath or heating mantle with a controller) for precise temperature management.[3] Consider a stepwise heating approach or the gradual addition of reagents to control exothermic reactions that might cause localized overheating.[2]

  • Highly Concentrated Acid Catalyst: While strong acids are often required for cyclization, their concentration can significantly impact the extent of side reactions.

    • Solution: Optimize the acid concentration. In some cases, using a milder Lewis acid (e.g., ZnCl₂, SnCl₄) in place of a strong Brønsted acid (e.g., H₂SO₄, HCl) can provide a better balance between reaction rate and side product formation.[2]

  • Self-Condensation/Polymerization of Carbonyl Compounds: In syntheses like the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone is prone to polymerization under strong acid catalysis.[2][4]

    • Solution 1: Employ a biphasic solvent system. By sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[2]

    • Solution 2: Add the carbonyl compound slowly to the reaction mixture. This helps to maintain a low concentration of the reactive species, minimizing self-condensation.[1]

Question 2: The cyclization step in my Conrad-Limpach or Combes synthesis is failing or resulting in a very low yield. What should I investigate?

Answer:

The final, high-temperature, acid-catalyzed ring closure is often the most challenging step in these syntheses.[5] Failure at this stage can be due to several factors related to both the reaction conditions and the stability of the intermediate.

Probable Causes & Solutions:

  • Insufficient Temperature: The Conrad-Limpach synthesis, for example, often requires temperatures exceeding 250°C for the electrocyclic ring closure to occur.[3][6]

    • Solution: Ensure your experimental setup can safely and consistently achieve the required high temperature. Utilize a high-boiling, inert solvent like mineral oil or Dowtherm A to facilitate heat transfer and maintain a stable reaction temperature.[3][7]

  • Ineffective Acid Catalysis: The cyclization is an acid-catalyzed process.[3][8]

    • Solution: Ensure an appropriate acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid) is used.[5] The protonation of the intermediate is crucial for the subsequent electrophilic aromatic substitution.[8]

  • Instability of the Intermediate: The Schiff base or enamine intermediate formed prior to cyclization may be unstable under the reaction conditions.

    • Solution: In some cases, isolating and purifying the intermediate before proceeding to the high-temperature cyclization can improve yields. This allows for characterization and ensures a clean starting material for the final, often harsh, step.

Question 3: I am observing the formation of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

Answer:

Poor regioselectivity is a common issue when using unsymmetrical starting materials in quinoline synthesis.[3] In the Combes synthesis, the regioselectivity is influenced by both steric and electronic effects during the electrophilic aromatic annulation step.[9]

Probable Causes & Solutions:

  • Steric Hindrance: The bulk of the substituents on both the aniline and the β-diketone can influence which carbonyl group is attacked and the subsequent cyclization pathway.[9]

    • Solution: If possible, choose starting materials where steric factors favor the formation of the desired isomer. For instance, increasing the bulk of one of the R groups on the diketone can direct the cyclization.[9]

  • Electronic Effects: The electronic properties of the substituents on the aniline ring can direct the intramolecular electrophilic substitution.

    • Solution: Electron-donating groups on the aniline can activate certain positions for cyclization, while electron-withdrawing groups can deactivate them. Understanding these effects can help in predicting and potentially controlling the major regioisomer formed.

Frequently Asked Questions (FAQs)

What is the role of a high-boiling solvent in high-temperature cyclization reactions?

High-boiling solvents serve multiple critical functions. Firstly, they allow the reaction to be heated to the high temperatures required for cyclization, which might exceed the boiling points of the reactants themselves.[3][7] Secondly, they provide a medium for efficient and uniform heat transfer, preventing localized hotspots that can lead to decomposition.[1] Finally, using an inert solvent can dramatically improve yields compared to running the reaction neat.[3]

How can I monitor the progress of a high-temperature quinoline synthesis?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[3][5] The most common method is Thin-Layer Chromatography (TLC).[10][11] By taking small aliquots of the reaction mixture at regular intervals, you can visualize the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[12]

Are there alternatives to traditional high-temperature heating for promoting cyclization?

Yes, modern synthetic methods have introduced alternatives that can sometimes reduce the need for extremely high temperatures. Microwave-assisted synthesis has emerged as a powerful tool.[11][13] Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[11][14]

Can the choice of catalyst influence the required reaction temperature?

Absolutely. The development of novel catalysts is a key area of research aimed at making quinoline synthesis more efficient and environmentally friendly.[15][16] For instance, certain nanocatalysts, Lewis acids, and ionic liquids have been shown to effectively catalyze quinoline synthesis at lower temperatures than their classical counterparts.[10][15][17] For example, some Friedländer syntheses that traditionally required high temperatures can be conducted at 80-100°C with an appropriate catalyst.[3][10]

Data Summary and Experimental Protocols

Table 1: Recommended Solvents for High-Temperature Cyclization
Synthesis TypeRecommended SolventsTypical Boiling Point (°C)Reference(s)
Conrad-LimpachMineral Oil, Dowtherm A, Diphenyl ether> 250[3][7]
Skraup(Often neat, glycerol acts as solvent)(Glycerol BP: 290)[18]
Doebner-von MillerToluene (in biphasic systems)111[2]
Protocol 1: Troubleshooting a Low-Yield Conrad-Limpach Cyclization

This protocol outlines a systematic approach to optimizing the high-temperature cyclization step of the Conrad-Limpach synthesis.

Materials:

  • Crude or purified β-aminoacrylate intermediate

  • High-boiling solvent (e.g., mineral oil or Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and a high-temperature thermometer

  • Heating mantle or sand bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a fume hood, add the β-aminoacrylate intermediate to the round-bottom flask. Add a sufficient volume of the high-boiling solvent to ensure good stirring.

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon). This is important to prevent oxidation of the product at high temperatures.[3]

  • Heating: Begin heating the mixture with vigorous stirring. Use a heating mantle or sand bath to ensure even heat distribution.

  • Temperature Control: Slowly increase the temperature to the target cyclization temperature (typically ~250°C).[3][6] Monitor the temperature closely with a high-temperature thermometer.

  • Reaction Monitoring: Maintain the temperature for 30-60 minutes. If feasible and safe, monitor the reaction progress by TLC.[3]

  • Work-up: After the reaction is complete (as determined by TLC or a set time), cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration.[3]

Protocol 2: General Procedure for a Catalyst-Screening Friedländer Synthesis

This protocol can be adapted to screen different catalysts to find milder reaction conditions for the Friedländer synthesis.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Catalyst to be screened (e.g., I₂, p-TsOH, various Lewis acids) (typically 10 mol%)[3][19]

  • Solvent (if not solvent-free)

  • Reaction vials or a parallel synthesizer

Procedure:

  • Reaction Setup: To a series of reaction vials, add the 2-aminoaryl ketone and the active methylene compound.

  • Catalyst Addition: Add a different catalyst to each vial.

  • Reaction Conditions: Heat the reaction mixtures to a set temperature (e.g., 80-100°C).[3][10]

  • Monitoring: Monitor the progress of each reaction by TLC over time.

  • Analysis: Compare the reaction rates and product purity across the different catalysts to identify the most effective one for your specific substrates.

  • Work-up: Upon completion, cool the reaction mixtures. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), wash as necessary (e.g., with aqueous Na₂S₂O₃ to remove iodine), dry the organic layer, and concentrate under reduced pressure.[3]

Visualizing Troubleshooting Workflows

Diagram 1: Decision Tree for Troubleshooting Low Yield and Tar Formation

This diagram provides a logical workflow for addressing the common issue of low yields accompanied by tar formation.

G start Low Yield & Tar Formation Observed q1 Is the reaction notoriously exothermic (e.g., Skraup)? start->q1 sol1 Add a moderator (e.g., FeSO₄). Control acid addition rate. Ensure efficient stirring. q1->sol1 Yes q2 Is an α,β-unsaturated carbonyl used (e.g., Doebner-von Miller)? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Use a biphasic solvent system. Add carbonyl compound slowly. q2->sol2 Yes q3 Is the reaction temperature well-controlled? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Implement precise temperature control. Use a sand bath or controlled mantle. q3->sol3 No q4 Have alternative catalysts been considered? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Screen milder Lewis or solid acids. Consider nanocatalysts. q4->sol4 No end Re-evaluate reaction with optimized conditions q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for low yield and tarring.

Diagram 2: General Mechanism of Acid-Catalyzed Cyclization (Combes Synthesis)

This diagram illustrates the key steps in the high-temperature, acid-catalyzed cyclization common to several quinoline syntheses.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization (High Temp) Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Protonation Protonation of Carbonyl (Acid Catalyst, e.g., H₂SO₄) Enamine->Protonation Cyclization Intramolecular Electrophilic Attack (Rate-Determining Step) Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: Key steps in the Combes quinoline synthesis.

References

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical . The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. Available from: [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques . ScienceDirect. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview . PMC - NIH. Available from: [Link]

  • Combe's synthesis of quinoline || detailed mechanism . YouTube. Available from: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization . Royal Society of Chemistry. Available from: [Link]

  • Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol . Der Pharma Chemica. Available from: [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines . ResearchGate. Available from: [Link]

  • What is the complete procedure for Doebner-von miller reaction? . ResearchGate. Available from: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review . Bentham Science. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview . ACS Omega. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. Available from: [Link]

  • Quinoline . Wikipedia. Available from: [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products . Walsh Medical Media. Available from: [Link]

  • Combes quinoline synthesis . Wikipedia. Available from: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization . RSC Publishing. Available from: [Link]

  • Friedländer synthesis . Wikipedia. Available from: [Link]

  • Conrad–Limpach synthesis . Wikipedia. Available from: [Link]

  • Optimization of the intramolecular cyclization-solvent effect . ResearchGate. Available from: [Link]

  • Advances in polymer based Friedlander quinoline synthesis . PMC - PubMed Central - NIH. Available from: [Link]

  • Effects of temperature (a) and dissolved oxygen (DO) (b) on the cell growth and quinoline biodegradation of strain PY1 . ResearchGate. Available from: [Link]

  • synthesis of quinoline derivatives and its applications . Slideshare. Available from: [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications . YouTube. Available from: [Link]

  • Combes Quinoline Synthesis PDF . Scribd. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. Available from: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones . NIH. Available from: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in . Organic Syntheses Procedure. Available from: [Link]

  • Friedländer Synthesis . J&K Scientific LLC. Available from: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis . PMC - NIH. Available from: [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... . ResearchGate. Available from: [Link]

  • Doebner–Miller reaction . Wikipedia. Available from: [Link]

  • Conrad-Limpach Reaction . Cambridge University Press. Available from: [Link]

  • The Skraup Synthesis of Quinolines . ResearchGate. Available from: [Link]

  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid . ResearchGate. Available from: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone . YouTube. Available from: [Link]

  • Conrad-Limpach Synthesis . SynArchive. Available from: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches . Taylor & Francis. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of quinoline-based inhibitors. Inaccurate or inconsistent compound concentration due to solubility issues can compromise experimental results, leading to misinterpretation of structure-activity relationships (SAR) and wasted resources. This center is designed to provide you with the foundational knowledge and practical steps to ensure your quinoline inhibitors are truly in solution, enabling reliable and reproducible data.

The Root of the Problem: Why Are Quinolines Poorly Soluble?

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a common motif in medicinal chemistry. However, its rigid, aromatic, and often hydrophobic nature is the primary driver of poor aqueous solubility. Furthermore, the basic nitrogen atom in the pyridine ring gives quinoline derivatives a pKa of approximately 4.9.[1][2] This means their ionization state—and consequently, their solubility—is highly dependent on the pH of the aqueous medium.[2][3][4] At a pH below the pKa, the nitrogen is protonated, forming a more soluble cationic species. Conversely, at physiological pH (~7.4), the molecule is predominantly in its neutral, less soluble form.

Frequently Asked Questions (FAQs)

Q1: My quinoline inhibitor won't dissolve in my aqueous assay buffer. What is the very first thing I should try? A1: The first and most direct approach is to leverage the basicity of the quinoline core. Attempt to dissolve the compound in an acidic buffer (e.g., pH 4.0-5.0).[5] By shifting the pH to at least 1-2 units below the compound's pKa, you promote the formation of the protonated, more soluble salt form.[6][7] If your experiment can tolerate a lower pH, this is often the simplest and most effective initial step.

Q2: I'm using DMSO as a co-solvent for my stock solution, but the compound precipitates immediately when I dilute it into my aqueous buffer. What's happening and how do I fix it? A2: This is a classic phenomenon known as "solvent shock" or "crashing out".[6] Your compound is soluble in 100% DMSO, but when a small volume of this stock is rapidly introduced into a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment can no longer support the solubility of your hydrophobic compound, causing it to precipitate.[8][9] To prevent this, avoid direct, large dilutions. Instead, perform a stepwise or serial dilution, which can gradually acclimate the compound to the aqueous environment.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A3: This is a critical consideration, as DMSO can have biological effects and cytotoxicity at higher concentrations.[10][11] A widely accepted upper limit for most cell lines is 0.5% DMSO in the final assay volume.[10][12] However, it is imperative to always run a vehicle control (media with the same final DMSO concentration as your test samples) to account for any potential solvent-induced effects.[10] For sensitive assays or cell lines, the final DMSO concentration should be kept even lower, ideally ≤0.1%.

Q4: Can I use sonication or heat to help dissolve my compound? A4: Yes, both can be effective aids, but must be used with caution. Sonication can provide the energy to break up compound aggregates and speed up dissolution.[10][13] Gentle warming (e.g., to 37°C) can also increase the solubility of many compounds.[10][13] However, you must first confirm that your quinoline inhibitor is stable to both heat and sonication to avoid degradation.

In-Depth Troubleshooting Guides & Protocols

This section provides a systematic approach to overcoming solubility challenges. The optimal strategy will depend on the specific properties of your quinoline derivative and the constraints of your experimental system.

Decision Workflow for Solubilization Strategy

Before diving into specific protocols, use this decision tree to guide your strategy selection.

G A Start: Compound Insoluble in Aqueous Buffer B Can Assay pH be Lowered to <6.0? A->B C Protocol 1: pH Adjustment B->C Yes D Is a Co-solvent (e.g., DMSO) Tolerated? B->D No I Solubilization Achieved C->I E Protocol 2: Co-Solvent & Serial Dilution D->E Yes F Are Excipients (e.g., Cyclodextrins) Permissible? D->F No E->I G Protocol 3: Cyclodextrin Complexation F->G Yes H Advanced Strategies: - Surfactants - Nanoformulation - Salt Form Synthesis F->H No G->I H->I G A Prepare Solution using Chosen Protocol B Visual Inspection (Clear? No Particles?) A->B C Centrifuge & Filter (0.22 µm Syringe Filter) B->C Yes H Precipitate Observed B->H No D Quantify Filtrate (e.g., HPLC-UV) C->D E Measured Conc. ≈ Target Conc.? D->E F Success: Proceed with Experiment E->F Yes G Failure: Re-evaluate Protocol (Try different method or lower conc.) E->G No H->G

Sources

Technical Support Center: Refinement of Protocols for Synthesizing 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues, particularly the formation of unwanted by-products. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles that govern these reactions, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach synthesis is yielding a significant amount of a 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?

A1: This is a classic regioselectivity challenge in quinoline synthesis. The formation of the 2-hydroxyquinoline (a Knorr-type product) versus the 4-hydroxyquinoline is highly dependent on reaction temperature. Lower temperatures during the initial condensation of the aniline and β-ketoester favor the formation of the β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[1][2] Conversely, higher temperatures can promote the formation of the β-ketoanilide, leading to the 2-hydroxyquinoline.[2]

Quick Solution:

  • Temperature Control: For the initial condensation, maintain a moderate temperature (room temperature to gentle reflux) to favor the kinetic product (β-aminoacrylate).[3] The subsequent thermal cyclization requires high temperatures (often >250°C), but the initial step is critical for regioselectivity.[4]

  • Catalyst: The presence of an acid catalyst, such as HCl or H₂SO₄, is often necessary to facilitate the multiple tautomerizations involved in the Conrad-Limpach mechanism.[3]

Q2: I'm struggling with tar formation in my Skraup synthesis, which I'm using as a precursor route. What causes this and how can it be minimized?

A2: The Skraup synthesis is notoriously exothermic and employs harsh acidic and oxidizing conditions, which can lead to the polymerization of reactants and intermediates, resulting in tar formation.[5]

Quick Solution:

  • Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor.[5]

  • Controlled Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[5]

  • Temperature Optimization: Gently heat the reaction to initiate it, and then carefully control the exothermic phase.[5]

Q3: My Camps cyclization is producing a mixture of 2- and 4-hydroxyquinoline isomers. How can I improve the regioselectivity?

A3: The regioselectivity of the Camps cyclization is heavily influenced by the choice of base.[6][7] The reaction proceeds via an intramolecular aldol-type condensation of an N-(2-acylaryl)amide.[6]

Quick Solution:

  • Base Selection: Stronger bases, such as sodium hydroxide (NaOH), tend to favor deprotonation at the ketone's alpha position, leading to the formation of quinolin-4-ones.[6][8] Milder bases may favor deprotonation at the amide, resulting in quinolin-2-ones.[6]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can also influence the product ratio.

Troubleshooting Guides for Common Synthetic Protocols

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[3] While effective, it can be plagued by low yields and the formation of the isomeric 2-hydroxyquinoline.

Issue: Low Yield in the Cyclization Step

  • Potential Cause: The thermal cyclization of the intermediate Schiff base requires high temperatures, often exceeding 250°C, to overcome the activation energy for this electrocyclic ring-closing reaction.[3][4] Insufficient temperature will result in an incomplete reaction.

  • Troubleshooting Steps:

    • High-Boiling Solvents: Employ a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[4][9] This allows for consistent and safe heating to the required temperature and can dramatically improve yields compared to neat reactions.[3][4]

    • Temperature Monitoring: Use a high-temperature thermometer to accurately monitor the reaction temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue: Formation of 1-phenyl-4-(phenylamino)pyridine-2,6(1H,3H)-dione By-product

  • Potential Cause: This by-product can form, particularly when using certain starting materials and conditions. Its formation can sometimes be reduced through optimization.[10]

  • Troubleshooting Steps:

    • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and, in some cases, minimize the formation of this particular by-product.[10][11]

    • Solvent and Reagent Stoichiometry: Carefully optimize the solvent and the equivalents of reagents used, as these can influence the reaction pathway.[10]

Knorr Quinoline Synthesis

The Knorr synthesis typically yields 2-hydroxyquinolines from β-ketoanilides under strong acid catalysis.[12] However, under certain conditions, it can produce 4-hydroxyquinolines as a competing product.[13]

Issue: Unwanted Formation of 4-Hydroxyquinoline

  • Potential Cause: The amount of acid catalyst can influence the reaction outcome. A large excess of a strong acid like polyphosphoric acid (PPA) generally favors the formation of the 2-hydroxyquinoline.[13][14] Smaller amounts of PPA can lead to the formation of the 4-hydroxyquinoline.[13]

  • Troubleshooting Steps:

    • Acid Concentration: Ensure a sufficient excess of the acid catalyst is used to promote the desired cyclization pathway.

    • Alternative Acids: For preparative purposes, triflic acid has been recommended as an effective catalyst.[14]

Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield either 2- or 4-hydroxyquinolines.[6][15]

Issue: Poor Regioselectivity

  • Potential Cause: As mentioned in the FAQs, the strength of the base is a primary determinant of the product ratio.

  • Troubleshooting Steps:

    • Systematic Base Screening: Conduct a systematic screening of different bases (e.g., NaOH, KOH, NaOEt, Cs₂CO₃) to determine the optimal conditions for your specific substrate.

    • Temperature Optimization: Lowering the reaction temperature may favor one isomer over the other.

    • Buchwald's Modification: For the synthesis of 2-aryl-4-quinolones, a two-step procedure developed by Buchwald and coworkers, involving a copper-catalyzed amidation followed by a base-mediated Camps cyclization, can provide excellent yields and regioselectivity.[7]

Refined and Modern Protocols

To circumvent the often harsh conditions and by-product formation associated with classical methods, several modern approaches have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages for the preparation of 4-hydroxyquinolines.

  • Benefits:

    • Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.[11][16]

    • Improved Yields: In many cases, microwave-assisted reactions provide higher yields compared to conventional heating.[11]

    • Solvent-Free Conditions: Some microwave protocols can be performed under solvent-free conditions, making them more environmentally friendly.[11]

    • Enhanced Selectivity: By allowing for precise temperature control, microwave synthesis can sometimes improve the selectivity of the reaction and reduce by-product formation.[10]

Illustrative Protocol: Microwave-Assisted Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline derivatives.[17][18] A microwave-assisted approach can enhance its efficiency.[19]

  • Condensation: A key intermediate is formed through a microwave-assisted multicomponent reaction under solvent-free conditions.

  • Cyclization: The intermediate is then cyclized via a heat-mediated Gould-Jacobs reaction to yield the substituted quinoline.

Palladium-Catalyzed Dehydrogenation

An alternative route to 4-hydroxyquinolines involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline precursors.[20]

  • Methodology: The dehydrogenation is typically carried out by heating the tetrahydroquinoline compound with a palladium catalyst (e.g., palladium black) in the presence of a hydrogen acceptor.[20]

  • Hydrogen Acceptors: Suitable hydrogen acceptors include compounds with activated carbon-carbon double bonds (e.g., maleic acid, fumaric acid) or easily reducible aromatic nitro compounds (e.g., nitrobenzene).[20]

  • Advantages: This method can be a cleaner alternative for accessing certain substituted 4-hydroxyquinolines, avoiding the high temperatures and strong acids of other methods.

Data and Workflow Visualizations

Comparative Overview of Synthesis Conditions
Synthesis MethodKey ReactantsTypical ConditionsCommon By-products / Issues
Conrad-Limpach Aniline, β-ketoesterHigh temperature cyclization (>250°C), acid catalysis[3][4]2-hydroxyquinoline isomer, other condensation products[1][10]
Knorr β-ketoanilideStrong acid (e.g., excess PPA, H₂SO₄)[12][13]4-hydroxyquinoline isomer (with insufficient acid)[13]
Camps o-acylaminoacetophenoneBase-catalyzed (e.g., NaOH)[6][8]Mixture of 2- and 4-hydroxyquinoline isomers[6]
Microwave-Assisted VariousMicrowave irradiationReduced by-products, but optimization still required[10][11]
Pd-Dehydrogenation 4-keto-tetrahydroquinolinePd catalyst, hydrogen acceptor[20]Incomplete dehydrogenation
Troubleshooting Workflow for Conrad-Limpach Synthesis

start Low Yield or By-product in Conrad-Limpach check_temp Is cyclization temperature >250°C? start->check_temp check_solvent Using a high-boiling inert solvent? check_temp->check_solvent Yes solution1 Increase temperature and/or use appropriate solvent (e.g., mineral oil). check_temp->solution1 No check_regio Is 2-OH-quinoline the major by-product? check_solvent->check_regio Yes check_solvent->solution1 No low_temp_cond Was initial condensation at moderate temp? check_regio->low_temp_cond Yes optimize_mw Consider Microwave-Assisted Synthesis check_regio->optimize_mw No low_temp_cond->optimize_mw Yes solution2 Perform initial condensation at RT to gentle reflux. low_temp_cond->solution2 No solution3 Microwave can improve yield and selectivity. optimize_mw->solution3 no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Troubleshooting workflow for Conrad-Limpach synthesis.

Decision Pathway for Regioselectivity in Camps Cyclization

start Starting Camps Cyclization target_product Desired Product? start->target_product use_strong_base Use Strong Base (e.g., NaOH, KOH) target_product->use_strong_base 4-Hydroxyquinoline use_mild_base Use Milder Base (e.g., Cs₂CO₃) target_product->use_mild_base 2-Hydroxyquinoline product_4_OH Favors 4-Hydroxyquinoline use_strong_base->product_4_OH product_2_OH Favors 2-Hydroxyquinoline use_mild_base->product_2_OH

Caption: Decision pathway for Camps cyclization regioselectivity.

References

  • Molnár, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(23), 8265. Available from: [Link]

  • Request PDF. (n.d.). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of quinoline synthesis. Available from: [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • Lasky, B., & Whaley, S. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International, 43(4), 389–392. Available from: [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Available from: [Link]

  • Grokipedia. (n.d.). Camps quinoline synthesis. Available from: [Link]

  • Saczewski, J., & Balewski, Ł. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. Available from: [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • Cambridge University Press. (n.d.). Camps Quinoline Synthesis. Available from: [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available from: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Available from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1333-1336. Available from: [Link]

  • Vennerstrom, J. L., et al. (1993). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 58(21), 5621–5623. Available from: [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available from: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Available from: [Link]

  • YouTube. (2020). Knorr Quinoline Synthesis. Available from: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Available from: [Link]

  • Request PDF. (n.d.). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. ResearchGate. Available from: [Link]

  • PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Available from: [Link]

  • NIH. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available from: [Link]

  • Google Patents. (n.d.). US2504875A - Method for producing 4-hydroxyquinolines.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of quinolines by the Camps reaction 4 and the.... Available from: [Link]

  • Google Patents. (n.d.). US4508902A - Process for the preparation of 4-hydroxyquinolines.

Sources

Technical Support Center: Optimization of C-4 Anilino Quinolinecarbonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of C-4 anilino quinolinecarbonitrile inhibitors. This guide is designed to provide expert insights, address common experimental challenges, and offer robust troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations in the design and optimization of C-4 anilino quinolinecarbonitrile inhibitors.

Q1: What is the fundamental role of the C-4 anilino group in this class of inhibitors?

The C-4 anilino moiety is a critical pharmacophore that plays a pivotal role in anchoring the inhibitor within the ATP-binding pocket of protein kinases. Its primary functions are:

  • Direct Engagement with the Hinge Region: The quinoline core, particularly the nitrogen at position 1 (N-1), typically forms one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. The C-4 anilino group's orientation and substituents directly influence the geometry and strength of these interactions.[1]

  • Modulation of Potency and Selectivity: The substituents on the aniline ring project into a region of the active site that is often variable among different kinases. By systematically modifying these substituents, one can exploit these differences to achieve both high potency against the target kinase and selectivity against off-target kinases.[2][3] For instance, optimization of the anilino group has been used to develop inhibitors with nanomolar activity and over 50,000-fold selectivity for Cyclin G Associated Kinase (GAK) over other kinases in the same subfamily.[2][4]

  • Influence on Physicochemical Properties: The nature of the anilino substituents significantly impacts the molecule's overall properties, including solubility, lipophilicity, and metabolic stability, which are crucial for developing orally active drugs.[5]

Q2: How does the C-3 carbonitrile group contribute to the inhibitor's activity?

The C-3 carbonitrile (-CN) group is a key feature of this inhibitor scaffold. While it may appear to be a simple substituent, it has profound effects on the molecule's biological activity:

  • Enhanced Binding Affinity: The nitrile group is a strong electron-withdrawing group, which can modulate the electronic properties of the quinoline ring system and enhance binding. Docking studies have identified key interactions, such as hydrogen bonds between the nitrile nitrogen and key residues (e.g., threonine) in the kinase active site, which contribute to potency.[6]

  • Covalent Inhibition Potential: The nitrile group, while often participating in reversible interactions, can also act as a "warhead" for covalent inhibition, particularly when targeting a nearby cysteine or serine residue in the active site.[7] It can react with nucleophilic residues to form a stable, reversible covalent bond, which can lead to prolonged inhibition.[6]

  • Improved Pharmacokinetics: In some cases, the nitrile group has been shown to improve the pharmacokinetic properties of the inhibitor, contributing to better metabolic stability and overall drug-like characteristics.[6]

Q3: What are the most common synthetic strategies for introducing and modifying the C-4 anilino group?

The most prevalent synthetic route involves a two-step process starting from a substituted aniline.[8]

  • Formation of the Quinoline Core: The synthesis typically begins with the condensation of a substituted aniline with an ethoxymethylene cyanoacetate derivative, followed by a high-temperature thermal cyclization to form the 6,7-disubstituted-4-oxo-1,4-dihydroquinoline-3-carbonitrile intermediate.[8] This is a variation of the classic Gould-Jacobs reaction.[9]

  • Introduction of the Anilino Group: The 4-oxo group is then converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloroquinoline intermediate is a key precursor that readily undergoes nucleophilic aromatic substitution (SNAr) with a desired substituted aniline to furnish the final C-4 anilino-quinolinecarbonitrile inhibitor.[8]

This modular approach allows for late-stage diversification, where a common chloroquinoline intermediate can be reacted with a library of anilines to rapidly generate analogs for structure-activity relationship (SAR) studies.

Experimental Workflows and Data

General Synthetic Workflow

The following diagram outlines the common synthetic pathway for preparing C-4 anilino-quinolinecarbonitrile inhibitors.

G cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Introduction of Anilino Group A Substituted Aniline C Condensation A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Thermal Cyclization (e.g., Dowtherm A) C->D E 4-Oxo-quinoline-3-carbonitrile D->E F Chlorination (e.g., POCl3) E->F G 4-Chloro-quinoline-3-carbonitrile F->G I Nucleophilic Aromatic Substitution (SNAr) G->I H Desired Substituted Aniline H->I J Final C-4 Anilino-Quinolinecarbonitrile Inhibitor I->J

Caption: General synthetic scheme for C-4 anilino-quinolinecarbonitrile inhibitors.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes key SAR findings from the literature, demonstrating how modifications to the C-4 anilino ring impact inhibitory potency against various kinases.

Target KinaseParent Anilino GroupModificationResulting IC₅₀Fold ChangeReference
Src 2,4-dichloroAdd 5-methoxy (2,4-dichloro-5-methoxy)1.2 nM~25x improvement[10]
GAK 3,4-dimethoxyChange to 4-methoxy>100x decrease in activity~100x worse[2]
GAK 3,4-dimethoxyChange to 3-methoxy5.7 nMPotency retained[2]
GAK 3,4-dimethoxyChange to 3,4,5-trimethoxy2.6 nMPotency retained[2]
EGFR/HER-2 3-chloro-4-fluoroAdd 6-(butynamide) on quinolineIrreversible InhibitionN/A (Covalent)[5]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis, optimization, and evaluation of your inhibitors.

Q: My novel C-4 anilino analog shows significantly lower potency (high IC₅₀) than expected. What are the likely causes and how can I address this?

A: A drop in potency can stem from several factors related to the inhibitor's interaction with the kinase active site.

  • Causality:

    • Steric Hindrance: A bulky substituent on the aniline ring may clash with residues in the binding pocket, preventing optimal alignment for key interactions, such as hinge-binding. For example, studies on GAK inhibitors showed that moving a methoxy group to the 2-position of the aniline ring led to a 10-fold drop in potency, likely due to steric clashes.[2]

    • Unfavorable Electronics: The electronic properties of your substituents are crucial. Electron-donating or -withdrawing groups alter the charge distribution and can disrupt favorable electrostatic interactions or hydrogen bonds.

    • Loss of Key Interactions: Your modification may have removed a group that was forming a critical hydrogen bond or a favorable hydrophobic interaction. The 3,4-dimethoxy and 3,4,5-trimethoxy substitution patterns are often potent, suggesting these positions are key for interaction.[2][4]

  • Troubleshooting Steps:

    • Computational Modeling: Perform molecular docking of your new analog into a crystal structure or homology model of your target kinase.[11] This can reveal potential steric clashes or unfavorable binding poses that explain the loss of activity.

    • Systematic SAR: Synthesize a small series of analogs to probe the effect of substituent position and electronics. For example, if you added a methoxy group and saw a drop in potency, try moving it to other positions on the ring (e.g., from para to meta).[2]

    • Review Literature SAR: Compare your design to successful inhibitors for the same target kinase family. For Src kinase, a 2,4-dichloro-5-methoxy substitution pattern was found to be optimal.[10] For GAK, 3,4,5-trimethoxy was highly effective.[4] These patterns provide validated starting points.

Q: My synthesis of the 4-chloroquinoline intermediate is low-yielding. What can I do to improve it?

A: Low yields in the chlorination of the 4-oxo-quinoline precursor are a common bottleneck.

  • Causality:

    • Incomplete Reaction: The conversion of the 4-oxo group to the 4-chloro group can be sluggish if the reaction conditions are not optimal.

    • Degradation: The quinoline core can be sensitive to harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times), leading to the formation of side products.

    • Workup Issues: The product may be difficult to isolate from the reaction mixture, especially from residual POCl₃.

  • Troubleshooting Steps:

    • Optimize Reagents and Temperature: Ensure you are using a sufficient excess of POCl₃. Sometimes, the addition of a catalytic amount of a tertiary amine base (like N,N-dimethylaniline) or a phase-transfer catalyst can accelerate the reaction. Carefully control the temperature, typically refluxing, but avoid overheating.

    • Use a Co-solvent: Adding a high-boiling inert solvent like toluene or xylene can sometimes improve the reaction efficiency and facilitate smoother refluxing.

    • Careful Workup: After the reaction, the excess POCl₃ must be quenched cautiously. A common method is to slowly pour the reaction mixture onto crushed ice, which hydrolyzes the POCl₃. The resulting acidic solution is then carefully neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the 4-chloroquinoline product, which can then be collected by filtration.

Q: I'm observing a high background signal or inconsistent results in my in vitro kinase assay. How do I troubleshoot this?

A: High background and poor reproducibility in kinase assays are frequent issues that can mask the true activity of your inhibitor.[12] The cause is often related to compound interference or assay conditions.[13]

  • Causality:

    • Compound Interference: Your inhibitor may be intrinsically fluorescent or may quench the fluorescence of the detection reagent, leading to false positive or false negative results.[13]

    • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit the kinase, leading to a steep and often misleading dose-response curve.[12]

    • Incorrect ATP Concentration: The measured IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. Using an ATP concentration that is much higher than the Michaelis constant (Km) will require a higher concentration of inhibitor to achieve 50% inhibition, leading to an artificially high IC₅₀.[14]

    • Enzyme Autophosphorylation: Some kinases can phosphorylate themselves. Luminescence-based assays that measure ATP consumption cannot distinguish between substrate phosphorylation and autophosphorylation, which can create background signal.[14]

  • Troubleshooting Workflow:

G Start High Background or Inconsistent IC50 Observed Control1 Run 'No Enzyme' Control (Inhibitor + Substrate + ATP) Start->Control1 Check1 Is Signal Still High? Control1->Check1 Result1 Compound interferes with detection signal (e.g., fluorescence). Consider alternative assay format. Check1->Result1 Yes Control2 Add 0.01% Triton X-100 to the assay buffer. Check1->Control2 No Check2 Is High Background Reduced? Control2->Check2 Result2 Compound aggregation is likely. Re-test at lower concentrations. Check2->Result2 Yes Control3 Verify Assay Conditions Check2->Control3 No Result3 1. Set ATP concentration ≈ Km(ATP). 2. Titrate enzyme to ensure linear kinetics. 3. Check reagent purity (ATP, enzyme). Control3->Result3

Caption: Troubleshooting workflow for kinase assay inconsistencies.

Q: My potent inhibitor has poor aqueous solubility. What strategies can I use to improve it without losing activity?

A: Improving solubility is a classic challenge in drug development. For the quinolinecarbonitrile scaffold, modifications are often made at other positions to avoid disrupting the key C-4 anilino interactions.

  • Causality: The planar, aromatic nature of the quinoline and anilino rings contributes to high lipophilicity and low aqueous solubility, leading to potential issues with compound handling, assay artifacts (aggregation), and poor oral bioavailability.

  • Troubleshooting Strategies:

    • Modify the Quinoline C-6 or C-7 Positions: This is the most common and effective strategy. Introducing water-solubilizing groups at these positions generally does not interfere with the hinge-binding interactions. For example, replacing a methoxy group at C-7 with a 3-(morpholin-4-yl)propoxy group dramatically increased both potency and solubility in a series of Src inhibitors.[10] Similarly, adding basic side chains at the C-7 position of anilinoquinazolines (a related scaffold) improved aqueous solubility by up to 500-fold.[15]

    • Introduce Polar Groups on the Anilino Ring: This must be done carefully to avoid disrupting binding. A distal part of the ring (far from the quinoline core) may tolerate small polar groups. However, this is often less successful than modifying the main quinoline scaffold.

    • Formulate as a Salt: If your compound contains a basic nitrogen (e.g., in a morpholine or piperazine side chain), it can be converted to a more soluble hydrochloride or other salt form for in vitro and in vivo testing.

By systematically applying these principles and troubleshooting steps, researchers can more effectively navigate the complexities of optimizing C-4 anilino quinolinecarbonitrile inhibitors, accelerating the journey from initial hit to potent and selective clinical candidate.

References
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]

  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 81-86. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • ResearchGate. (2014). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Request PDF. [Link]

  • Li, D., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]

  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC, NIH. [Link]

  • Wissner, A., & Mansour, T. S. (2005). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Current Opinion in Drug Discovery & Development, 8(4), 459-466. [Link]

  • Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, PubMed Central. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180 Website. [Link]

  • A.S.A.P. Creative. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Ilie, O. D., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(23), 8235. [Link]

  • Wróbel, M. Z., & Badowska-Rosłonek, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central. [Link]

  • Lipford, G. B., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC, NIH. [Link]

  • Johnson, C., & Tigan, A. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 12(11), 1833-1845. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1121-1130. [Link]

  • ResearchGate. (2013). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Request PDF. [Link]

  • Mokhtar, M., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1548-1566. [Link]

  • ResearchGate. (2018). Synthesis of Novel Cyano Quinoline Derivatives. Request PDF. [Link]

  • da Silva, E. F., & de Souza, M. C. B. V. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1639-1659. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912-7940. [Link]

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (2013).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-Hydroxyquinolone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 4-Hydroxyquinolones

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, the 4-hydroxyquinolone moiety has garnered significant attention for its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their activity through diverse mechanisms, such as the inhibition of critical cellular enzymes like anaplastic lymphoma kinase and cyclin-dependent kinase 2, making them attractive candidates for novel cancer therapies.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel 4-hydroxyquinolone analogues. We will move beyond simple cytotoxicity screening to delineate a multi-step, self-validating workflow that encompasses initial efficacy assessment, mechanism of action elucidation, and comparison with established anticancer agents. The experimental choices detailed herein are grounded in established best practices to ensure the generation of robust and reliable data, suitable for advancing promising lead compounds through the drug discovery pipeline.

Part 1: Foundational In Vitro Screening: Establishing Cytotoxicity and Mode of Cell Death

The initial phase of validation involves determining the direct effect of the 4-hydroxyquinolone analogues on cancer cell viability and proliferation. This is a critical triaging step to identify the most potent compounds and the cell lines most sensitive to them.[5][6]

Assessing Cell Viability: A Comparative Approach

Multiple assays can quantify cell viability, each with its own principle, advantages, and disadvantages.[7] The choice of assay is critical and should be made based on the specific research question and the properties of the compounds being tested.

  • Tetrazolium Reduction Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[7][8] While widely used, the MTT assay requires a final solubilization step for the insoluble formazan, which can introduce variability.[8][9] The MTS assay offers an advantage as it produces a water-soluble formazan, simplifying the protocol.[7][9]

  • Luminescent ATP Assays (e.g., CellTiter-Glo®): This assay quantifies ATP, the energy currency of living cells.[9] Since only viable cells can synthesize ATP, the luminescent signal is directly proportional to the number of living cells.[9] This method is generally considered more sensitive and has a simpler, faster protocol than tetrazolium-based assays, making it highly suitable for high-throughput screening.[10][11][12]

Expert Rationale: For initial high-throughput screening of a library of 4-hydroxyquinolone analogues, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity, speed, and fewer handling steps, which minimizes potential errors.[9][11]

Experimental Workflow: Initial Cytotoxicity Screening

This workflow outlines the logical progression from initial compound screening to the determination of IC50 values for promising candidates.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Dose-Response Analysis A Seed Cancer Cell Lines in 96-well plates B Treat with a single high concentration of each 4-hydroxyquinolone analogue (e.g., 10 µM) for 48-72h A->B C Perform CellTiter-Glo® Assay and measure luminescence B->C D Identify 'Hit' Compounds (e.g., >50% growth inhibition) C->D E Seed sensitive cell lines in 96-well plates D->E Advance Hits F Treat with a serial dilution of 'Hit' compounds E->F G Perform CellTiter-Glo® Assay after 48-72h incubation F->G H Calculate IC50 values using non-linear regression G->H

Caption: A two-phase workflow for identifying and characterizing potent 4-hydroxyquinolone analogues.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. Data should be presented in a clear, tabular format.

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Analogue 3a148.3>200195.2189.0
Analogue 3d46.555.162.834.2
Analogue 3g 15.8 22.4 28.1 19.5
Doxorubicin0.851.21.50.9
Data is hypothetical and for illustrative purposes, but reflects trends seen in published studies.[4]
Determining the Mode of Cell Death: Apoptosis vs. Necrosis

Once a compound is confirmed to be cytotoxic, the next critical step is to determine how it kills the cells. A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, which can cause inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry[15][16][17]
  • Cell Preparation: Seed 1 x 10^6 cells in a suitable culture flask and treat with the 4-hydroxyquinolone analogue at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle-treated negative control.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.

Trustworthiness Check: Proper compensation controls are essential for accurate flow cytometry. This includes unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[15] This allows for the correction of spectral overlap between the fluorochromes.

Part 2: Unraveling the Mechanism of Action

Identifying the molecular pathways targeted by the 4-hydroxyquinolone analogues is crucial for understanding their anticancer activity and for future optimization. Many anticancer agents function by inducing cell cycle arrest or by modulating key signaling pathways.

Cell Cycle Analysis

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[16][17] This can be readily assessed by staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[16][17][18]

Detailed Protocol: Cell Cycle Analysis by PI Staining[21]
  • Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for 24 hours.

  • Harvest and Fixation: Harvest approximately 2 x 10^6 cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI solution containing RNase A. The RNase is critical to prevent staining of double-stranded RNA.[16]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-2).

Investigating Key Signaling Pathways: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[19][20] Several quinoline-based compounds have been shown to inhibit this pathway.[21] Western blotting is a powerful technique to investigate whether the 4-hydroxyquinolone analogues affect the phosphorylation status of key proteins in this cascade, such as Akt.

Expert Rationale: When performing Western blots for phosphorylated proteins, it is imperative to use phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of the proteins.[22][23] Furthermore, blocking the membrane with Bovine Serum Albumin (BSA) is preferred over milk, as milk contains phosphoproteins (casein) that can lead to high background.[23]

Detailed Protocol: Western Blot for Phospho-Akt (p-Akt)[26][28]
  • Protein Extraction: Treat cells with the test compound for a specified time (e.g., 6, 12, 24 hours). Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). In a parallel blot, probe for total Akt as a control. A loading control like GAPDH or β-actin is also essential to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[24]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates the central role of Akt in the pathway and its downstream effects, providing a visual context for the Western blot experiment.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits GSK3b GSK3β Akt->GSK3b Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition Bad->Apoptosis Promotes GSK3b->Proliferation Inhibits

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.

Conclusion and Future Perspectives

This guide has outlined a logical and robust workflow for the initial validation of the anticancer activity of 4-hydroxyquinolone analogues. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating effects on cell cycle and key signaling pathways, researchers can build a comprehensive profile of their lead compounds. The data generated through these self-validating protocols provides a strong foundation for further preclinical development, including in vivo efficacy studies in animal models and medicinal chemistry efforts to optimize potency and selectivity. The ultimate goal is to identify novel 4-hydroxyquinolone-based drug candidates with superior efficacy and a well-defined mechanism of action for the treatment of cancer.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • PMC (PubMed Central). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • PMC (PubMed Central). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • University of Virginia. The Annexin V Apoptosis Assay. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • CUSABIO. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]

  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]

  • RSC Publishing. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • Semantic Scholar. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • PMC (PubMed Central). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Promega Corporation. Is Your MTT Assay Really the Best Choice?. [Link]

  • ResearchGate. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]

  • MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • ResearchGate. Synthesis of modified 4-hydroxyquinolone analogues. [Link]

  • PubMed. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. [Link]

  • PubMed. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • PMC (PubMed Central). The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19. [Link]

  • RSC Publishing. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

Sources

The Ascendancy of Quinoline-3-Carbonitriles: A Comparative Guide to their Enzyme Inhibitory Power

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Among its varied incarnations, the quinoline-3-carbonitrile core has emerged as a particularly fertile ground for the discovery of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of quinoline-3-carbonitrile derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their efficacy against key enzymatic targets, backed by experimental data, and provide the foundational knowledge to empower your own discovery programs.

The Strategic Advantage of the Quinoline-3-Carbonitrile Scaffold

The quinoline ring system's rigidity and aromaticity provide a stable platform for the precise spatial orientation of pharmacophoric groups, facilitating high-affinity interactions with enzyme active sites. The introduction of a nitrile group at the 3-position is a key design element. This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring and participate in crucial hydrogen bonding or other non-covalent interactions within the enzyme's binding pocket, thereby enhancing inhibitory potency. Furthermore, the synthetic tractability of the quinoline core allows for systematic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Comparative Analysis of Enzyme Inhibition

The true measure of a class of inhibitors lies in a direct comparison of their activity. Below, we present a consolidated overview of the inhibitory potency of various quinoline-3-carbonitrile derivatives against several key enzyme targets.

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

Protein kinases are a major class of enzymes that are often dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.[3] Quinoline-3-carbonitrile derivatives have demonstrated remarkable efficacy as kinase inhibitors, particularly against receptor tyrosine kinases (RTKs) involved in oncogenic signaling.

Table 1: Comparative Inhibitory Activity of Quinoline-3-Carbonitrile Derivatives against Various Kinases

Compound IDTarget KinaseC4-SubstituentOther SubstituentsIC50 (nM)Reference
1 EGFR3-Bromoanilino6,7-Dimethoxy7.5[3]
2 (EKB-569) EGFR4-(3-chloro-4-fluoroanilino)6,7-dimethoxy83[3]
3 (HKI-272) HER-24-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)6,7-dimethoxy59[3]
4 (Bosutinib) Src4-((2,4-dichloro-5-methoxyphenyl)amino)6,7-dimethoxy1-3[3]
5 c-Met4-(2-Fluorophenoxy)6,7-Disubstituted1.04[3]
6 VEGFR-2 (KDR)4-((4-chloro-2-fluoro-5-methoxyphenyl)amino)-0.9[3]
7 Pim-1Varied Heterocycles-2610-4730[4]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly illustrates the profound impact of substitutions on the quinoline-3-carbonitrile core. For instance, the nature of the anilino group at the C4 position dramatically influences both potency and kinase selectivity.[5]

Dihydrofolate Reductase (DHFR) Inhibition: A Target in Infectious Disease and Cancer

DHFR is a crucial enzyme in the synthesis of nucleic acid precursors and has been a long-standing target for both antimicrobial and anticancer therapies.[6] Quinoline-3-carbonitrile derivatives have also been explored as DHFR inhibitors.

Table 2: Comparative Inhibitory Activity of Quinoline-3-Carbonitrile Derivatives against Dihydrofolate Reductase

Compound Derivative TypeTarget OrganismIC50 (µM)Reference
Substituted QuinazolinonesBovine Liver DHFR0.01 - 0.4[7]
4-Piperidine-based thiosemicarbazonesDHFR13.70 - 47.30[8]

Note: The referenced studies on DHFR inhibitors often utilize quinazolinone or other quinoline derivatives, highlighting the broader potential of the quinoline scaffold beyond the strict 3-carbonitrile substitution pattern for this target.

HIV-1 Reverse Transcriptase (RT) Inhibition: A Battleground in Antiviral Therapy

HIV-1 RT is a vital enzyme for the replication of the human immunodeficiency virus.[9] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key component of highly active antiretroviral therapy (HAART). The quinoline-3-carbonitrile scaffold has been investigated for the development of novel NNRTIs.

Table 3: Comparative Inhibitory Activity of Quinoline Derivatives against HIV-1 Reverse Transcriptase

Compound TypeIC50 / Docking ScoreReference
Quinoline-based chalconesPromising Docking Scores[10]
4,4-disubstituted quinolinonesImproved activity against mutant viruses[11]
5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamideGood anti-HIV-1 and HIV-2 activity[1]

Note: While specific IC50 values for a broad range of quinoline-3-carbonitrile derivatives against HIV-1 RT are less consolidated in the public domain, molecular docking and studies on related quinolinone structures show significant promise.

Understanding the Mechanism of Action: A Focus on Kinase Inhibition

Many quinoline-3-carbonitrile derivatives function as ATP-competitive inhibitors of protein kinases.[12] They achieve this by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades.

The EGFR Signaling Pathway: A Case Study

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its signaling pathway is a classic example of how kinase inhibitors exert their effects.

EGFR_Pathway EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces ADP ADP Dimerization->ADP Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) Dimerization->Downstream Activates Quinoline_Inhibitor Quinoline-3-carbonitrile Derivative Quinoline_Inhibitor->Dimerization Inhibits (ATP Competitive) ATP ATP ATP->Dimerization Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a quinoline-3-carbonitrile derivative.

Experimental Protocols: A Guide to Assessing Inhibitory Activity

Reproducible and robust experimental data is the bedrock of drug discovery. Here, we provide standardized, step-by-step protocols for assessing the inhibitory activity of quinoline-3-carbonitrile derivatives against key enzyme classes.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative method for determining the IC50 of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (quinoline-3-carbonitrile derivative) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the microplate.

    • Add 10 µL of a mixture containing the kinase and its substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP in kinase assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 25 µL of the luminescence-based detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Compound Add Compound/Vehicle to Plate Prep_Compound->Add_Compound Add_Kinase_Substrate Add Kinase and Substrate Mixture Add_Compound->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_Detection Add Luminescence Detection Reagent Incubate->Add_Detection Incubate_Detect Incubate for Signal Stabilization Add_Detection->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

Caption: A streamlined workflow for a luminescence-based kinase inhibition assay.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a common method for assessing the inhibition of HIV-1 RT.[9]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A)-coated microplate (template)

  • Oligo(dT) primer

  • dNTP mix containing biotin-dUTP and digoxigenin-dUTP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

  • Test compound

  • Anti-digoxigenin-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup:

    • Add 20 µL of the diluted compound or vehicle to the wells of the poly(A)-coated microplate.

    • Add 20 µL of the reaction mixture containing oligo(dT) primer and the dNTP mix.

    • Initiate the reaction by adding 20 µL of diluted HIV-1 RT.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted anti-digoxigenin-POD antibody solution and incubate at 37°C for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the peroxidase substrate and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[13]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Test compound

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF and NADPH in assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup:

    • In a UV-transparent plate or cuvette, add the assay buffer.

    • Add the diluted test compound or vehicle.

    • Add the DHFR enzyme solution.

  • Pre-incubation: Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of DHF and NADPH to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percent inhibition of the reaction rate for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described in Protocol 1.

Conclusion and Future Directions

The quinoline-3-carbonitrile scaffold has proven to be a remarkably versatile platform for the development of potent enzyme inhibitors targeting a range of diseases. The extensive research into their structure-activity relationships has provided a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease continues to grow, so too will the opportunities for leveraging the unique properties of these compounds to create novel and effective therapeutics. The experimental frameworks provided herein offer a robust starting point for researchers seeking to contribute to this exciting and impactful field.

References

  • BenchChem. (2025). Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 2'-Fluoroaminopterin DHFR Inhibition Assay. BenchChem.
  • BenchChem. (2025).
  • (2013). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • (2020). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Sigma-Aldrich.
  • Abcam. (2021). ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • SciSpace. (n.d.).
  • National Institutes of Health. (2019).
  • Karolinska Institutet. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Figshare.
  • Sigma-Aldrich. Reverse Transcriptase Assay, colorimetric.
  • XpressBio. HIV 1 Reverse Transcriptase Assay Kit.
  • ProFoldin. HIV Reverse Transcriptase Assay Kit.
  • BenchChem. (2025).
  • MDPI. (2021).
  • BenchChem. (2025). The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.
  • National Institutes of Health. (2022). In silico design, synthesis and anti-HIV activity of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
  • National Institutes of Health. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR | Download Table.
  • ResearchGate. (n.d.). A graphical diagram to display DHFR inhibiting activity (IC50) of....
  • ResearchGate. (n.d.). Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values.
  • PubMed. (2001). Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • ResearchGate. (2025). (PDF) Characterization of HIV-1 Enzyme Reverse Transcriptase Inhibition by the Compound 6-Chloro-1,4-Dihydro-4-Oxo-1-(beta-D-Ribofuranosyl) Quinoline-3-Carboxylic Acid Through Kinetic and In Silico Studies.
  • ResearchGate. (n.d.). Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values.
  • National Institutes of Health. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • ResearchGate. (2025). In Silico Design, Synthesis and Anti-HIV Activity of Quinoline Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Request PDF.

Sources

A Comparative Guide to the Efficacy of Quinoline-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For decades, quinoline-based antibacterial agents have been a cornerstone in the fight against bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have made them indispensable in clinical practice. However, the ever-present challenge of antimicrobial resistance necessitates a nuanced understanding of the relative efficacy of different agents within this class. This guide provides a comprehensive comparison of various quinoline antibacterials, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their work.

The Evolving Landscape of Quinolone Antibacterials

The quinolone story is one of continuous evolution, with successive generations offering an expanded spectrum of activity and improved pharmacological properties.[1][2][3][4][5] Initially developed as narrow-spectrum agents for urinary tract infections, the introduction of a fluorine atom at position 6 gave rise to the more potent fluoroquinolones.[1][6] This structural modification significantly enhanced their antibacterial activity and tissue penetration.[1][3]

The generations of quinolones are broadly classified based on their antimicrobial spectrum:[2][4][5]

  • First-generation (e.g., nalidixic acid): Primarily active against Gram-negative enteric bacteria.[2]

  • Second-generation (e.g., ciprofloxacin, norfloxacin): Expanded Gram-negative coverage, including Pseudomonas aeruginosa, and some activity against Gram-positive and atypical pathogens.[2]

  • Third-generation (e.g., levofloxacin): Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[1][2]

  • Fourth-generation (e.g., moxifloxacin, gemifloxacin): Broad-spectrum activity, including potent activity against anaerobes.[2][5]

  • Newer Fluoroquinolones (e.g., delafloxacin): Exhibit potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9][10]

The primary mechanism of action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][11][12] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.[11][12] For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.[6][11] Newer agents like delafloxacin exhibit a balanced dual-targeting of both enzymes, which may contribute to a lower propensity for resistance development.[10]

cluster_quinolone Quinolone Antibacterial Agent cluster_bacteria Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of quinoline antibacterial agents.

Comparative In Vitro Efficacy

The in vitro efficacy of antibacterial agents is a critical determinant of their potential clinical utility. The minimum inhibitory concentration (MIC) is the most common metric used to quantify this activity, representing the lowest concentration of an agent that prevents the visible growth of a microorganism.[13][14][15][16]

The following tables summarize the comparative in vitro activity of several key quinoline-based agents against a range of clinically important bacterial pathogens. Data is presented as MIC₅₀ and MIC₉₀ values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MIC₅₀/MIC₉₀ (µg/mL) Against Gram-Positive Bacteria

OrganismCiprofloxacinLevofloxacinMoxifloxacinDelafloxacin
Staphylococcus aureus (MSSA)0.5 / 10.5 / 10.12 / 0.25≤0.008 / 0.015
Staphylococcus aureus (MRSA)1 / >321 / >320.5 / 8≤0.008 / 4
Streptococcus pneumoniae1 / 21 / 10.25 / 0.250.015 / 0.03
Enterococcus faecalis1 / 41 / 20.5 / 20.12 / 0.25

Data synthesized from multiple sources. Actual values may vary depending on the specific study and isolates tested.

Table 2: Comparative MIC₅₀/MIC₉₀ (µg/mL) Against Gram-Negative Bacteria

OrganismCiprofloxacinLevofloxacinMoxifloxacinDelafloxacin
Escherichia coli≤0.015 / 0.030.03 / 0.060.03 / 0.060.03 / 0.12
Klebsiella pneumoniae0.03 / 0.120.06 / 0.250.06 / 0.250.12 / 0.5
Pseudomonas aeruginosa0.25 / 10.5 / 22 / 80.25 / 2
Enterobacter cloacae0.03 / 0.120.06 / 0.250.12 / 0.50.03 / 0.25

Data synthesized from multiple sources. Actual values may vary depending on the specific study and isolates tested.

From this data, several key trends emerge:

  • Delafloxacin consistently demonstrates the most potent in vitro activity against Gram-positive organisms, including MRSA, with significantly lower MIC values compared to other fluoroquinolones.[7][8]

  • Moxifloxacin generally exhibits greater potency against Streptococcus pneumoniae than ciprofloxacin and levofloxacin.[17]

  • Ciprofloxacin and delafloxacin show comparable and potent activity against Pseudomonas aeruginosa.[7][8]

  • Against Enterobacteriaceae, the activities of ciprofloxacin, levofloxacin, and delafloxacin are often similar.[8]

Experimental Protocols for Efficacy Evaluation

Objective comparison of antibacterial agents relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two fundamental in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.[13]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the quinoline-based agent and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile Mueller-Hinton broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[13][14]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Start Start Prep_Stock Prepare Antimicrobial Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Flavonoid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Validation in Flavonoid Analysis

Flavonoid derivatives, a diverse class of polyphenolic compounds, are at the forefront of pharmaceutical and nutraceutical research due to their broad spectrum of biological activities. Accurate and reliable quantification of these compounds is paramount for ensuring product quality, safety, and efficacy in both research and drug development. The validation of analytical methods is, therefore, not a perfunctory exercise but a foundational pillar of scientific integrity. It provides documented evidence that a method is fit for its intended purpose, a non-negotiable requirement for regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2]

This guide provides an in-depth comparison of common analytical techniques for flavonoid analysis and a detailed walkthrough of the essential validation parameters. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and experimental protocols necessary to design, execute, and interpret analytical method validation studies for flavonoid derivatives with confidence and scientific rigor.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for flavonoid quantification is a critical first step and is contingent on factors such as the required sensitivity, selectivity, sample matrix complexity, and available resources.[3] Here, we compare the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection, Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Quantitative Performance Comparison of Analytical Techniques for Flavonoid Glycoside Quantification [4]

Performance ParameterHPLC-UVUPLC-UV/PDAHPTLC-DensitometryLC-MS/MS
Linearity (R²) > 0.999> 0.999> 0.99> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL~50 ng/band< 1 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.07 µg/mL~150 ng/band< 5 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 1.5%< 5%< 5%
Analysis Time per Sample 15 - 30 min2 - 5 min2 - 5 min (for multiple samples)5 - 15 min

The Pillars of Validation: A Deep Dive into Core Parameters

Analytical method validation is a systematic process that evaluates several key performance characteristics. The following sections provide a detailed explanation of each parameter, the rationale behind the experimental choices, and step-by-step protocols for their assessment, in alignment with ICH Q2(R2) guidelines.[5][6]

Specificity and Selectivity

Why it Matters: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] In the context of flavonoid analysis, which often involves complex plant extracts or biological matrices, demonstrating specificity is crucial to avoid erroneously high results due to interfering substances.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the flavonoid derivative of interest.

  • Peak Purity Analysis (for HPLC/UPLC): If using a PDA detector, perform peak purity analysis to confirm the spectral homogeneity of the analyte peak.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method should be able to resolve the analyte peak from any degradation product peaks.[8][9][10]

G cluster_specificity Specificity Assessment Workflow start Start blank Analyze Blank Matrix start->blank interference Interference Check blank->interference pass_blank No Interference interference->pass_blank Pass fail_blank Interference Detected (Method Modification Required) interference->fail_blank Fail forced_degradation Perform Forced Degradation Studies pass_blank->forced_degradation resolution Resolution Check forced_degradation->resolution pass_resolution Analyte Resolved from Degradants resolution->pass_resolution Pass fail_resolution Co-elution with Degradants (Method Modification Required) resolution->fail_resolution Fail end Specificity Established pass_resolution->end

Caption: Workflow for establishing method specificity.

Linearity and Range

Why it Matters: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of the flavonoid derivative of interest, covering the expected working range.

  • Analysis: Analyze each standard solution in triplicate.

  • Calibration Curve: Plot the mean response (e.g., peak area) against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.[11]

Accuracy

Why it Matters: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Spiked Sample Preparation: Prepare samples by spiking a known amount of the flavonoid derivative standard into a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12]

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation of Recovery: Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should typically be within 98-102% for drug substance and drug product assays.[4]

Precision

Why it Matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random error of the method. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results. A %RSD of ≤ 2% is generally acceptable for drug substance and drug product assays.[4]

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it Matters: The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be quantitated with acceptable precision and accuracy. These parameters are crucial for the analysis of impurities and trace amounts of flavonoids.

Experimental Protocol (Based on the Calibration Curve):

  • Calibration Curve: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)[13] The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines.[13]

Robustness

Why it Matters: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14] It is a critical parameter to assess before transferring a method to another laboratory.

Experimental Protocol:

  • Identify Critical Parameters: Identify the method parameters that are likely to be affected by small variations, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

  • Systematic Variation: Deliberately vary each parameter one at a time while keeping the others constant.

  • Analysis: Analyze a sample under each varied condition.

  • Evaluation: Assess the impact of the variations on the system suitability parameters (e.g., resolution, peak asymmetry) and the final results. The method is considered robust if the results remain within the acceptance criteria.

Special Considerations in Flavonoid Analysis

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods.[8][9][10] They involve subjecting the flavonoid derivative to stress conditions to produce degradation products. A well-designed forced degradation study will generate a sufficient level of degradation (typically 5-20%) to demonstrate that the analytical method can separate the intact analyte from its degradation products.

Table 2: Typical Forced Degradation Conditions for Flavonoids [8][15]

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 60°C48 hours
Photodegradation UV light (254 nm) and visible light24 hours
Matrix Effects in Bioanalytical Methods

When analyzing flavonoids in biological matrices such as plasma, urine, or tissue homogenates, the potential for matrix effects must be evaluated.[16] Matrix effects are the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting endogenous components, leading to ion suppression or enhancement.[6]

Evaluation of Matrix Effect:

The most common approach is the post-extraction spike method. This involves comparing the response of the analyte in a post-spiked blank matrix extract to the response of the analyte in a neat solution at the same concentration.[16]

G cluster_matrix_effect Matrix Effect Evaluation Workflow start Start prepare_neat Prepare Analyte in Neat Solution (A) start->prepare_neat prepare_matrix Extract Blank Matrix start->prepare_matrix analyze_a Analyze A prepare_neat->analyze_a spike_matrix Spike Analyte into Extracted Matrix (B) prepare_matrix->spike_matrix analyze_b Analyze B spike_matrix->analyze_b compare Compare Responses (B / A) analyze_a->compare analyze_b->compare no_effect No Significant Matrix Effect compare->no_effect Ratio ≈ 1 suppression Ion Suppression (B/A < 1) compare->suppression Ratio < 1 enhancement Ion Enhancement (B/A > 1) compare->enhancement Ratio > 1 end Matrix Effect Quantified no_effect->end suppression->end enhancement->end

Caption: Workflow for the evaluation of matrix effects.

Conclusion: A Commitment to Quality and Reproducibility

The validation of analytical methods for flavonoid derivatives is a multifaceted but essential process that underpins the reliability and credibility of research and development in this exciting field. By understanding the principles behind each validation parameter and meticulously executing the experimental protocols, researchers can ensure that their analytical data is accurate, precise, and reproducible. This commitment to scientific rigor not only satisfies regulatory expectations but also accelerates the journey of promising flavonoid-based therapeutics from the laboratory to the clinic.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Flavonoid Glycoside Quantification. BenchChem. Accessed January 17, 2026.
  • A Comparative Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification. BenchChem. Accessed January 17, 2026.
  • Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. PubMed. Accessed January 17, 2026.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis Online. Accessed January 17, 2026.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Accessed January 17, 2026.
  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. National Institutes of Health. Accessed January 17, 2026.
  • Development and validation of analytical methodology for quantification of total flavonoids of Morus nigra by ultraviolet-visible absorption spectrophotometry. Semantic Scholar. Accessed January 17, 2026.
  • Comparison of Spectrophotometric Methods of Total Flavonoid Assay Based on Complex Formation with Aluminum Chloride as Applied t. Journal of Pharmaceutical Negative Results. Accessed January 17, 2026.
  • Stability indicating RP-HPLC method for the simultaneous estimation of Quercetin and Rutin in bulk drug.
  • Robustness Tests.
  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli.
  • VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Semantic Scholar. Accessed January 17, 2026.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Accessed January 17, 2026.
  • Parameters of calibration curves, LOD and LOQ for HPLC method validation.
  • Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. National Institutes of Health. Accessed January 17, 2026.
  • Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development. Accessed January 17, 2026.
  • A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Flavonoid Analysis. BenchChem. Accessed January 17, 2026.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Accessed January 17, 2026.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Accessed January 17, 2026.
  • Design of Experiments for Analytical Method Development and Validation.
  • Implementing Robustness Testing for HPLC Methods. Separation Science. Accessed January 17, 2026.
  • Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Research, Society and Development. Accessed January 17, 2026.
  • HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. National Institutes of Health. Accessed January 17, 2026.
  • Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. National Institutes of Health. Accessed January 17, 2026.
  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. Malaysian Journal of Analytical Sciences. Accessed January 17, 2026.
  • Robustness study of the proposed HPLC method.
  • Development and validation of an analytical method for quantification of total flavonoids in Alternanthera brasiliana by ultraviolet-visible absorption spectrophotometry.
  • Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. National Institutes of Health. Accessed January 17, 2026.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Accessed January 17, 2026.
  • The Importance of Method Validation in Herbal Drug Research.
  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Accessed January 17, 2026.
  • Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Accessed January 17, 2026.
  • Validation of Chromatographic Methods of Analysis: Application for Drugs That Derived From Herbs. DOI. Accessed January 17, 2026.
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science. Accessed January 17, 2026.
  • Comparison between HPLC, UPLC, HPTLC.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Accessed January 17, 2026.
  • Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study.
  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO. Accessed January 17, 2026.
  • Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. MDPI. Accessed January 17, 2026.
  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. Accessed January 17, 2026.
  • Food matrix-flavonoid interactions and their effect on bioavailability. PubMed. Accessed January 17, 2026.
  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Accessed January 17, 2026.
  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. ScienceOpen. Accessed January 17, 2026.
  • VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. Accessed January 17, 2026.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Accessed January 17, 2026.

Sources

A Researcher's Guide to Cross-Reactivity Studies of Quinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] While potent on-target activity is the primary goal, the conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions, or cross-reactivity, an inevitable consideration.[3] Understanding an inhibitor's selectivity profile is paramount; it can predict potential toxicities or, in some cases, reveal opportunities for beneficial polypharmacology.[3][4]

This guide provides an in-depth comparison of essential methodologies for profiling the cross-reactivity of quinoline-based kinase inhibitors. We will explore the causality behind experimental choices, detail self-validating protocols, and present data interpretation strategies to empower researchers in making informed decisions during the drug development process.

Section 1: The Rationale for Cross-Reactivity Profiling

Kinase inhibitors rarely achieve absolute specificity. Off-target binding can lead to adverse effects, as seen with the cardiotoxicity linked to unintended inhibition of kinases like KDR (VEGFR2) or the hematologic effects from targeting KIT.[5][6] For example, Bosutinib, a dual SRC/ABL inhibitor, is noted for its minimal activity against KIT and PDGF-R, which contributes to a lower incidence of severe hematologic toxicity compared to other BCR-ABL inhibitors.[5][6] Conversely, the multi-kinase inhibitor Cabozantinib intentionally targets MET, VEGFRs, and AXL, a profile effective in tumors where resistance pathways involve these kinases.[7][8][9]

A comprehensive cross-reactivity profile is therefore not just a regulatory hurdle but a critical tool for:

  • Predicting Toxicity: Identifying potential off-target liabilities early in development.

  • Mechanism of Action (MoA) Deconvolution: Differentiating on-target cellular phenotypes from those caused by off-target effects.

  • Optimizing Selectivity: Guiding medicinal chemistry efforts to enhance specificity.[10]

  • Repurposing and Polypharmacology: Discovering new therapeutic indications for multi-targeted agents.[11]

Section 2: Methodologies for Profiling Kinase Selectivity

A multi-pronged approach combining biochemical and cell-based assays is essential for a complete picture of an inhibitor's selectivity. No single assay is sufficient; orthogonal validation is the cornerstone of a trustworthy profiling campaign.

Large-Scale Biochemical Binding Assays

These assays measure the direct interaction (binding affinity) between an inhibitor and a large panel of purified kinases. They are typically performed at an early stage to get a broad view of the kinome-wide interactions.

Leading Technology: KINOMEscan™ (Competition Binding Assay)

The KINOMEscan™ platform is an industry-standard method that quantifies inhibitor binding to over 450 kinases.[12][13][14][15]

  • Principle of Causality: The assay operates on the principle of competition. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution, quantified by qPCR of the DNA tag, is inversely proportional to the test compound's binding affinity.[14] A key advantage is its ATP-independent nature, which provides a true measure of thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value that can be influenced by the ATP concentration in enzymatic assays.[13][14]

  • Workflow & Data Visualization:

    • Primary Screen: A single high concentration of the inhibitor (e.g., 1 µM) is screened against the full panel to identify initial "hits."

    • Dose-Response: Hits are then followed up with 11-point dose-response curves to determine precise Kd values.[12][13]

    • Data Visualization: The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. The size of the dot corresponds to the binding affinity, providing an intuitive snapshot of selectivity.[12]

Cell-Based Target Engagement Assays

While biochemical assays are powerful, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or protein-protein interactions.[16] Cell-based assays are therefore a critical next step to confirm that an inhibitor engages its intended (and unintended) targets in a physiological context.

Leading Technology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that directly measures target engagement in intact cells or tissues.[17][18][19]

  • Principle of Causality: The assay is based on the principle of ligand-induced thermal stabilization.[18][20] When a protein binds to a ligand (like a kinase inhibitor), it becomes thermodynamically more stable. Consequently, it requires a higher temperature to denature and aggregate.[20] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the protein's melting temperature (Tm) in the presence of the inhibitor is direct evidence of target engagement.[17][19][20]

  • Experimental Workflow: CETSA for an Off-Target Kinase

prep Prepare Cells (e.g., HEK293) treat Treat Cells: - Inhibitor (e.g., 10 µM) - Vehicle (DMSO) prep->treat 1 heat Heat Challenge (Temperature Gradient, e.g., 40-70°C) treat->heat 2 lyse Cell Lysis (Freeze-thaw cycles) heat->lyse 3 centrifuge Centrifugation (Separate soluble vs. aggregated proteins) lyse->centrifuge 4 collect Collect Supernatant (Soluble protein fraction) centrifuge->collect 5 detect Protein Detection (Western Blot for off-target kinase) collect->detect 6 analyze Data Analysis (Plot melt curves, determine ΔTm) detect->analyze 7

Caption: Workflow for a CETSA experiment to validate off-target engagement.

  • Self-Validating Protocol:

    • Cell Culture: Grow the chosen cell line (e.g., a cancer line endogenously expressing the target) to ~80% confluency.

    • Treatment: Treat cells with the quinoline inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

    • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient for 3 minutes, followed by cooling for 3 minutes.[19]

    • Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents.[17]

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

    • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze this fraction via Western Blotting or other protein detection methods (e.g., mass spectrometry) using an antibody specific to the suspected off-target kinase.[21]

    • Analysis: Quantify the band intensity at each temperature for both vehicle and inhibitor-treated samples. Plotting these values generates a "melting curve." A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and confirms cellular engagement.

Section 3: Quantitative Comparison & Data Interpretation

To illustrate the application of these methods, we present a comparative analysis of two well-characterized quinoline-based inhibitors: Bosutinib (a dual SRC/ABL inhibitor) and Cabozantinib (a multi-kinase inhibitor).

Biochemical Selectivity Profile

The following table summarizes hypothetical but representative binding affinity (Kd) data that could be generated from a KINOMEscan™ experiment.

Kinase TargetBosutinib (Kd, nM)Cabozantinib (Kd, nM)Primary Function / Pathway
ABL1 1.2 250CML, Cell Cycle[5]
SRC 1.5 6Cell Growth, Adhesion[5]
LYN 2.111B-cell Signaling
HCK 3.59Myeloid Cell Signaling
MET >10004 Proliferation, Angiogenesis[8]
VEGFR2 (KDR) 1200.5 Angiogenesis[7][8]
AXL 8001.4 Proliferation, Metastasis[8][9]
KIT >10,00012Hematopoiesis, GIST[5][6]
PDGFRB >5,00025Cell Growth, Migration
  • Interpretation: The data clearly distinguishes the selectivity profiles. Bosutinib is highly potent and selective for ABL and SRC family kinases.[5][22] Its minimal activity against KIT and PDGFRB is a key differentiator.[5][6] In contrast, Cabozantinib shows potent, multi-targeted activity against key drivers of angiogenesis and metastasis (MET, VEGFR2, AXL), defining its clinical utility.[7][8][23]

Cellular Functional Validation

Binding does not always equal functional inhibition. A crucial validation step is to measure the inhibitor's effect on the phosphorylation of a downstream substrate of the identified off-target kinase in cells.

  • Experimental Protocol: Substrate Phosphorylation Western Blot

    • Cell Treatment: Plate cells (e.g., a tumor line with active MET signaling for Cabozantinib testing) and allow them to adhere. Starve cells of serum overnight, then stimulate with a growth factor (e.g., HGF to activate MET) in the presence of varying concentrations of the quinoline inhibitor for 1-2 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors. This is a critical step to preserve the phosphorylation state of proteins.

    • Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., Phospho-MET (Tyr1234/1235)).

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection & Analysis: Detect signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the same blot with an antibody for the total protein (e.g., Total MET) and a loading control (e.g., GAPDH or β-Actin) to normalize the data. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms functional inhibition of the pathway in a cellular context.

cluster_0 Biochemical Profiling cluster_1 Cellular Validation kinomescan KINOMEscan™ (Broad Panel Binding Assay) kd_det Kd Determination (Dose-Response) kinomescan->kd_det Identify hits cetsa CETSA® (Confirm Target Engagement) kd_det->cetsa Prioritize off-targets for cellular testing phospho_wb Phospho-Western Blot (Confirm Functional Inhibition) cetsa->phospho_wb Validate function report Comprehensive Selectivity Report phospho_wb->report Synthesize Data

Caption: A logical workflow for integrated cross-reactivity profiling.

Conclusion

Profiling the cross-reactivity of quinoline kinase inhibitors is a complex but essential undertaking. A scientifically sound assessment relies on a logical progression from broad, biochemical binding assays to more physiologically relevant, cell-based functional assays. By employing orthogonal methods like KINOMEscan™ for initial profiling and CETSA® with phospho-protein analysis for cellular validation, researchers can build a trustworthy and comprehensive selectivity profile. This detailed understanding is fundamental to advancing potent and safe kinase inhibitors from the laboratory to the clinic.

References

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Dovepress. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]

  • Principle of the cellular thermal shift assay (CETSA). When exposed to... ResearchGate. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. PMC - NIH. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed. [Link]

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. PubMed. [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • What diseases does Cabozantinib treat?. Patsnap Synapse. [Link]

  • Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. NIH. [Link]

  • In vitro kinase inhibition profile of cabozantinib. ResearchGate. [Link]

  • Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas. AACR Journals. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. [Link]

Sources

The Synergy of Silicon and Cell: A Comparative Guide to In Vitro and In Silico Anticancer Evaluation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of oncology drug discovery, the convergence of computational and experimental methodologies has become a cornerstone of efficient and targeted therapeutic development. This guide provides an in-depth comparative analysis of in vitro and in silico approaches for evaluating the anticancer potential of quinoline derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] By juxtaposing wet-lab cytotoxicity data with the predictive power of molecular docking, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how these synergistic techniques can accelerate the identification and optimization of novel anticancer agents.

The Rationale: Why Integrate In Vitro and In Silico Approaches?

The journey of a drug candidate from conception to clinical application is arduous and resource-intensive. Traditional high-throughput screening, while effective, often involves synthesizing and testing vast libraries of compounds, a process that can be both time-consuming and costly. In silico methods, such as molecular docking, offer a rational, structure-based approach to drug design, allowing for the pre-screening of virtual compound libraries against a specific biological target.[3][4] This computational funnel prioritizes candidates with a higher probability of biological activity, thereby enriching the pool of compounds for subsequent in vitro validation. The true power of this integrated approach lies in the correlation between the predicted binding affinities from in silico studies and the experimentally determined cytotoxic effects, providing a more holistic understanding of a compound's structure-activity relationship (SAR).

In Vitro Evaluation: Quantifying Cytotoxicity in Cancer Cell Lines

The foundational step in assessing the anticancer potential of a compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through a variety of cell-based assays that measure cell viability or proliferation in the presence of the test compound.[5][6] Among these, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The intensity of the resulting color is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration.

Data Presentation: In Vitro Cytotoxicity of Quinoline-Chalcone Hybrids

To illustrate this, let's consider a hypothetical series of quinoline-chalcone hybrid compounds evaluated against the A549 non-small cell lung cancer cell line.

Compound IDIC50 (µM) against A549 Cells
9i 3.91
9j 5.29
Cisplatin (Control) 2.71

Note: The data presented here is representative and based on findings from studies on quinoline-chalcone hybrids.

In Silico Analysis: Predicting Molecular Interactions through Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a macromolecule (receptor), such as a protein. This method is instrumental in elucidating the potential mechanism of action of a drug candidate and predicting its binding affinity.

Workflow for Molecular Docking

The process of molecular docking involves several key steps, from preparing the protein and ligand structures to analyzing the docking results.

Molecular_Docking_Workflow PDB Protein Structure Acquisition (PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Grid Binding Site Identification & Grid Generation PrepProtein->Grid Ligand Ligand Structure Preparation (2D to 3D conversion) Docking Molecular Docking Simulation Ligand->Docking Grid->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Analysis Analysis of Interactions (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis

Caption: A generalized workflow for a molecular docking study.

Data Presentation: In Silico Docking of Quinoline-Chalcone Hybrids

Continuing with our example, the quinoline-chalcone hybrids are docked into the active site of a relevant cancer target, such as the PI3Kγ enzyme. The docking scores, typically expressed in kcal/mol, represent the predicted binding affinity, with more negative values indicating a stronger interaction.

Compound IDDocking Score (kcal/mol) with PI3KγKey Interacting Residues
9i -8.5Val882, Lys833
9j -8.2Val882, Ser806

Note: This data is illustrative and based on the types of results obtained in molecular docking studies of quinoline derivatives.

Comparative Analysis: Bridging the Gap Between Prediction and Reality

The crux of this integrated approach lies in the comparative analysis of the in vitro and in silico data. A strong correlation between high cytotoxic activity (low IC50 values) and favorable docking scores (highly negative values) provides compelling evidence for the compound's mechanism of action and validates the computational model.

Correlation_Diagram cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation Docking_Score Favorable Docking Score (e.g., -8.5 kcal/mol) Binding Strong Predicted Binding to Target Protein Docking_Score->Binding Cytotoxicity High Cytotoxicity in Cancer Cells Binding->Cytotoxicity Correlates with IC50 Low IC50 Value (e.g., 3.91 µM) IC50->Cytotoxicity

Caption: The relationship between in silico predictions and in vitro results.

In our example, compound 9i exhibits both the most potent cytotoxic effect against A549 cells (IC50 = 3.91 µM) and the most favorable docking score with PI3Kγ (-8.5 kcal/mol). This strong correlation suggests that the observed anticancer activity of compound 9i is likely mediated, at least in part, by its inhibition of the PI3Kγ enzyme. The molecular docking results further reveal key amino acid residues, such as Val882 and Lys833, that are crucial for the binding of these compounds, providing a structural basis for their activity.

It is important to note that a perfect correlation is not always observed. Discrepancies can arise from various factors, including:

  • Off-target effects: The compound may exert its cytotoxic effects through mechanisms other than the one targeted in the in silico study.

  • Cellular permeability and metabolism: The in silico model does not typically account for the compound's ability to cross the cell membrane and its metabolic stability.

  • Limitations of the scoring functions: The algorithms used to calculate docking scores are approximations of the complex molecular interactions that occur in a biological system.

Conclusion: A Synergistic Future for Anticancer Drug Discovery

The integration of in vitro and in silico methodologies represents a paradigm shift in the rational design of anticancer agents. While in vitro assays provide essential empirical data on a compound's biological activity, in silico techniques offer invaluable insights into its potential mechanism of action at the molecular level. The comparative analysis of these two approaches, as demonstrated with quinoline derivatives, not only strengthens the evidence for a compound's therapeutic potential but also guides the design of next-generation analogs with improved potency and selectivity. By embracing this synergy, the scientific community can navigate the complexities of drug discovery with greater precision and efficiency, ultimately accelerating the development of novel and effective cancer therapies.

References

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 124, 105826. Available from: [Link]

  • Pérez-Hernández, G. A., et al. (2020). Cytotoxic assays for screening anticancer agents. Methods in molecular biology (Clifton, N.J.), 2089, 241-252. Available from: [Link]

  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. Available from: [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152. Available from: [Link]

  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30489-30506. Available from: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. Available from: [Link]

  • Yadav, D., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. Available from: [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available from: [Link]

  • A new series of (2-(substituted-phenyl) quinoline-4-yl) (3-(substituted phenyl)-5-phenyl-1H- pyrazol-1-yl) methanone derivatives was carried out docking modelling and synthesized. (n.d.). Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(2), 435-455. Available from: [Link]

  • Popa, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 15286. Available from: [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell Proliferation and Cytotoxicity Assays. Current pharmaceutical biotechnology, 17(14), 1213-1221. Available from: [Link]

  • A correlation graph for docking predicted activity and IC50 values. (n.d.). ResearchGate. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Frontiers in chemistry, 11, 1243513. Available from: [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935-949. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372. Available from: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol. Available from: [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Available from: [Link]

  • El Hassab, B., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules (Basel, Switzerland), 29(2), 426. Available from: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). New[1][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Bioorganic chemistry, 94, 103433. Available from: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available from: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • An in silico study was carried out on a series of novel quinoline based inhibitors which were designed, synthesized and assessed for their in vitro activity versus the human colon cancer cell line HT29 and the human breast cancer cell line MDA-MB231 by Arafa RK et. al. (n.d.). ResearchGate. Available from: [Link]

  • Tari, K., et al. (2020). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 30(24), 127653. Available from: [Link]

  • Suthar, S. K., et al. (2023). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS medicinal chemistry letters. Available from: [Link]

  • Ghandadi, M., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in pharmaceutical sciences, 16(4), 362-376. Available from: [Link]

  • Kumar, D., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals, 15(11), 1332. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Journal of medicinal chemistry, 65(1), 585-602. Available from: [Link]

  • de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & biodiversity, e202401629. Available from: [Link]

Sources

A Comparative Guide to the Antibacterial Potential of Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique scaffolds and mechanisms of action.[1][2][3] Within the landscape of medicinal chemistry, quinoline-based structures have historically proven to be a rich source of therapeutic agents. This guide focuses on a specific, promising subclass: quinoline-3-carbonitriles. These compounds have emerged as a versatile and potent scaffold for the design of new antibacterial drugs, demonstrating significant activity against a range of clinically relevant pathogens.[1][4][5]

This document provides a comprehensive evaluation of quinoline-3-carbonitrile derivatives against various bacterial strains, synthesizing key experimental data from recent studies. We will delve into their proposed mechanism of action, detail the experimental protocols used for their evaluation, present a comparative analysis of their efficacy, and explore the critical structure-activity relationships that govern their antibacterial potency.

Pillar 1: The Scientific Rationale - Mechanism of Action

Understanding the mechanism by which a compound exerts its antibacterial effect is fundamental to rational drug design. For the broader class of quinoline antibiotics, the primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinoline compounds induce breaks in the bacterial chromosome, leading to rapid cell death.[6]

Molecular docking and mechanistic studies on newly synthesized quinoline-3-carbonitrile derivatives corroborate this hypothesis. The most active compounds consistently show strong binding interactions with the active site of DNA gyrase, suggesting this is their probable mechanism of action.[4][5][7][8] The nitrile group at the 3-position, combined with the planar quinoline core, appears to be a key pharmacophoric feature for this interaction.

G cluster_drug Drug Action cluster_bacterium Bacterial Cell Q3C Quinoline-3-carbonitrile DNA_Gyrase DNA Gyrase Q3C->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Q3C->Topo_IV Inhibition Cell_Death Chromosome Fragmentation & Cell Death DNA_Gyrase->Cell_Death Formation of Toxic Complex Topo_IV->Cell_Death Formation of Toxic Complex Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Catalyzed by Gyrase/Topo IV DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Decatenated_DNA Decatenated Daughter Chromosomes DNA_Replication->Decatenated_DNA Decatenation by Topo IV

Caption: Proposed mechanism of Quinoline-3-carbonitriles targeting bacterial DNA gyrase and Topoisomerase IV.

Pillar 2: The Experimental Framework - Quantifying Antibacterial Efficacy

To objectively compare the potency of different chemical compounds, standardized and reproducible methodologies are paramount. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro antibacterial activity of a compound. It determines the lowest concentration of the agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results. It is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]

Step 1: Preparation of Bacterial Inoculum

  • Causality: Starting with a standardized bacterial population density is critical for reproducibility.

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

  • Inoculate into a tube containing sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in fresh MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL. This will result in a final inoculum of ~7.5 x 10⁵ CFU/mL in the test wells.

Step 2: Serial Dilution of Test Compounds

  • Causality: A two-fold serial dilution series allows for precise determination of the MIC value across a clinically relevant concentration range.

  • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12 of a designated row.

  • Dissolve the quinoline-3-carbonitrile derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this serial dilution across the row to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

Step 3: Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well is 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

Step 4: Interpretation of Results

  • Visually inspect the plate for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • Validate the assay: Well 11 must show turbidity, and well 12 must be clear.

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading A 1. Prepare Standardized Bacterial Inoculum (~1.5x10^6 CFU/mL) D 4. Add Bacterial Inoculum to Test & Growth Control Wells A->D B 2. Prepare Compound Stock Solution (e.g., in DMSO) C 3. Perform 2-Fold Serial Dilution of Compound in Broth B->C C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Read Plate & Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Pillar 3: Comparative Performance and Structure-Activity Relationship (SAR)

The true potential of a chemical scaffold is revealed by synthesizing and testing a library of derivatives. This allows for the establishment of a Structure-Activity Relationship (SAR), which guides the optimization of lead compounds. Studies have evaluated various quinoline-3-carbonitrile derivatives against both Gram-positive and Gram-negative bacteria.[4][9]

Performance Against Bacterial Strains

The antibacterial activity of several quinoline-3-carbonitrile derivatives is summarized below. The data highlights that modifications to the core structure can dramatically influence potency and spectrum of activity.

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
QD4 Staphylococcus aureus12.5Ciprofloxacin6.25[4][5]
Streptococcus pyogenes12.5Ciprofloxacin6.25[4][5]
Escherichia coli25Ciprofloxacin12.5[4][5]
Salmonella typhimurium25Ciprofloxacin12.5[4][5]
QS-3 Pseudomonas aeruginosa64Ciprofloxacin-[10]
Enterococcus faecalis128Ciprofloxacin-[10]
Escherichia coli128Ciprofloxacin-[10]
Compound 14 Various Bacteria & Fungi0.66 - 3.98--[8]
Compound 5d Gram-positive & Gram-negative strains0.125 - 8Ciprofloxacin-[9]

Note: This table is a synthesis of data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary slightly.

Key Structure-Activity Relationship Insights

The analysis of various synthesized derivatives has provided crucial insights into the structural requirements for potent antibacterial activity.[7]

  • The Quinoline Core and 3-Carbonitrile are Essential: The planar quinoline ring system and the electron-withdrawing carbonitrile group at position 3 are consistently found in the most active compounds, suggesting they are critical for target binding.[11][12]

  • Substituents at Position 2: Modifications at this position can significantly impact activity. Small, specific substitutions can enhance potency, while bulky groups are often detrimental.[11]

  • Substituents on Appended Rings: Many potent derivatives are synthesized via a one-pot multicomponent reaction, resulting in additional ring structures.[4][5] The nature and substitution pattern on these appended rings are a primary driver of potency and spectrum. For example, compound QD4, the most active in its series, features specific substitutions that contribute to its broad-spectrum activity.[4]

G cluster_sar Quinoline-3-carbonitrile SAR sar_image N1 Position 1 (N): Often substituted (e.g., with ethyl). R2 Position 2: Modifications here are critical. Small groups preferred. CN3 Position 3: Carbonitrile group is key for target interaction. R4 Position 4: Often part of a fused ring system. Ar Aromatic Ring: Substitutions (X, Y) modulate physicochemical properties.

Caption: Key sites on the quinoline-3-carbonitrile scaffold influencing antibacterial activity.

Conclusion and Future Directions

The collective evidence strongly supports that the quinoline-3-carbonitrile scaffold is a valuable starting point for the development of novel broad-spectrum antibacterial agents.[4][5] Several synthesized derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values in the low microgram-per-milliliter range.[1][8][9] Importantly, preliminary studies indicate that these compounds can achieve this efficacy without causing severe toxicity to mammalian cells, a critical attribute for any potential therapeutic.[4][5]

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to enhance their activity, particularly against multidrug-resistant strains.

  • In Vivo Efficacy: Progressing the most promising candidates from in vitro studies to in vivo animal models of infection to assess their real-world therapeutic potential.[13]

  • Mechanistic Elucidation: Beyond DNA gyrase, exploring other potential bacterial targets to understand the full scope of their action and identify potential resistance mechanisms.

By leveraging the foundational knowledge summarized in this guide, researchers are well-positioned to exploit the therapeutic potential of quinoline-3-carbonitriles in the ongoing fight against bacterial infections.

References

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. Available at: [Link]

  • Hagras, M., et al. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research. Available at: [Link]

  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

  • Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research. Available at: [Link]

  • Khan, S. A., et al. (2025). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii. Available at: [Link]

  • Al-Warhi, T., et al. (2023). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]

  • Singh, P., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]

  • Valderrama, J. A., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • Abalkhil, A., et al. (2020). Quinoline Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and antiviral properties.[1][3][4][5][6] In the realm of oncology, for instance, these compounds have been shown to inhibit critical enzymes like tyrosine kinases, topoisomerases, and DNA gyrase, thereby disrupting cancer cell proliferation and survival.[3][7][8]

To rationally design and optimize these potent molecules, computational methods are indispensable. Molecular docking, in particular, has emerged as a powerful in silico tool. It predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a specific protein target, providing crucial insights into binding affinity and interaction patterns.[9][10][11] This predictive power allows researchers to screen virtual libraries of compounds, prioritize synthesis efforts, and elucidate structure-activity relationships (SAR) long before committing to costly and time-consuming laboratory experiments.[12][13][14]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring a robust and reliable computational workflow.

Part 1: A Validated Experimental Protocol for Molecular Docking

The trustworthiness of any docking study hinges on a meticulously executed and validated protocol.[15] What follows is a self-validating, step-by-step methodology that explains the causality behind each experimental choice.

Step 1: Target Protein and Ligand Preparation

The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out.

Protein Preparation:

  • Acquisition: Obtain the 3D crystal structure of your target enzyme from the Protein Data Bank (PDB). For this guide, we will consider two common targets for quinoline derivatives: DNA Gyrase B (PDB ID: 5BTC) for antibacterial studies[8] and Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1IEP) for anticancer studies.[5][16]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).[16][17] Remove all non-essential components:

    • Water Molecules: Unless a specific water molecule is known to be critical for mediating ligand-protein interactions, all solvent molecules should be deleted. They can sterically hinder the docking process and create irrelevant interaction scores.[17][18]

    • Co-crystallized Ligands & Ions: Remove any existing ligands and non-essential ions to clear the binding site for your new compounds.[16]

    • Alternate Conformations & Chains: If the crystal structure contains multiple protein chains or alternate amino acid conformations, retain only the chain and conformation that is biologically relevant and complete for the binding site.[16]

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This is critical as hydrogens are essential for forming hydrogen bonds, a key component of binding affinity.[15][17]

    • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the protein atoms. This is crucial for accurately evaluating electrostatic interactions.[15]

    • Repair Missing Residues: If the PDB file has missing loops or side chains within the binding site, these must be modeled and repaired using tools like MODELLER or the Dock Prep tool in Chimera.[18]

  • Final Output: Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina, which incorporates charges and atom types.[15]

Ligand (Quinoline Derivative) Preparation:

  • 2D to 3D Conversion: Sketch the 2D structures of your quinoline derivatives using software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D models.[17]

  • Energy Minimization: Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).[19] This step ensures the ligand is in a low-energy, stable conformation before docking, which is a more realistic representation of its state in solution.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[15]

  • Final Output: Save the prepared ligands in the .pdbqt format, which includes charge information and the defined rotatable bonds.[19]

Step 2: Defining the Search Space (Grid Box Generation)

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box."

  • Identify the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB file.

  • Set Grid Box Parameters: Center the grid box on the identified active site. The size of the box is critical; it must be large enough to encompass the entire binding pocket and allow the largest ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A typical starting point is a cube with 25Å sides.[20]

Step 3: Running the Docking Simulation

This guide will reference AutoDock Vina , a widely used and validated docking program.

  • Configuration File: Create a configuration file that specifies the path to the prepared protein (receptor.pdbqt), the prepared ligand (ligand.pdbqt), the coordinates of the grid box center, and the dimensions of the grid box.[15][20]

  • Execution: Run the Vina executable from the command line, pointing it to your configuration file.

  • Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true binding minimum but also increases computation time. A value of 8 is a common starting point.

Step 4: Post-Docking Analysis & Interpretation

The output of a docking run is a set of binding poses for the ligand, each with a corresponding binding affinity score.

  • Binding Affinity (Docking Score): This score, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger, more stable interaction.[9][21][22] It is the primary metric for ranking different derivatives.

  • Pose Analysis: Use visualization software to analyze the top-ranked binding pose. Examine the specific interactions between the ligand and the protein's active site residues.[21] Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Major contributors to the overall binding energy.

    • Pi-Pi Stacking: Common with aromatic systems like the quinoline ring.

    • Electrostatic Interactions: Interactions between charged groups.

  • RMSD (Root Mean Square Deviation): When re-docking a known ligand, the RMSD between the predicted pose and the crystallographic pose should be calculated. An RMSD of less than 2.0 Å is generally considered a successful validation of the docking protocol.

Part 2: Comparative Analysis of Quinoline Derivatives

To illustrate the process, let's consider a hypothetical comparative study of quinoline derivatives targeting two distinct enzymes: bacterial DNA Gyrase B (an antibacterial target) and human EGFR (an anticancer target).

Case Study 1: Inhibition of E. coli DNA Gyrase B

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[8] Quinolone antibiotics famously target this enzyme.[8]

Case Study 2: Inhibition of Human Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers.[7][23] Several FDA-approved kinase inhibitors are quinoline-based compounds.[7][24]

Comparative Docking Results

The table below summarizes hypothetical docking data for a series of quinoline derivatives against these two targets. The docking scores represent the predicted binding affinity.

Derivative ID Target Enzyme PDB ID Docking Score (kcal/mol) Key Interacting Residues Predicted Activity
QD-01 (Parent) DNA Gyrase B5BTC-7.2Asp73, Gly77Moderate Antibacterial
QD-02 (+F at C7) DNA Gyrase B5BTC-8.1Asp73, Gly77, Arg76Strong Antibacterial
QD-03 (+COOH at C3) DNA Gyrase B5BTC-8.9Asp73, Gly77, Mg2+ ionVery Strong Antibacterial
QD-01 (Parent) EGFR1IEP-7.9Met793, Leu718Moderate Anticancer
QD-04 (+Anilino at C4) EGFR1IEP-9.5Met793, Thr790, Leu718Strong Anticancer
QD-05 (+Anilino-Cl at C4) EGFR1IEP-10.2Met793, Thr790, Cys797Very Strong Anticancer
Ciprofloxacin DNA Gyrase B5BTC-8.5Asp73, Ser122, Mg2+ ionReference Antibacterial
Erlotinib EGFR1IEP-9.8Met793, Thr790, Gln791Reference Anticancer

Structure-Activity Relationship (SAR) Insights:

  • For DNA Gyrase B: The parent quinoline (QD-01) shows moderate affinity. The addition of a fluorine atom at the C7 position (QD-02), a common feature in fluoroquinolone antibiotics, likely enhances electrostatic interactions with residues like Arg76, improving the binding score. The introduction of a carboxylic acid at C3 (QD-03) dramatically improves affinity. This is mechanistically significant, as the carboxylate group is known to chelate a magnesium ion in the active site, which is critical for inhibiting enzyme function.[8] This interaction provides a strong anchor point, reflected in the superior docking score.

  • For EGFR: The parent quinoline (QD-01) binds in the ATP pocket, interacting with the key "gatekeeper" residue Met793.[23] Adding a substituted aniline group at the C4 position (QD-04) significantly boosts affinity. This modification allows for the formation of a crucial hydrogen bond with the backbone of Met793, mimicking the hinge-binding motif of many known kinase inhibitors.[7] Further substitution on the aniline ring with a chlorine atom (QD-05) provides additional hydrophobic interactions in the pocket, pushing the binding affinity even lower and suggesting stronger inhibition.[25]

Part 3: Visualization of Workflows

Clear diagrams are essential for communicating complex computational workflows.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Download Target PDB PrepProtein Prepare Protein (Remove H2O, Add H, Assign Charges) PDB->PrepProtein Ligands Sketch 2D Ligands PrepLigand Prepare Ligands (3D Convert, Energy Minimize) Ligands->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLigand->Dock Grid->Dock Results Analyze Docking Scores (Binding Affinity) Dock->Results Visualize Visualize Binding Poses (H-Bonds, Hydrophobic Int.) Results->Visualize SAR Derive Structure-Activity Relationships (SAR) Visualize->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_cause Structural Modification cluster_effect Predicted Outcome Quinoline Quinoline Core Interactions Enhanced Interactions (H-Bonds, Chelation) Substituent Functional Group (e.g., -COOH, -Anilino) Substituent->Interactions Introduces Score Improved Docking Score (Lower ΔG) Interactions->Score Activity Higher Predicted Biological Activity Score->Activity

Caption: The causal relationship between chemical structure and predicted activity.

Conclusion and Future Outlook

This guide has outlined a robust, scientifically-grounded methodology for conducting comparative docking studies of quinoline derivatives. By meticulously preparing input structures, intelligently defining the search space, and critically analyzing the results, researchers can generate reliable in silico data. The comparative analysis demonstrates how this data can directly inform structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents.[13]

The insights gained from these computational studies serve as a powerful hypothesis-generating tool, prioritizing compounds for chemical synthesis and subsequent in vitro and in vivo validation.[26] As computational power increases and scoring functions become more sophisticated, the predictive accuracy of molecular docking will continue to improve, further cementing its role as an indispensable tool in the drug discovery pipeline for versatile scaffolds like quinoline.[9]

References

  • Jain, C., et al. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley‐VCH GmbH.
  • (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]

  • Gaur, R., et al. (2018). Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Current Computer-Aided Drug Design. [Link]

  • El-Sayed, M. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry.
  • Bawa, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie. [Link]

  • (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ChemistrySelect.
  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024).
  • Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. BMC Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie. [Link]

  • Al-Warhi, T., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of the Iranian Chemical Society. [Link]

  • Khan, I., et al. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. ResearchGate. [Link]

  • Betti, L., et al. (2021). DNA Gyrase as a Target for Quinolones. Molecules. [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • (2021). How does one prepare proteins for molecular docking? Quora. [Link]

  • Gouda, M. A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports. [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • (2025). Synthesis, structure-activity relationship and molecular docking studies of novel quinoline-chalcone hybrids as potential anticancer agents and tubulin inhibitors. ResearchGate. [Link]

  • Charoensutthivarakul, S., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Pavithra, K. S. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Zinad, D. S., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

  • Pratama, M. R. F., et al. (2021).
  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonView Press. [Link]

  • Ali, A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. International Journal of Molecular Sciences. [Link]

  • Saleh, S., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and adhering to stringent regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile.

Hazard Assessment and Rationale for Cautious Handling

The molecular structure of this compound combines several functional groups that warrant its classification as a hazardous substance. The quinoline core, found in compounds with known toxicities, and the nitrile group, often associated with acute toxicity, necessitate a cautious approach.

  • Quinoline Derivatives: The broader class of quinoline derivatives has been shown to exhibit varying levels of toxicity. Some have demonstrated genotoxic potential, while others are known to be toxic to aquatic life like Daphnia magna.[1][2] Organ-specific toxicities, including hepatotoxicity (liver damage) and neurotoxicity, have also been reported for certain quinoline compounds.[3]

  • Nitrile Compounds: The carbonitrile (C≡N) group can, in some cases, be metabolized to release cyanide, posing a risk of acute toxicity.

  • Structurally Similar Compounds: Safety data for related hydroxyquinoline compounds indicate hazards such as being harmful if swallowed, causing serious eye damage, and skin and respiratory irritation.[4][5]

Given these factors, this compound must be managed as a hazardous waste stream from the point of generation through final disposal to mitigate risks to personnel and the environment.

Quantitative Data and Safety Summary

This table summarizes the anticipated hazard profile and the necessary personal protective equipment (PPE) for handling this compound. This information is critical for both safe laboratory operations and for accurate waste management and regulatory reporting.

Property Value / Guideline Source / Rationale
Chemical Name This compound-
Molecular Formula C₁₂H₁₀N₂O₃[6]
Anticipated Hazards Acute Toxicity (Oral), Serious Eye Damage, Skin Irritation, Respiratory Irritation, Potential EcotoxicityBased on data for structurally similar compounds.[1][4][5]
Personal Protective Equipment (PPE) Chemical safety goggles, chemically resistant gloves (e.g., nitrile), laboratory coat. Work must be conducted in a well-ventilated area or chemical fume hood.Standard best practices for handling hazardous chemicals.[4][7][8]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)Governs hazardous waste management in the United States.[9][10]
Disposal Method Licensed Professional Waste Disposal ServiceProhibited from disposal in regular trash or down the sewer system.[8][9][11]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. This workflow is designed to ensure compliance with regulations such as the EPA's Subpart K for academic laboratories.[12]

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is proper segregation.

  • Action: Immediately upon generation, collect all waste materials contaminated with this compound into a dedicated, compatible, and clearly labeled hazardous waste container.[9]

  • Causality: Do not mix this waste with other chemical streams (e.g., halogenated solvents, acids) unless explicitly permitted by your EHS department.[11] Incompatible chemicals can react, leading to pressure buildup, container failure, or the generation of toxic gases.

Step 2: Proper Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Action: Select a container that is chemically compatible with quinoline and nitrile compounds and any solvents used. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[9][10]

  • Causality: Using a chemically compatible container prevents degradation of the container itself, which could lead to spills. A secure lid prevents the release of vapors and protects the contents from environmental factors.

Step 3: Comprehensive Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Action: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" .

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant," accompanied by appropriate hazard pictograms).[13]

    • The accumulation start date (the date the first drop of waste entered the container).

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks. It is also essential for the waste disposal vendor to properly manage and dispose of the material.

Step 4: Safe Interim Storage

Waste must be stored safely within the laboratory before pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment to manage potential spills.

  • Causality: Storing waste in a designated SAA prevents accidental contact and ensures it is managed according to institutional and federal guidelines. Secondary containment provides an essential barrier in the event of a primary container leak.

Step 5: Arranging Final Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full or the accumulation time limit is approaching (typically 90 days for large quantity generators), contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10][14]

  • Causality: Never dispose of this compound by pouring it down the drain or placing it in the regular solid trash.[11] This compound can be harmful to aquatic ecosystems and wastewater treatment processes.[1] Disposal must be carried out by a licensed and approved waste disposal facility to ensure environmental protection and regulatory compliance.

Emergency Procedures: Spill Management

In the event of a small spill, take the following immediate actions:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Containment: For small spills of solid material, carefully sweep the material to avoid generating dust and place it into the designated hazardous waste container. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[11]

  • Collection: Scoop the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_contain Containerization & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions Waste_Gen Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Gen->PPE Drain Drain Disposal Waste_Gen->Drain PROHIBITED Trash Regular Trash Waste_Gen->Trash PROHIBITED Segregate Segregate Waste into Dedicated Container PPE->Segregate Container Select Compatible Container with Secure Lid Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Contact_EHS Contact EHS for Pickup by Licensed Vendor Store->Contact_EHS

Caption: Disposal workflow for this compound.

References

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. NIH.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. ChemSynthesis.
  • SAFETY DATA SHEET - Diiodohydroxyquinoline. Sigma-Aldrich.
  • Safety Data Sheet - Diiodohydroxyquinoline. MedchemExpress.com.
  • MSDS of 4-Hydroxy-7-methoxyquinoline. ChemSrc.
  • 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Methylamine Supplier.
  • 6,7-Dimethoxy-4-hydroxyquinoline SDS. Echemi.
  • Navigating the Disposal of 3-Hydroxy-4-methoxybenzonitrile: A Guide to Safe and Compliant Practices. Benchchem.
  • Essential Safety & Disposal Procedures for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman. Benchchem.

Sources

A Senior Application Scientist's Guide to Handling 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile. As a Senior Application Scientist, my objective is to provide a framework grounded in the principles of chemical safety and risk mitigation, enabling you to work confidently and securely. This guide moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a deep and functional understanding of the required precautions.

Hazard Analysis & Compound Profile

  • Quinoline Core: The quinoline ring system is a heterocyclic aromatic compound.[2] Quinoline itself is a weak tertiary base, and some derivatives are known irritants.[2] An MSDS for the structurally similar 4-Hydroxy-7-methoxyquinoline indicates it is harmful if swallowed, causes skin and respiratory irritation, and poses a risk of serious eye damage.[3]

  • Nitrile (-C≡N) Group: This functional group is the most significant source of toxicological concern. Organic nitriles should be treated as highly toxic poisons.[4][5] They can be absorbed through the skin and, upon decomposition (e.g., through heat) or metabolism, can release highly toxic hydrogen cyanide (HCN) gas.[5][6] The toxicity of some nitriles approaches that of inorganic cyanides like potassium cyanide.[4][6]

  • Hydroxy (-OH) and Dimethoxy (-OCH₃) Groups: These groups modify the chemical properties of the quinoline core but do not fundamentally alter the primary hazards posed by the quinoline and nitrile moieties.

Based on this analysis, this compound must be handled as a substance that is acutely toxic, a skin and eye irritant, and potentially harmful if inhaled or ingested.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific procedures, it is critical to apply the hierarchy of controls. This framework prioritizes the most effective safety measures. For this compound, the hierarchy is as follows:

  • Engineering Controls: Physically separating the researcher from the hazard.

  • Administrative Controls: Establishing standard operating procedures (SOPs) and designated work areas.

  • Personal Protective Equipment (PPE): The last line of defense, used in conjunction with the controls above.

Mandatory Engineering & Administrative Controls

Given the potential for respiratory irritation from fine particulates and the high toxicity of the nitrile group, the following controls are non-negotiable:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[3]

  • Designated Work Area: A specific area within the lab should be designated for handling this compound. This area should be clearly marked, and access should be limited to trained personnel.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible and verified to be in working order before any work begins.[7]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is essential to protect from direct contact. Disposable nitrile gloves, for instance, offer protection against a wide array of chemicals but must be used correctly.[8]

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles worn in combination with a full-face shield.[8][9]Protects against accidental splashes of solutions and prevents solid particulates from entering the eyes. The quinoline scaffold is associated with causing serious eye damage.[3][10] A face shield adds a necessary layer of protection for the entire face.[9]
Skin & Body Protection Fully-buttoned, flame-resistant lab coat with tight-fitting cuffs. Full-length pants and closed-toe, closed-heel shoes are mandatory.[9][11]Prevents incidental skin contact with the compound. The solid can cause skin irritation.[3]
Hand Protection Double-gloving with nitrile gloves. Inspect outer gloves for any signs of degradation or puncture before use.[8]The nitrile group poses a significant risk of dermal absorption.[5][6] Double-gloving provides an additional barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Change gloves immediately upon contamination.
Respiratory Protection Not typically required if all work is conducted within a certified chemical fume hood.[8]The fume hood serves as the primary respiratory engineering control. If procedures with a high risk of aerosolization are unavoidable outside a hood, a formal respiratory protection program and fit-tested respirator would be required.

Step-by-Step Safe Handling Workflow

The following procedure provides a systematic approach to minimize exposure risk at every stage of handling.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_final Phase 4: Final Steps A Verify Fume Hood is Operational (Check Airflow Monitor) B Don All Required PPE (Goggles, Face Shield, Lab Coat, Double Gloves) A->B C Prepare Work Surface in Hood (Use absorbent, disposable liner) B->C D Weigh Solid Compound (Use anti-static weigh boat) C->D E Transfer to Reaction Vessel D->E F Add Solvents Slowly (Keep sash at lowest practical height) E->F G Decontaminate Glassware & Equipment (Rinse with appropriate solvent in hood) F->G H Package All Waste (Solid waste, contaminated gloves, liner) G->H I Label Hazardous Waste Container (Full Chemical Name & Hazard Symbols) H->I J Remove Outer Gloves in Hood I->J K Close Fume Hood Sash J->K L Remove Remaining PPE Outside Hood K->L M Wash Hands Thoroughly L->M

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

  • Small Spill (in Fume Hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spill: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's Environmental Health & Safety (EHS) department.

Decontamination & Disposal Plan

Proper disposal is a legal and ethical requirement to ensure the safety of all personnel and the environment.

  • Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound must be decontaminated. This is best done by rinsing with a suitable solvent within the fume hood, with the rinsate collected as hazardous waste.

  • Waste Disposal:

    • Solid Waste: All unused compound and any material contaminated with it (e.g., disposable weigh boats, absorbent liners, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: All solutions containing the compound and solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be treated as hazardous waste.[12][13] Place them in a sealed bag or container designated for hazardous solid waste.[14][15][16]

    • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not mix with general laboratory trash.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from Earth Safe PPE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmxP1oGKDSz1l04hKJgqKjziWyMCqjdgcgm3xB3Wsof07RiYiaJQc4jQUiBWmC4frjrXy0e11tVtm_uE0eApdrkXFcy_j-XzixrLml8F0CLKDicPLsBBYhMeg4aN25eU_wf-ZPsJamkg0jDzxXchqbZhfsaw==]
  • ChemSynthesis. (n.d.). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. Retrieved from ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXLoRAv6Ss8dOTZkoFchRmhSecLBnziND5malOBqN13Xeqz7PQlZPj2y0bFFKl2DClZeqIS8ux3U8CuzY8cBbCtVo7-Zjx4ma175KAxo6w-EoZdI5_vQkeY62nOqtM1Hf9tppCJfeVjKNpF3IfwX90gmQieEjQWrK]
  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from Unisan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAlW08rd6du45cSB7j2egQ9cMiMudhE_eObvplFETeAZUWTaD9t131eWEcxkCCVLW_Llfn2CmXgQzXb5CqMzUpcbWi9psLfy-1A4vkhXL699rTKQjc30hUFiIZ4ksfMJUFXK1UZZN_JPUxFDd52y-ZU0z8Je4Jf0OOgsw=]
  • International Enviroguard. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from International Enviroguard. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqCu0TL2hEJBr2S4dHzhNMGkxqUequRT1K3ISWWqqvBuYUm2yFmAKt0A9pP-uN8c_OubTYgz6v4BlYaVxGw3f10I66Up-_ly0XOhVPixsTtmuTIv20cPiC5kNZxBa0OChME3AD7iFpeUOU02EjevIdASi7HKc03dq31pxEBX0=]
  • Glove Nation. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from Glove Nation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhaM5BhoK1w4NIWCt57hPJKlPPpa4u2NsQLGeY2pt55Qk2dGDqsNct5g7tY5wM4wIKlWaBT7-4Gy-YWCEXoLiMkxCy23dkMePcM1K3cwPepKHipxpnrmp5XsPsUJrLm37x_hJ2UQ-LzSowZQPlKlW1ANDQLI1eh0A7-iSRdNs39rxyl5hun8iB5R3D0Mr1QYxp1TXu5sKFvpVJw3M1QP6kkV_3WjVWNU-qhlHZ8BciUftU]
  • Cornell University EHS. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from Cornell EHS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsR994IbYHQiLJf32r2uHAjEbBBuNQbCDvKO8EWDxlTZbJMBk00wsPvO1vWUeZe6FdwqF66fOJWxvBr3H66kDWeNZDjZ67GpESyuZCva1tbmjsFfUqacjDzR9IIRIRIXgbK8g5ourfMiOTFW7BRdnRL3zHTPjWzB4UWbklfPVllJWqNe_yUx5nOMD25I0dOqZtHyfksi98Txj1boQFXdhjnky8BWtAMPmAvdLx77zY]
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6J68yLY2cEqya1ILqAmPgsyE3qgMpO_9JyecR7m88CPj7VVvwwuiXMvpedm8IxSPIThUmm9pwVWK5nAX8ppfYBMhDBy_AFc7Jn36B3vKdUz6_WZFcbkA=]
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2DIelUE1LVHd2riPsonqDFOZfPmGwVdm0jn1jAAnoF3Esa8Zrp0h-WK9hbgUtX_UpemMruBTcfv6pMlIRe2CtOhd6DFoL9-YEtTaMY1avxSeVe027qz-AK0xXkCgrHr5AdqTd5NjYWvZ9n1OUnKO0xPpU40CzCJZfvbkmrx5CQsvKH1ifsDIc6iiy3IcwqgVCL-U=]
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for Diiodohydroxyquinoline. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf_WoVzeOxnuCYQW7iy5ht4THsgho2xReY6XSAM0EEkXS86luvNRT3JSDVpgqUkWMgNG4T_tvzRRI7FZMZzKHZ2gg5fYOtmAhyjFUfat9tHDiic7wpGxpwxERp_glPMEWToHpBQxCXKbDC]
  • Dystian.com. (2022, July 18). How to dispose of nitrile gloves? Retrieved from Dystian.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH61r7gXML-rt8hvbbRaaFXgQkHIkr9jgeqDNkJrYrSZ9A9chfhkVWwyeClYmjFmsRilt0-CmJi5JacEi30focB-TpJ6PSekayiud3wR5nI2xA2vVPxnZrcW4sB5-jtZzmYZs4B2NCmpS2nMgfV972Cx2fK]
  • MedchemExpress.com. (2024, July 31). Safety Data Sheet for Diiodohydroxyquinoline. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKyIC-xgZQ-71VuHXk51wOQaijFoR7QsGpy4v5PgTCrFCn2AAIbYapnLOlG_GpxtmBKdFmUdPfIPcuksLYDGQiZr-bwKte9vIGJsoOLeIpqiaZInXMQPGnM1fWyC1m3mWwttV_WaatXkXm4hTrQFmO9uVnaMkfgk8wBUUPfZOLYMQglFAYvNb7riupA0SK87S6ujb1BF63eCXq]
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem Compound Database. Retrieved from NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwaLzuDx_b--jypdH8_i8v-G0gU-Ttg_PHjUNniVZWZPeJ8XM6c0_E_mOjNmxKmnT8O8NciCT4C0-KSm6JnapIHj_rTFkGPGiRVHAkHnOg6W65jaJBFyMorVnk_xdFyH6BT0yPvG8k2uOMZ2yv]
  • National Oceanic and Atmospheric Administration. (n.d.). Nitriles. CAMEO Chemicals. Retrieved from NOAA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdlVILLQRBKrQQSCqb3roEKvvoDVi8QQha4WDbNprVy99BOMEJC2wIT3u_txMSIBnSxCDfmU0SyoxWHU0jXDN54_7Mqf5PeLEYmBIX21tJBx2Wq6NBojmdstk70NVTR4FZuQ==]
  • AstaTech Inc. (2013, September 20). MSDS of 4-Hydroxy-7-methoxyquinoline. Retrieved from AstaTech Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGkys3LZ2OqCgJ-59qKIlFdm1_sFLODikY2f1wR-PB8ob-EHNNE5vOP5nHuIiwZHUtgtd1zdu3z1UUF24w4kIsAuJsaH9QiA9OO6JWTb0W9_gjEYYEjpMULlrPH3yv3gq0st455hOUIJm7diXx9t0=]
  • Fisher Scientific. (2008, June 24). Safety Data Sheet for 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQvuRgqlgNtZ3JHb-8X5RtHc3LmoF1OcV6ytVMifj39ZpmNn4DoBBz491nDfwYubqjA0_Ba7Yyt1wQdmYn0AvcRgmY8tWwNkd1PvBx5WCNEWKXlu1O8LUfRklmxrEQmgkE_SRzzcOVHETXAdLCjQLrqBi7HqDGSlRxQQrNHoycce0GvC6LNACzW5BYV6C0MWcIRUv3fe3fQDDb-Pczk57B_2L5VAUNSUM-OppNkKhGSpZzAYFeF11QLENGamutzfS3BKbaNI9gRj8l77xHt9ppE6Gt04tvTI1MZA==]
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from Dartmouth College. [https://vertexaisearch.cloud.google.
  • Echemi. (n.d.). 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. Retrieved from Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDCYZqxCd6tYcjMNFcSA-tMXHhr-IYqxjKbz73umtkdx6FQ_Ek9Cl0HFnYhhX2vraNcq_mxaeuLSfhnZBeOdeBTgLgaOmV8pSu6JawqGmsNn6xgEiQKzrf-YxS408ln1tHE6GhXXv7HOkiEjAgrkQfGnPI_RTWsB4Andm1VOQEypTd8eyO9hb_zglwBWBGowegnQdi103VNZWjtJCMBg00Gg==]
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzj7gadF6niNsGxAo0f6fXHsT1m1LPHAZUqk1yW2juc5ttaQYoQ2ZOG5y1tNDxXYfcDymDttmliP1BL_N4HGIW4Qb-VRG61zdQIaatacgLNN56WOLlhe6YDrq1DHnAmdbAv28JEGIW4g-k_RgG2EdKABbultb6RWaJtFirW6oZjAQo9g==]
  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Environmental Health & Safety. Retrieved from University of Colorado Boulder. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5LNxJUEncp35K1OkLNRBeKu9YY1iK-QFJLQ5U3lHciQ9xwaRsWSC1h7iVmawhvu1sjBpSWSgLOktVxhL33BvRHl1I2EbRIoLBHEdQgTGTKoGtz10BuV4rCKCqZe1tThZAwiCq5E53s5uTibA6E_DdZ0voU3fPwvnKM7Bp746redahIcbV9Bys1eT6S6M69z0brOkWaA==]
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from ILPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM-5HdPhEGD4A4zEePDevAUOoCiWlJEDAwblbJRWsDFWGuiUJjggmIpr3qa_dBdZLRxCmsphRRx6i3NfbA4aD0V8XHlXLcIO8NyF_PUQ-XOJJt46JOB2F2lvt_0092qon1OXn]
  • Extrasynthese. (n.d.). Material Safety Data Sheet. Retrieved from Extrasynthese. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW2itnjJztKm3ffkToTKhU75_CBPPffj6yTtpGMHkPFAeR70N9YDfWMNfGB2LWc-fNP0XOwcQM9zsobfzmQUs-SIFQ4S4n4EHj8g1kAEzlJIHopey6BUDfDES0SF1GwT4eSuoAJoRaMV_Q5xg0k3r6Z_TlthY5KHRfojdY6I9z8xA9oMPN3YEFaZq2nbiyd71SMhG_A70S]
  • ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from CDC Stacks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtQXTQNqZ6PsuJDWRt567CijCI5beUHjrFE_TJD7s2zS71xtZApnIj0k6y0b5BJpIhj7Fo90Y18_kYlNyoY06pUOZYyYcZBBtT5w3TIA-1Zfl2-d_1yvwJYBdXD1B0b0cIXehN3r0uuVEaBWMh5v5O7w==]
  • National Institutes of Health. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9880cowhFXs9R1SOxryR3VJFY4SULjdqMs8xdjj7cIVP9W_utGNCtZV7KRrZi73sXm-hiF8kPvZSsCUfHMjn6L3AloUH2RgxpOqOBMBpABsUuK-yR9VPjW_PCqoi64nPC2eUQ8lHkitOAYfk=]
  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxW1M76e58e1nt6010w2Si3t17HyvNVza97yi-ETsRqw3sTWHJ6yQXv_-JkQB-VmgMzU5G63zD0ZSk8UMSOp5_9AqnBUvwG-28bueIuFyNJa_P7BY1Fk5ZSY93pitEAImEK2U=]
  • ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVgKHUaV-UTcImqlNq7cwv2JNDsEsClEFkuRAbE2oYW7GSm2UjnLfnryvlvjlwcpl9lwXynnbWhVwJQByYZ4Psg_0qr1aRrlj_iQBkekXmOqbgjvoHuisS4CsOMLLurmQeaSRjDdsWG75MUZbTC9sVFf7fm1sciQDrwhRdEzWJE3q3AVfsWFvLshkHcoDriDKzkY5pO4i9m_B5XP9lpzyq8uxOUthCUvmy20e7nbPUGKpGgZKuXy2C-kIYRvUi_KjCFcDGr6YqJNy1coIBM5NKNyqHUa_e6IOxvEwENyyyWBGN4JctsAAbUQQGzTm4uOWfrDWprJL79rXfqiAVzFrmXU2G-K0NuZYqo7Y7zdIySO4x5DJ8IukFohjd4fkorkpfsBkbo86ABSDCrtN]
  • Novelty Journals. (2022, June 20). A Review on Quinoline and its Derivatives. Retrieved from Novelty Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfybG_j8qAeIF2njivzAif_wls00bByD__XIfR-I2zID_Ag-fdagK_wGVigFi2u8nwqEEfbrArN1l-2necrva5c2fAtMQbXAghWa3aOsIvtHFXq0BnSgFvNvb-NrenCx-aecVpvMPfbrhcCox6gqnzO7qSDvR-Yrbofja96Fw6Br_8vaHwn_b9LvHLLXB8AuuI]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.